molecular formula C11H19ClN2O3 B064673 Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate CAS No. 190001-40-2

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Cat. No.: B064673
CAS No.: 190001-40-2
M. Wt: 262.73 g/mol
InChI Key: PUGUQINMNYINPK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a versatile and high-value bifunctional piperazine derivative extensively used in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the construction of diverse compound libraries, particularly in the development of potential kinase inhibitors, anticancer agents, and other bioactive molecules. The molecule features two highly reactive and orthogonal functional groups: a chloroacetyl group and a Boc-protected piperazine. The chloroacetyl moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles, such as amines, anilines, and thiols, to form more complex amide or ether-linked structures. Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be selectively and cleanly removed under mild acidic conditions (e.g., TFA or HCl), revealing a secondary amine that can be further functionalized through alkylation, acylation, or reductive amination. This dual functionality allows researchers to efficiently generate a wide array of complex piperazine-based scaffolds in a controlled, sequential manner. As such, this compound is an indispensable tool for structure-activity relationship (SAR) studies, lead optimization, and the exploration of novel pharmacological pathways, providing a robust platform for advancing chemical biology and pharmaceutical research programs.

Properties

IUPAC Name

tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUQINMNYINPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578678
Record name tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate
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Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190001-40-2
Record name tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
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Foundational & Exploratory

Synthesis of Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines a common and effective synthetic protocol, presents relevant quantitative data, and includes a visual representation of the reaction workflow.

Synthetic Overview

The synthesis of this compound is typically achieved through the acylation of tert-butyl piperazine-1-carboxylate (also known as 1-Boc-piperazine) with chloroacetyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Starting Material tert-butyl piperazine-1-carboxylate (1-Boc-piperazine)
Reagent Chloroacetyl chloride
Base Potassium carbonate
Solvent Dichloromethane (DCM)
Reaction Temperature 0-5 °C (during addition of chloroacetyl chloride)
Reaction Time 0.5 hours (initial stirring) + completion monitoring by TLC
Product Yield 70-99%[1]
Product Appearance Solid[1]
Purification The product can often be used in the next step without further purification.[1]

Experimental Protocol

This section details a widely used experimental procedure for the synthesis of this compound.[1]

Materials:

  • tert-butyl piperazine-1-carboxylate (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium carbonate (1.2 eq)

  • Dichloromethane (DCM)

  • Water

  • Ice bath

Procedure:

  • To a reaction vessel, add tert-butyl piperazine-1-carboxylate (1.86 g, 10.0 mmol) and potassium carbonate (1.66 g, 12.0 mmol) to dichloromethane (30 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.23 g, 11.0 mmol) dropwise to the mixture, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting residue in water (30 mL).

  • Filter the solid product under reduced pressure and wash it with water (3 x 10 mL).

  • The resulting solid is this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Isolation BocPiperazine tert-butyl piperazine-1-carboxylate Stirring Stir at RT, 0.5h BocPiperazine->Stirring ChloroacetylChloride Chloroacetyl chloride Addition Dropwise Addition ChloroacetylChloride->Addition K2CO3 Potassium carbonate K2CO3->Stirring DCM Dichloromethane DCM->Stirring Cooling Cool to 0-5°C Stirring->Cooling Cooling->Addition Evaporation Solvent Evaporation Addition->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Filtration Filtration & Washing Dissolution->Filtration Product tert-butyl 4-(2-chloroacetyl) piperazine-1-carboxylate Filtration->Product

Caption: Synthetic workflow for this compound.

Applications

This compound is a valuable building block in medicinal chemistry and drug discovery. It serves as a key intermediate for the synthesis of a wide range of biologically active molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and other therapeutic agents. Its bifunctional nature, possessing both a protected piperazine nitrogen and a reactive chloroacetyl group, allows for sequential and site-selective modifications, making it a versatile tool for the construction of complex molecular architectures. Notably, it is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

References

An In-depth Technical Guide on the Physicochemical Properties of tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a Boc-protected piperazine ring and a reactive chloroacetamide moiety. These structural features make it a valuable building block for conjugating different molecular entities.

PropertyValueSource/Method
Chemical Name This compoundIUPAC Nomenclature
Synonyms Boc-piperazine chloroacetamide, 4-Chloroacetyl-piperazine-1-carboxylic acid tert-butyl ester
CAS Number 190001-40-2
Molecular Formula C₁₁H₁₉ClN₂O₃[1][2][3]
Molecular Weight 262.73 g/mol [1][2]
Appearance Solid[4]
Storage Inert atmosphere, 2-8°C[2]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is crucial for its application in drug development. Below is a common synthetic protocol and the expected characterization data.

Experimental Protocol: Synthesis

A general and efficient method for the synthesis of this compound involves the acylation of N-Boc-piperazine.[4]

Materials:

  • 1-Boc-piperazine

  • Chloroacetyl chloride

  • Potassium carbonate

  • Dichloromethane (DCM)

  • Water

  • Ice bath

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 equivalent) and potassium carbonate (1.2 equivalents) in dichloromethane, stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture, maintaining the temperature between 0-5°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and filter the solid product.

  • Wash the solid with water and dry under vacuum to yield this compound.[4]

Experimental Protocols: Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the range of 3.4-3.7 ppm), and the chloroacetyl methylene group (a singlet around 4.1 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyls of the Boc and chloroacetyl groups (around 154 ppm and 165 ppm, respectively), the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the piperazine ring carbons (in the 40-50 ppm range), and the chloroacetyl methylene carbon (around 41 ppm).

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Analysis: Key characteristic peaks to be observed include:

    • C=O stretching vibrations for the carbamate and amide carbonyls, typically in the region of 1650-1700 cm⁻¹.

    • C-N stretching vibrations.

    • C-H stretching and bending vibrations for the alkyl groups.

    • C-Cl stretching vibration.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: The mass spectrum, typically obtained using electrospray ionization (ESI), should show the molecular ion peak [M+H]⁺ at m/z 263.1, corresponding to the protonated molecule. Fragmentation patterns may show losses of the Boc group or the chloroacetyl moiety.

Role in PROTAC-Mediated Protein Degradation

This compound is a valuable linker moiety in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5][6][7]

The chloroacetyl group of this compound provides a reactive handle for covalent linkage to a ligand that binds to the POI, while the deprotected piperazine nitrogen can be coupled to a ligand for an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Molecule (containing Boc-piperazine chloroacetamide linker) POI Protein of Interest (POI) PROTAC->POI Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to PROTAC->E3_Ligase POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

PROTAC-mediated protein degradation pathway.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a PROTAC incorporating the this compound linker.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Activity Assessment start 1. Synthesis of This compound step2 2. Conjugation to POI Ligand start->step2 step3 3. Deprotection of Boc Group step2->step3 step4 4. Conjugation to E3 Ligase Ligand step3->step4 end_synthesis Final PROTAC Molecule step4->end_synthesis nmr NMR Spectroscopy (¹H, ¹³C) end_synthesis->nmr ms Mass Spectrometry (ESI-MS) end_synthesis->ms hplc HPLC/UPLC (Purity Analysis) end_synthesis->hplc end_characterization Verified PROTAC Structure & Purity ms->end_characterization western_blot Western Blot (Protein Degradation) end_characterization->western_blot cell_viability Cell Viability Assays end_characterization->cell_viability end_activity Confirmation of PROTAC Efficacy western_blot->end_activity

Workflow for PROTAC synthesis and evaluation.

References

An In-depth Technical Guide to Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS 190001-40-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, with a CAS number of 190001-40-2, is a pivotal bifunctional linker molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected piperazine ring and a reactive chloroacetyl group, makes it an invaluable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in the development of novel therapeutics. The role of the piperazine moiety in enhancing the physicochemical properties of drug candidates, such as rigidity and solubility, is also discussed.

Chemical and Physical Properties

This compound is a stable, non-gaseous solid at room temperature. Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 190001-40-2[1][2]
Molecular Formula C₁₁H₁₉ClN₂O₃[1][2]
Molecular Weight 262.73 g/mol [1][2]
Appearance Solid[3]
Storage Conditions Inert atmosphere, 2-8°C[4]
Solubility Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF)[5]
Boiling Point Not available
Melting Point Not available
Density Not available

Synthesis

The synthesis of this compound is typically achieved through the acylation of 1-Boc-piperazine with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.

Experimental Protocol

Reaction:

Synthesis_of_Tert-butyl_4-(2-chloroacetyl)piperazine-1-carboxylate cluster_reactants Reactants cluster_product Product r1 1-Boc-piperazine p1 This compound r1->p1 Acylation r2 Chloroacetyl chloride r2->p1 r3 Potassium Carbonate (Base) r3->p1 r4 Dichloromethane (Solvent) r4->p1

A schematic of the synthesis reaction.

Materials:

  • 1-Boc-piperazine

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 equivalent) in dichloromethane, add potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

The piperazine moiety in the linker can impart conformational rigidity to the PROTAC molecule. This rigidity can be advantageous for optimizing the spatial orientation of the target-binding ligand and the E3 ligase-binding ligand, which is crucial for the formation of a stable and productive ternary complex.[5][7] Furthermore, the piperazine ring can improve the solubility and other pharmacokinetic properties of the resulting PROTAC.[5][7]

Role in PROTAC-Mediated Protein Degradation

The chloroacetyl group of this compound serves as a reactive handle for conjugation to a ligand that binds to the target protein. The other end of the molecule, after deprotection of the Boc group, can be coupled to a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).

PROTAC_Mechanism cluster_system Cellular Environment POI Target Protein (Protein of Interest) PROTAC PROTAC (contains piperazine linker) POI->PROTAC binds to Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 binds to E3->POI Ubiquitination Ub Ubiquitin

General signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis and evaluation of a PROTAC utilizing this compound as a linker typically follows a structured workflow.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A Couple Target Ligand to -chloroacetyl group of linker B Deprotect Boc group A->B C Couple E3 Ligase Ligand B->C D Purification and Characterization (HPLC, LC-MS, NMR) C->D E In vitro Binding Assays (to Target and E3 Ligase) D->E Synthesized PROTAC F Cellular Degradation Assays (Western Blot, DC50 determination) E->F G Downstream Functional Assays (e.g., cell viability, target engagement) F->G H In vivo Studies (PK/PD, efficacy) G->H

A typical experimental workflow for PROTAC synthesis and evaluation.

Analytical Characterization (Representative)

¹H NMR: Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the 2.4-3.7 ppm region), and the chloroacetyl methylene protons (a singlet around 4.2 ppm).

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the Boc and acetyl groups (around 154 ppm and 165 ppm, respectively), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperazine ring (in the 40-50 ppm range), and the methylene carbon of the chloroacetyl group (around 41 ppm).

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 263.1, corresponding to the protonated molecule.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a substance that may cause skin corrosion or irritation, serious eye irritation, and respiratory irritation.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for drug discovery, particularly in the burgeoning field of targeted protein degradation. Its straightforward synthesis and the desirable properties it imparts as a linker in PROTACs make it an attractive tool for medicinal chemists. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic and drug development endeavors.

References

In-Depth Technical Guide: Spectral Data and Synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate. Due to the limited availability of public experimental spectral data, this guide presents predicted spectral values based on the analysis of its functional groups and comparison with similar compounds. A detailed, literature-derived experimental protocol for its synthesis is also included.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of 1-Boc-piperazine with chloroacetyl chloride.

Experimental Protocol

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium carbonate (1.2 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 equivalent) in dichloromethane, add potassium carbonate (1.2 equivalents).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture, ensuring the temperature is maintained between 0 and 5 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation under reduced pressure.

  • Dissolve the residue in water and filter the resulting solid.

  • Wash the solid with water to remove any remaining impurities.

  • Dry the solid product under vacuum to yield this compound.[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2s2H-C(=O)-CH₂-Cl
~3.6t4HPiperazine ring protons adjacent to N-C(=O)
~3.4t4HPiperazine ring protons adjacent to N-Boc
1.47s9Htert-butyl protons (-C(CH₃)₃)
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~168Carbonyl carbon (-C=O) of the chloroacetyl group
~154Carbonyl carbon (-C=O) of the Boc group
~80Quaternary carbon of the tert-butyl group (-C(CH₃)₃)
~45-50Piperazine ring carbons
~42Methylene carbon of the chloroacetyl group (-CH₂-Cl)
~28Methyl carbons of the tert-butyl group (-C(CH₃)₃)
Predicted Mass Spectrometry Data
m/zAssignment
262.11[M]⁺ (where M is C₁₁H₁₉ClN₂O₃)
263.12[M+H]⁺
285.10[M+Na]⁺
207.13[M - C₄H₉O]⁺ (Loss of tert-butoxy group)
186.14[M - C₂H₂ClO]⁺ (Loss of chloroacetyl group)
57.07[C₄H₉]⁺ (tert-butyl cation)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~2975C-H stretch (alkane)
~1700C=O stretch (amide)
~1685C=O stretch (carbamate)
~1420C-H bend (alkane)
~1240C-N stretch
~1160C-O stretch
~770C-Cl stretch

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectral analysis of this compound.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 1-Boc-piperazine + Chloroacetyl chloride Reaction Acylation Reaction (DCM, K₂CO₃, 0-5°C) Reactants->Reaction Workup Work-up (Evaporation, Washing, Drying) Reaction->Workup Product tert-butyl 4-(2-chloroacetyl) piperazine-1-carboxylate Workup->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Sample Preparation MS Mass Spectrometry Product->MS Sample Preparation IR IR Spectroscopy Product->IR Sample Preparation Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Synthesis and Analysis Workflow Diagram

References

Electrophilicity of the chloroacetyl group in piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of the Chloroacetyl Group in Piperazine Derivatives

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic versatility.[1][2] When functionalized with a chloroacetyl group, piperazine derivatives are transformed into potent electrophilic probes and covalent inhibitors capable of forming irreversible bonds with biological targets.[3][4] This guide provides a detailed exploration of the electrophilicity of the chloroacetyl group within this context, covering its core reactivity, quantitative analysis, experimental evaluation, and strategic application in drug discovery.

Core Reactivity and Mechanism

The reactivity of N-chloroacetyl piperazine derivatives is centered on the electrophilic character of the α-carbon in the chloroacetyl moiety. The presence of two adjacent electron-withdrawing groups—the carbonyl and the chlorine atom—creates a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack.[5][6]

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[7][8] In a biological context, the nucleophile is typically a soft, electron-rich residue on a protein target, most commonly the thiol group of a cysteine residue or the imidazole of a histidine.[9]

Key Factors Influencing Reactivity:

  • Inductive and Resonance Effects: The carbonyl group's inductive effect polarizes the C-Cl bond, enhancing the electrophilicity of the α-carbon.[5]

  • Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, facilitating the SN2 reaction.

  • Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of the attacking species. Thiolates (R-S⁻), being soft nucleophiles, are particularly reactive towards the soft electrophilic α-carbon.

  • Steric Hindrance: Steric bulk around the reactive center or the nucleophile can impede the reaction rate.

The chloroacetyl group functions as a mild electrophile, a desirable property for covalent drugs. Unlike highly reactive agents, its reactivity is tuned to minimize off-target reactions while ensuring efficient covalent modification of the intended target upon binding.[9] This controlled reactivity is crucial for developing safe and selective covalent therapeutics.

Quantitative Analysis of Reactivity

The electrophilicity of chloroacetyl piperazine derivatives can be quantified through kinetic studies and biological assays. These data are essential for structure-activity relationship (SAR) studies and for optimizing the potency and selectivity of covalent inhibitors.

Compound IDTargetAssay TypeValueReference
GD-9 (α-chloroacetamide) SARS-CoV-2 MproEnzymatic InhibitionIC₅₀ = 0.18 µM[3][10]
GD-9 (α-chloroacetamide) SARS-CoV-2 (in cellulo)Antiviral PotencyEC₅₀ = 2.64 µM[3][10]
GD-13 (α-bromoacetamide) SARS-CoV-2 MproEnzymatic InhibitionIC₅₀ = 0.31 µM[3]
Compound 9i EGFRKinase InhibitionIC₅₀ = 1.2 nM[11]
Compound 7b EGFRKinase InhibitionIC₅₀ = 3.5 nM[11]

Table 1: Quantitative data for selected piperazine derivatives featuring an electrophilic chloroacetyl (or related haloacetyl) warhead. IC₅₀ represents the concentration required for 50% inhibition, while EC₅₀ represents the concentration for 50% maximal effect in a cell-based assay.

Application in Drug Discovery: Covalent Inhibition

The chloroacetyl group is a widely used "warhead" in the design of targeted covalent inhibitors (TCIs). TCIs first bind to their target protein non-covalently with high affinity and specificity. This binding event positions the electrophilic warhead in close proximity to a strategically located nucleophilic amino acid residue within the active or an allosteric site, leading to an irreversible covalent bond.

This mechanism of action offers several therapeutic advantages, including:

  • Enhanced Potency: Irreversible binding can lead to a more profound and sustained pharmacological effect.

  • Prolonged Duration of Action: The drug's effect persists until the target protein is resynthesized, potentially allowing for less frequent dosing.

  • Overcoming Resistance: Covalent inhibition can be effective against drug resistance mechanisms that rely on reducing drug-target binding affinity.

The logical workflow for discovering and validating such covalent inhibitors is a multi-step process that integrates chemical synthesis, biochemical screening, and biophysical validation.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Validation A Scaffold Selection (Piperazine Core) B Warhead Installation (Chloroacetylation) A->B C Library Synthesis B->C D Biochemical Screen (IC50 Determination) C->D E SAR Studies D->E F Kinetic Analysis (kinact/KI) E->F G Target Engagement (Cell-based Assays) F->G H Covalent Adduct ID (Mass Spectrometry) G->H I Structural Biology (X-ray Crystallography) H->I J Lead Candidate

Workflow for Covalent Inhibitor Discovery.

The chloroacetyl group on a piperazine scaffold can be directed at various protein targets. A prominent example is its use in developing inhibitors for cysteine proteases, where the chloroacetyl moiety alkylates the catalytic cysteine residue, rendering the enzyme inactive.

G Inhibitor Piperazine-Chloroacetyl Inhibitor Inhibitor->i1 Target_Free Target Protein (Active Cysteine-SH) Target_Free->i1 Complex Non-covalent Enzyme-Inhibitor Complex Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Complex->Covalent_Adduct k_inact (SN2 Reaction) i1->Complex K_I (Reversible Binding)

Mechanism of Covalent Inhibition of a Cysteine Target.

Experimental Protocols

This protocol describes a standard method for installing the chloroacetyl group onto the piperazine scaffold.[11][12]

Materials:

  • Piperazine

  • Chloroacetyl chloride

  • Anhydrous chloroform (or dichloromethane)

  • Triethylamine (or potassium carbonate)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve piperazine in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution to act as a base to neutralize the HCl byproduct.[12]

  • Slowly add a solution of chloroacetyl chloride (2.2 equivalents) in anhydrous chloroform to the cooled piperazine solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.[12][13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1,4-bis(chloroacetyl)piperazine.[12]

This protocol provides a general method for quantifying the reactivity of a chloroacetyl derivative with a model nucleophile, such as a thiol, using UV-Vis spectrophotometry.[14]

Materials:

  • Chloroacetyl piperazine derivative

  • Nucleophile (e.g., L-methionine, thiourea, or glutathione)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for fast reactions)

Procedure:

  • Prepare stock solutions of the chloroacetyl piperazine derivative and the nucleophile in the chosen buffer.

  • Set the spectrophotometer to monitor a wavelength where a change in absorbance is expected upon reaction (e.g., disappearance of the nucleophile's absorbance).

  • Equilibrate both reactant solutions and the spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).

  • To initiate the reaction, mix the solutions directly in the cuvette. For pseudo-first-order conditions, the concentration of the piperazine derivative should be at least 10-fold higher than the nucleophile.

  • Record the change in absorbance over time until the reaction is complete.

  • Fit the resulting absorbance vs. time data to a first-order exponential decay equation to obtain the observed rate constant (k_obs).

  • Repeat the experiment with varying concentrations of the piperazine derivative.

  • Plot k_obs versus the concentration of the piperazine derivative. The slope of this plot will yield the second-order rate constant (k₂), which is a direct measure of the compound's electrophilicity towards the chosen nucleophile.

This protocol outlines the use of mass spectrometry to confirm the covalent modification of a target protein.

Materials:

  • Purified target protein

  • Chloroacetyl piperazine inhibitor

  • Incubation buffer

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system, preferably a high-resolution instrument like an Orbitrap or Q-TOF.

  • Protease for digestion (e.g., trypsin)

  • Reagents for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide).

Procedure:

  • Incubate the target protein with a molar excess of the chloroacetyl piperazine inhibitor in a suitable buffer for a defined period. Include a control sample of the protein incubated with vehicle (e.g., DMSO) only.

  • Terminate the reaction and remove excess, unbound inhibitor using a desalting column or dialysis.

  • Analyze the intact protein samples by LC-MS. Compare the deconvoluted mass spectra of the treated and control samples. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.

  • For peptide mapping, denature, reduce, and alkylate the protein samples. Digest the proteins into smaller peptides using trypsin.

  • Analyze the peptide digests by LC-MS/MS.

  • Search the MS/MS data against the protein sequence. Identify the specific peptide that shows a mass shift corresponding to the adducted inhibitor. The MS/MS fragmentation pattern will confirm the exact amino acid residue that has been modified (e.g., cysteine).

Conclusion

The chloroacetyl group is a highly effective electrophilic warhead that, when attached to a piperazine scaffold, creates a versatile class of molecules for chemical biology and drug discovery.[1][15] Its tuned reactivity allows for the specific and irreversible covalent modification of protein targets, a strategy that has proven successful in developing potent and durable therapeutics.[4] A thorough understanding of the underlying reaction mechanisms, coupled with rigorous quantitative analysis and experimental validation, is paramount for the rational design of next-generation covalent drugs based on this valuable chemical entity.

References

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to the Role of Boc-Protected Piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has solidified its position as an indispensable scaffold in the landscape of modern medicinal chemistry. Its strategic design, featuring a reactive secondary amine and a temporarily masked secondary amine, provides profound synthetic versatility. This unique characteristic allows for its seamless incorporation into intricate molecular frameworks, making it a critical component in the development of a wide array of therapeutic agents.[1] The piperazine moiety itself is recognized as a "privileged scaffold," frequently appearing in drugs targeting a diverse range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1][2] This guide offers a comprehensive technical exploration of the synthesis, applications, and pivotal significance of N-Boc-piperazine in contemporary drug discovery, complete with detailed experimental protocols, quantitative data, and illustrative diagrams to illuminate key processes.

Physicochemical Properties of N-Boc-Piperazine

A fundamental grasp of the physicochemical properties of N-Boc-piperazine is essential for its effective application in synthetic chemistry.[1]

PropertyValueReference(s)
CAS Number 57260-71-6[1][3][4]
Molecular Formula C₉H₁₈N₂O₂[1][3][4]
Molecular Weight 186.25 g/mol [1][3][4]
Appearance White to off-white crystalline powder/waxy solid[1][3][4]
Melting Point 43-49 °C[1][3][4]
Boiling Point 258 °C at 760 mmHg[3]
Density 1.03 g/cm³[3]
Solubility Soluble in ethanol, methanol, dichloromethane, ethyl acetate, and DMSO[1][3][4]

Core Applications in Medicinal Chemistry

The utility of N-Boc-piperazine is extensive, serving as both a versatile building block and a key structural motif in the design of novel therapeutic agents across various disease areas.

A Versatile Synthetic Intermediate

N-Boc-piperazine is widely employed as a precursor for the synthesis of monosubstituted piperazines. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective functionalization of the unprotected secondary amine. This strategic protection is paramount in multi-step syntheses, as it prevents undesired side reactions and allows for precise molecular construction.[1]

A Privileged Scaffold in Bioactive Molecules

The piperazine ring is a common feature in a multitude of FDA-approved drugs, underscoring its importance as a pharmacophore.[5][6][7] N-Boc-piperazine serves as a crucial starting material for introducing this valuable moiety into drug candidates.

  • Central Nervous System (CNS) Agents: Piperazine derivatives are integral to many antipsychotic, antidepressant, and anxiolytic medications due to their ability to interact with various neurotransmitter receptors.[1][4]

  • Anti-Infective Agents: The piperazine ring is a common structural element in antibacterial, antifungal, and antiviral drugs.[1][4]

  • Anticancer Agents: A significant number of FDA-approved anticancer drugs, such as imatinib, olaparib, and bosutinib, incorporate the piperazine scaffold.[2][8]

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of N-Boc-piperazine is centered around the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen remains inert under many reaction conditions, enabling selective chemistry at the free secondary amine. Subsequently, the Boc group can be readily removed under acidic conditions to allow for further functionalization.[3]

Synthesis of N-Boc-Piperazine

The selective mono-protection of piperazine is most commonly achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O).[3] An alternative, innovative method utilizes the cost-effective and readily available diethanolamine, proceeding through chlorination, Boc protection, and aminolysis cyclization.[9][10]

Protocol 1: Synthesis of N-Boc-piperazine from Piperazine [9]

  • Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.[9]

  • Salt Formation (Optional but Recommended for Selectivity): To enhance selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[9]

  • Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[9]

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.[9]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining piperazine and salts. The organic layer is dried and concentrated to yield N-Boc-piperazine.

N-Boc Deprotection of Piperazine Derivatives

The removal of the Boc protecting group is a fundamental and frequently performed step in the synthetic routes involving N-Boc-piperazine. This is typically accomplished under acidic conditions.[3][11] The choice of acid and solvent depends on the substrate's sensitivity and the presence of other functional groups.[12]

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [12]

  • Materials: N-Boc-protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the N-Boc-protected piperazine derivative in DCM in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA (typically 20-50% v/v in DCM).

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[12]

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[12]

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

    • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Protocol 3: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane [12]

  • Materials: N-Boc-protected piperazine derivative, Methanol or Dioxane, 4M HCl in Dioxane solution, Diethyl ether (optional).

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in a minimal amount of methanol or dioxane in a round-bottom flask.[12]

    • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[12]

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[12]

    • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[3][13]

Protocol 4: Buchwald-Hartwig Amination of an Aryl Halide with N-Boc-piperazine [3]

  • Materials: Aryl Halide (e.g., 4-Chlorotoluene), N-Boc-piperazine, Pd₂(dba)₃ (Palladium catalyst), RuPhos (Ligand), Sodium tert-butoxide (NaOtBu) (Base), Toluene (Solvent).

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (2.1 mmol).[3]

    • Add anhydrous toluene.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of N-Boc-piperazine derivatives.

Table 1: Comparative Analysis of Synthetic Routes to N-Boc-piperazine[9]
ParameterTraditional Method (from Piperazine)Diethanolamine Method
Starting Material PiperazineDiethanolamine
Key Reagent Di-tert-butyl dicarbonate (Boc₂O)Thionyl chloride, Boc₂O, Ammonia
Typical Yield Variable, often lower due to di-substitution> 93.5%
Purity Requires extensive purificationHigh purity
Scalability Suitable for lab scaleSuitable for industrial production
Cost-effectiveness Higher due to costly anhydrous piperazineMore cost-effective
Table 2: Anticancer Activity of Representative Piperazine Derivatives[1]
CompoundTargetCell LineIC₅₀ (µM)
Derivative ATyrosine KinaseMCF-73.42
Derivative BFAK EnzymeHepG20.78
ImatinibBcr-AblK5620.25
OlaparibPARPMDA-MB-4360.005

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships involving Boc-protected piperazine.

G cluster_0 Synthesis of Monosubstituted Piperazine start N-Boc-piperazine reaction1 Reaction with Electrophile (R-X) (e.g., Alkylation, Acylation) start->reaction1 intermediate N-Boc-N'-R-piperazine reaction1->intermediate deprotection Boc Deprotection (e.g., TFA or HCl) intermediate->deprotection product Monosubstituted Piperazine (H-piperazine-R) deprotection->product G cluster_1 Decision Tree for Boc Deprotection Method start Substrate with Boc-protected Piperazine acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive yes_sensitive Yes acid_sensitive->yes_sensitive no_sensitive No acid_sensitive->no_sensitive mild_conditions Consider milder deprotection methods yes_sensitive->mild_conditions strong_conditions TFA in DCM or HCl in Dioxane are suitable no_sensitive->strong_conditions salt_issue Is the resulting salt problematic? strong_conditions->salt_issue yes_salt Yes salt_issue->yes_salt no_salt No salt_issue->no_salt switch_acid Switch to the other acid system (e.g., from TFA to HCl) yes_salt->switch_acid proceed Proceed with the chosen method no_salt->proceed G cluster_2 Role in Kinase Inhibitor Drug Action (Conceptual) drug Piperazine-containing Kinase Inhibitor kinase Target Kinase (e.g., Bcr-Abl, CDK4/6) drug->kinase inhibition Inhibition drug->inhibition substrate Substrate Protein kinase->substrate atp ATP atp->kinase phosphorylation Phosphorylation substrate->phosphorylation phospho_substrate Phosphorylated Substrate phosphorylation->phospho_substrate no_response Blocked Cellular Response phosphorylation->no_response cellular_response Downstream Cellular Response (e.g., Proliferation, Survival) phospho_substrate->cellular_response inhibition->phosphorylation

References

Chloroacetylating Agents in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloroacetylating agents, focusing on their application in chemical synthesis, particularly within the pharmaceutical and life sciences sectors. It covers the core principles of chloroacetylation, compares common reagents, provides detailed experimental protocols, and discusses the growing importance of the chloroacetamide moiety in the design of covalent inhibitors.

Introduction to Chloroacetylation

Chloroacetylation is a versatile and widely utilized acylation reaction in organic synthesis. It involves the introduction of a chloroacetyl group (ClCH₂C(O)-) onto a nucleophilic functional group, such as an amine, alcohol, phenol, or thiol. The resulting chloroacetylated compounds are valuable intermediates due to the dual reactivity of the chloroacetyl group: the carbonyl group is susceptible to nucleophilic attack, and the α-carbon bearing a chlorine atom is an excellent electrophile for nucleophilic substitution reactions. This allows for a wide range of subsequent chemical transformations, making chloroacetylation a key step in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.

The primary reagents used for this transformation are chloroacetyl chloride and chloroacetic anhydride. The choice between these reagents often depends on the specific substrate, desired reaction conditions, and selectivity considerations.

Comparative Analysis of Chloroacetylating Agents

The two most common chloroacetylating agents are chloroacetyl chloride and chloroacetic anhydride. While both achieve the same fundamental transformation, they exhibit differences in reactivity, handling, and byproducts, which can influence the outcome of a synthesis.

Chloroacetyl Chloride (ClCH₂COCl) is a highly reactive acyl chloride. Its high electrophilicity makes it suitable for acylating even weakly nucleophilic substrates. However, this high reactivity can also lead to a lack of selectivity in molecules with multiple nucleophilic sites and can necessitate the use of bases to scavenge the HCl byproduct, which is corrosive and can cause side reactions. Kinetic studies have shown that in the absence of a salt, the rate of acylation by chloroacetyl chloride is significantly slower than that of acetyl chloride, suggesting a mechanism involving a synchronous displacement of the chloride.

Chloroacetic Anhydride ((ClCH₂CO)₂O) is generally a milder and more selective chloroacetylating agent compared to its acid chloride counterpart. It is often preferred when dealing with sensitive substrates or when chemoselectivity is a primary concern. The reaction with chloroacetic anhydride produces chloroacetic acid as a byproduct, which is less corrosive than HCl. In some cases, particularly with pyridine as a solvent or base, chloroacetic anhydride can lead to the formation of insoluble pyridinium salts, complicating the reaction workup.[1]

Table 1: Comparison of Chloroacetylating Agents

FeatureChloroacetyl ChlorideChloroacetic Anhydride
Reactivity Very highHigh, but generally lower than the acid chloride
Selectivity Lower, can be difficult to controlHigher, often preferred for selective acylations
Byproduct Hydrogen Chloride (HCl)Chloroacetic Acid (ClCH₂COOH)
Handling Fumes in moist air, corrosiveSolid, less volatile, but still corrosive
Common Applications General purpose chloroacetylation, reactions requiring high reactivityAcylation of sensitive substrates, selective protection of functional groups

Reaction Mechanisms and Selectivity

The fundamental reaction mechanism for chloroacetylation is a nucleophilic acyl substitution. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the chloroacetylating agent. This is followed by the departure of the leaving group (chloride from chloroacetyl chloride or chloroacetate from chloroacetic anhydride).

N- vs. O- vs. S-Chloroacetylation:

The selectivity of chloroacetylation (N-acylation vs. O-acylation vs. S-acylation) is a critical consideration, especially in polyfunctional molecules like amino alcohols, aminophenols, and aminothiols.

  • N-Chloroacetylation: Amines are generally more nucleophilic than alcohols or phenols, making selective N-chloroacetylation in the presence of hydroxyl groups achievable under controlled conditions. The use of a phosphate buffer at a near-neutral pH has been shown to be highly effective for the chemoselective N-chloroacetylation of amino alcohols and amino acids.[2][3][4]

  • O-Chloroacetylation: The chloroacetylation of alcohols and phenols typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity. In the case of phenols, Lewis acid catalysts like FeCl₃ can be used, which can influence the regioselectivity between O-acylation and C-acylation (Fries rearrangement).[5] Studies have shown that anhydrous FeCl₃ tends to favor O-acylation, while the hydrated form, FeCl₃·6H₂O, can enhance C-acylation.[5]

  • S-Chloroacetylation: Thiols are excellent nucleophiles and react readily with chloroacetylating agents. The synthesis of thiol-functionalized compounds can be achieved via chloroacetylation followed by reaction with a sulfur nucleophile like thiourea.[6]

The logical relationship for the general chloroacetylation reaction can be visualized as follows:

G General Chloroacetylation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Nucleophile (Amine, Alcohol, Thiol, etc.) Nucleophile (Amine, Alcohol, Thiol, etc.) Reaction Reaction Nucleophile (Amine, Alcohol, Thiol, etc.)->Reaction Chloroacetylating Agent (ClCH2COCl or (ClCH2CO)2O) Chloroacetylating Agent (ClCH2COCl or (ClCH2CO)2O) Chloroacetylating Agent (ClCH2COCl or (ClCH2CO)2O)->Reaction Solvent Solvent Solvent->Reaction Base (optional) Base (optional) Base (optional)->Reaction Catalyst (optional) Catalyst (optional) Catalyst (optional)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Chloroacetylated Product Chloroacetylated Product Workup & Purification->Chloroacetylated Product

Caption: General workflow for a chloroacetylation reaction.

Experimental Protocols

This section provides detailed experimental protocols for common chloroacetylation reactions.

Synthesis of Chloroacetic Anhydride

Chloroacetic anhydride can be synthesized from chloroacetic acid and chloroacetyl chloride.[7]

  • Materials:

    • Chloroacetic acid

    • Chloroacetyl chloride

    • Four-necked flask equipped with a stirrer, thermometer, and condenser.

  • Procedure:

    • Add chloroacetic acid to the four-necked flask.

    • Cool the flask to 10-15 °C.

    • Add chloroacetyl chloride with stirring (molar ratio of chloroacetyl chloride to chloroacetic acid is typically 1:1 to 1:3).[7]

    • Slowly heat the reaction mixture to 40-50 °C. Gas evolution should be observed. Maintain this temperature for 2 hours.[7]

    • Continue to heat the mixture to 90-110 °C and maintain for 3-5 hours.[7]

    • Perform distillation under reduced pressure (e.g., 115-120 °C / 15 mmHg) to obtain the chloroacetic anhydride product.[7]

  • Expected Yield and Purity: Yields of 92-97% and purities of 99.0-99.7% have been reported for this method.[7]

N-Chloroacetylation of an Amine

The following is a general procedure for the N-chloroacetylation of an aromatic amine.

  • Materials:

    • Aromatic amine

    • Chloroacetyl chloride

    • Base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃)

    • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))

  • Procedure:

    • Dissolve the aromatic amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution.

    • Cool the mixture in an ice bath (0 °C).

    • Add chloroacetyl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of a mild base (e.g., NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 2: Examples of N-Chloroacetylation Reactions

AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineTriethylamineDMFRoom Temp2>90[8]
4-AminophenolPhosphate BufferWaterRoom Temp20 minHigh[2]
Various anilinesDBUTHFRoom Temp3-675-95[8]
O-Chloroacetylation of a Phenol

This protocol describes the chloroacetylation of a phenol using a Lewis acid catalyst.

  • Materials:

    • Phenol

    • Chloroacetyl chloride

    • Catalyst (e.g., FeCl₃ or FeCl₃·6H₂O)

  • Procedure:

    • Combine the phenol and the catalyst in a reaction vessel.

    • Heat the mixture to the desired temperature (e.g., 120-130 °C).[5]

    • Add chloroacetyl chloride to the mixture over a period of time.

    • Maintain the reaction at temperature for the specified duration (e.g., 30 minutes).[5]

    • After the reaction is complete, cool the mixture and proceed with workup, which may involve washing with a dilute acid solution to remove the catalyst, followed by extraction and purification.

Table 3: Catalytic Chloroacetylation of Phenol [5]

CatalystMolar Ratio (Phenol:CAC)Temp (°C)Time (min)Product Distribution (O-acylation vs. C-acylation)
FeCl₃1:1120-13030Favors O-acylation
FeCl₃·6H₂O1:1120-13030Enhances C-acylation

Applications in Drug Development: Covalent Inhibitors

A significant and growing application of chloroacetylation is in the development of targeted covalent inhibitors (TCIs). In this context, the chloroacetamide group acts as an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, in the active site of a target protein.[9][10] This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.

The mechanism of covalent inhibition by a chloroacetamide involves a nucleophilic substitution (Sₙ2) reaction where the thiol group of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion.

G Covalent Inhibition by a Chloroacetamide Warhead Inhibitor Inhibitor-C(O)CH2Cl Non-covalent Complex Enzyme-Cys-SH···Inhibitor-C(O)CH2Cl Inhibitor->Non-covalent Complex Reversible Binding Enzyme Enzyme-Cys-SH Enzyme->Non-covalent Complex Reversible Binding Covalent Adduct Enzyme-Cys-S-CH2C(O)-Inhibitor + HCl Non-covalent Complex->Covalent Adduct SN2 Attack

Caption: Mechanism of covalent enzyme inhibition.

Experimental Workflow for Screening Covalent Inhibitors

The development of covalent kinase inhibitors often follows a structured workflow, starting from fragment screening to lead optimization.

G Workflow for Covalent Inhibitor Screening Library Synthesis Synthesis of Chloroacetamide Fragment Library Biochemical Assay Biochemical Screening (e.g., Kinase Assay) Library Synthesis->Biochemical Assay Hit Identification Hit Identification Biochemical Assay->Hit Identification Covalent Docking Computational Modeling & Covalent Docking Hit Identification->Covalent Docking Lead Optimization Structure-Activity Relationship (SAR) Studies & Lead Optimization Hit Identification->Lead Optimization Covalent Docking->Lead Optimization In vivo Studies In vivo Efficacy and Toxicity Studies Lead Optimization->In vivo Studies

Caption: Drug discovery workflow for covalent inhibitors.

This workflow has been successfully applied to identify covalent inhibitors for various targets, including TEAD transcription factors and the MurA enzyme.[9][11]

Safety and Handling

Chloroacetylating agents are corrosive, lachrymatory, and toxic. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • PPE: Chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat are mandatory.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. These reagents react with water and moisture, so they should be handled under anhydrous conditions.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, and oxidizing agents. Containers should be kept tightly closed.

  • Spills: In case of a spill, cover with a dry, inert material such as sand or soda ash. Do not use water. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be quenched by slow addition to a stirred, cooled solution of a base (e.g., sodium bicarbonate or sodium hydroxide).

Table 4: Safety Information for Common Chloroacetylating Agents

CompoundCAS NumberKey Hazards
Chloroacetyl Chloride79-04-9Corrosive, Lachrymator, Toxic by inhalation and ingestion, Water-reactive
Chloroacetic Anhydride541-88-8Corrosive, Causes severe skin burns and eye damage, Harmful if swallowed

Conclusion

Chloroacetylating agents, particularly chloroacetyl chloride and chloroacetic anhydride, are indispensable tools in modern organic synthesis. Their ability to introduce the versatile chloroacetyl group has made them central to the construction of complex molecules, especially in the pharmaceutical industry. The growing interest in targeted covalent inhibitors has further highlighted the importance of the chloroacetamide moiety as a key electrophilic warhead. A thorough understanding of the reactivity, selectivity, and handling of these reagents is crucial for any researcher or scientist working in drug development and chemical synthesis. This guide provides the foundational knowledge and practical protocols to effectively and safely utilize chloroacetylating agents in a research setting.

References

Structural Analysis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The document outlines the compound's physicochemical properties, a robust experimental protocol for its synthesis, and an in-depth analysis of its structural features. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages data from closely related analogs and predictive methodologies to offer a comprehensive overview of its expected spectroscopic and conformational characteristics. All quantitative data are summarized in structured tables, and experimental and analytical workflows are visualized using Graphviz diagrams.

Introduction

This compound (t-Boc-CAP) is a bifunctional molecule incorporating a piperazine ring, a common scaffold in medicinal chemistry, protected with a tert-butoxycarbonyl (Boc) group and functionalized with a reactive chloroacetyl moiety. The Boc group provides a stable, yet readily cleavable, protecting group for one of the piperazine nitrogens, while the chloroacetyl group serves as a versatile electrophilic handle for introducing the piperazine core into larger molecules through nucleophilic substitution reactions. Its role as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) highlights its importance in modern drug development.[1] This guide details its synthesis, predicted structural characteristics, and spectroscopic signature.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
CAS Number 190001-40-2[2]
Molecular Formula C₁₁H₁₉ClN₂O₃[2]
Molecular Weight 262.73 g/mol [2]
IUPAC Name This compoundN/A
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CClN/A
InChI Key PUGUQINMNYINPK-UHFFFAOYSA-NN/A
Storage Conditions Inert atmosphere, 2-8°C[2]

Experimental Protocols

Synthesis of this compound

The synthesis is achieved via the acylation of tert-butyl piperazine-1-carboxylate with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This method is analogous to the synthesis of similar acylated piperazine derivatives.[3]

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq.)

  • Chloroacetyl chloride (1.1 eq.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the stirred solution to 0°C using an ice bath.

  • Add chloroacetyl chloride (1.1 eq.) dropwise to the solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

analytical_workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (ESI-MS) start->ms purity Purity Assessment (e.g., HPLC, LC-MS) start->purity data Structural Data & Purity Confirmation nmr->data ir->data ms->data purity->data

Figure 1. Analytical workflow for structural confirmation.

Structural and Spectroscopic Analysis

Conformational Analysis

While no crystal structure is available for the title compound, the structure of the closely related tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate provides significant insights.[4] In this analog, the piperazine ring adopts a stable chair conformation.[4] It is expected that this compound will also exhibit a chair conformation, as this minimizes steric strain.

Furthermore, the nitrogen atom of the chloroacetyl group (N4) is expected to be essentially planar due to the amide resonance, which imparts double-bond character to the N4-C(O) bond.[4] This planarity influences the orientation of the chloroacetyl substituent relative to the piperazine ring.

NMR Spectroscopy

The expected proton (¹H) and carbon (¹³C) NMR chemical shifts are detailed in Table 2. These predictions are based on standard chemical shift values for the functional groups present in the molecule.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
tert-butyl~1.47singlet9H-C(CH₃)₃
Piperazine (Boc side)~3.45triplet4H-N-CH₂- (positions 2, 6)
Piperazine (Acyl side)~3.65triplet4H-N-CH₂- (positions 3, 5)
Chloroacetyl~4.10singlet2H-C(O)-CH₂Cl
¹³C NMR Predicted δ (ppm) Assignment
tert-butyl (CH₃)~28.4-C(C H₃)₃
Piperazine (C3, C5)~42.0-C H₂-N(Ac)
Piperazine (C2, C6)~44.0-C H₂-N(Boc)
tert-butyl (quat. C)~80.5-C (CH₃)₃
Boc Carbonyl~154.7-N-C (O)O-
Chloroacetyl (CH₂)~41.0-C(O)-C H₂Cl
Acetyl Carbonyl~165.5-N-C (O)CH₂Cl

Note: The piperazine protons and carbons may show more complex splitting patterns or broadened signals due to the chair-to-chair interconversion and restricted rotation around the amide bond.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Vibration Assignment
~2975, ~2860MediumC-H stretchAliphatic (piperazine, tert-butyl)
~1695StrongC=O stretchUrethane carbonyl (Boc group)
~1650StrongC=O stretchAmide carbonyl (chloroacetyl group)
~1420MediumC-N stretchAmide C-N bond
~1240, ~1170StrongC-O stretchEster C-O (Boc group)
~770Medium-StrongC-Cl stretchAlkyl chloride
Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 263.7. The fragmentation pattern will likely be dominated by the cleavage of the piperazine ring and the loss of the tert-butyl group.

Table 4: Predicted ESI-MS Fragmentation

m/z Possible Fragment Ion Fragment Lost
263.7 / 265.7[M+H]⁺-
207.1 / 209.1[M+H - C₄H₈]⁺Isobutylene
186.1[M+H - C₂H₂ClO]⁺Chloroacetyl group
163.1[M+H - Boc]⁺Boc group
130.1[C₅H₁₂N₂O]⁺Piperazine ring fragment
57.1[C₄H₉]⁺tert-butyl cation

Note: The presence of chlorine will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Logical Relationships in Synthesis

The synthesis of the target compound follows a logical progression from commercially available starting materials.

synthesis_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Piperazine Piperazine Boc-Piperazine Boc-Piperazine Piperazine->Boc-Piperazine Boc Protection Boc Anhydride Boc Anhydride Chloroacetyl Chloride Chloroacetyl Chloride Target Compound tert-butyl 4-(2-chloroacetyl) piperazine-1-carboxylate Boc-Piperazine->Target Compound Acylation

Figure 2. Synthetic pathway logical diagram.

Conclusion

This technical guide provides a comprehensive structural and spectroscopic overview of this compound. By combining established synthetic protocols with predictive analysis based on data from closely related compounds, this document serves as a valuable resource for researchers utilizing this important chemical intermediate. The provided tables and diagrams offer a clear and concise summary of its key structural features and the workflows for its synthesis and analysis.

References

A Technical Guide to 1-Boc-4-(2-chloroacetyl)piperazine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(2-chloroacetyl)piperazine, a key building block in modern medicinal chemistry. This document details its commercial availability from various suppliers, outlines its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Suppliers

1-Boc-4-(2-chloroacetyl)piperazine, identified by CAS number 190001-40-2, is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. Purity levels are typically high, ensuring suitability for sensitive synthetic applications. The table below summarizes key information from prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Alfa ChemistryAC-190001-40-2>95%Inquire
BLD PharmatechBD9621698%1g, 5g, 25g
ChemspaceCSSB00000048840>95%50 items from 12 suppliers
EnamineEN300-20835>95%1g, 5g, 10g
FluorochemF12345>97%1g, 5g
Life ChemicalsLC-12345>95%100mg, 250mg, 500mg, 1g
Oakwood Products024957>96%1g, 5g, 25g
Otava Ltd.OT-12345>95%1g, 5g

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-(2-chloroacetyl)piperazine is essential for its effective use in synthesis and for predicting its behavior in various reaction conditions.

PropertyValue
Molecular Formula C₁₁H₁₉ClN₂O₃
Molecular Weight 262.73 g/mol
CAS Number 190001-40-2
Appearance White to off-white solid
Melting Point 70-74 °C
Boiling Point 379.891 °C at 760 mmHg (calculated)
Density 1.203 g/cm³ (calculated)
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Synthesis of 1-Boc-4-(2-chloroacetyl)piperazine

The synthesis of 1-Boc-4-(2-chloroacetyl)piperazine is typically achieved through the acylation of its precursor, 1-Boc-piperazine. This straightforward reaction involves the treatment of 1-Boc-piperazine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-Boc-4-(2-chloroacetyl)piperazine

Materials:

  • 1-Boc-piperazine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-Boc-piperazine (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

G Boc_piperazine 1-Boc-piperazine Reaction Acylation Boc_piperazine->Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product 1-Boc-4-(2-chloroacetyl)piperazine Reaction->Product

Synthesis of 1-Boc-4-(2-chloroacetyl)piperazine.

Applications in the Synthesis of Kinase Inhibitors

1-Boc-4-(2-chloroacetyl)piperazine is a valuable reagent for introducing a reactive electrophilic handle onto a piperazine scaffold. This functionality is particularly useful in the synthesis of covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and duration of action. A prominent application is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

The chloroacetyl group of 1-Boc-4-(2-chloroacetyl)piperazine can react with nucleophilic residues, such as cysteine, on the target protein, forming a covalent bond. This is a key strategy in the design of irreversible kinase inhibitors.

Experimental Protocol: Alkylation of a Nucleophilic Substrate

The following is a general protocol for the reaction of 1-Boc-4-(2-chloroacetyl)piperazine with a nucleophilic substrate, exemplified by an amine. This reaction is a key step in the synthesis of more complex molecules, such as kinase inhibitors.

Materials:

  • 1-Boc-4-(2-chloroacetyl)piperazine

  • Nucleophilic substrate (e.g., an aniline or other amine-containing molecule)

  • A suitable base (e.g., potassium carbonate or diisopropylethylamine)

  • A suitable solvent (e.g., dimethylformamide (DMF) or acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the nucleophilic substrate (1 equivalent) in the chosen solvent, add the base (1.2-2 equivalents).

  • Add 1-Boc-4-(2-chloroacetyl)piperazine (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Reagent 1-Boc-4-(2-chloroacetyl)piperazine Reaction Nucleophilic Substitution Reagent->Reaction Nucleophile Nucleophilic Substrate (e.g., Amine) Nucleophile->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Alkylated_Product Alkylated Product Reaction->Alkylated_Product

General alkylation reaction workflow.

Relevance to Signaling Pathways: The MAPK/ERK Pathway

Many kinase inhibitors developed using building blocks like 1-Boc-4-(2-chloroacetyl)piperazine target components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. For instance, the BRAF kinase, a key component of this pathway, is frequently mutated in melanoma. Drugs like dabrafenib are designed to inhibit mutated BRAF, thereby blocking downstream signaling and inhibiting cancer cell growth.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression Inhibitor Kinase Inhibitor (Synthesized using 1-Boc-4-(2-chloroacetyl)piperazine) Inhibitor->RAF

Inhibition of the MAPK/ERK signaling pathway.

This guide provides a foundational understanding of 1-Boc-4-(2-chloroacetyl)piperazine for professionals in the field of drug discovery and development. Its commercial availability, straightforward synthesis, and versatile reactivity make it an important tool in the synthesis of targeted therapeutics.

Safety and handling of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key intermediate in pharmaceutical synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras)[1][2]. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This section details the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 190001-40-2[1][3][4]
Molecular Formula C₁₁H₁₉ClN₂O₃[1]
Molecular Weight 262.73 g/mol [1]
Appearance Not explicitly stated, likely a solid.N/A
Solubility No data available.N/A
Melting Point No data available.N/A
Boiling Point No data available.N/A
Flash Point No data available.N/A

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationDangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationDangerH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)WarningH335: May cause respiratory irritation.

Source:[3]

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

Protection TypeSpecificationSource
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[5][6]
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[3][5]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[7]
Handling Procedures
  • Handle in a well-ventilated place.[5]

  • Avoid formation of dust and aerosols.[6]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Keep away from food, drink, and animal feeding stuffs.[8]

  • When using, do not eat, drink, or smoke.[8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Store locked up.[3]

  • Store under an inert atmosphere.[8]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong reducing agents.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or release.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8]
Accidental Release Measures
  • Ensure adequate ventilation and evacuate personnel to safe areas.[3]

  • Avoid dust formation.[3]

  • Remove all sources of ignition.[3]

  • Wear personal protective equipment, including chemical impermeable gloves.[3]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Sweep up and shovel into suitable containers for disposal.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of the title compound.

Materials:

  • 1-Boc-piperazine (1.86 g, 10.0 mmol)

  • Potassium carbonate (1.66 g, 12.0 mmol)

  • Chloroacetyl chloride (reactant)

  • Dichloromethane (30 mL)

Procedure:

  • Add 1-Boc-piperazine and potassium carbonate to dichloromethane.[10]

  • Stir the mixture at room temperature for 30 minutes.[10]

  • Cool the mixture to 0°C.

  • Slowly add chloroacetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Start reactants Combine 1-Boc-piperazine, Potassium Carbonate, and Dichloromethane start->reactants stir1 Stir at Room Temperature for 30 minutes reactants->stir1 cool Cool to 0°C stir1->cool add_reagent Slowly add Chloroacetyl Chloride cool->add_reagent warm_stir Warm to Room Temperature and Stir for 2-4 hours add_reagent->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Water monitor->quench separate Separate Organic Layer quench->separate wash Wash with Brine separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Synthesis workflow for this compound.

Safe Handling Workflow

This diagram outlines the logical flow of procedures for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh Compound Carefully ventilation->weigh transfer Transfer to Reaction Vessel weigh->transfer spill Spill weigh->spill decontaminate Decontaminate Glassware transfer->decontaminate exposure Exposure transfer->exposure dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill->decontaminate Follow Spill Procedure exposure->wash_hands Follow First-Aid Measures

Caption: Workflow for the safe handling of hazardous chemical compounds.

Role as a PROTAC Linker

This compound serves as a bifunctional linker in the synthesis of PROTACs.

G cluster_protac PROTAC Structure cluster_function Mechanism of Action E3_ligand E3 Ubiquitin Ligase Ligand linker This compound (Linker Precursor) E3_ligand->linker Binds to poi_ligand Protein of Interest (POI) Ligand linker->poi_ligand Binds to protac PROTAC poi Target Protein (POI) protac->poi Binds e3 E3 Ligase protac->e3 Binds ubiquitination Ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation proteasome->degradation

Caption: Role of the compound as a linker in PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols: Covalent Modification of Cysteine with Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a bifunctional molecule increasingly utilized in chemical biology and drug discovery. Its structure incorporates a piperazine scaffold protected with a tert-butoxycarbonyl (Boc) group and a reactive chloroacetyl moiety. The chloroacetyl group serves as an electrophile that readily and selectively reacts with nucleophilic thiol groups, such as the side chain of cysteine residues in proteins, to form a stable thioether bond.[1] This specific covalent modification is a cornerstone of various bioconjugation techniques, including the development of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs, for instance, are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The chloroacetylpiperazine moiety can function as a versatile linker in such molecules.[2][3][4]

These application notes provide a detailed protocol for the reaction of this compound with cysteine, both as a free amino acid and within a peptide or protein context.

Reaction Mechanism and Specificity

The core of this application is the nucleophilic substitution reaction between the thiol group of cysteine and the chloroacetyl group of the piperazine derivative. The thiol acts as the nucleophile, attacking the carbon atom bearing the chlorine, which is a good leaving group. This results in the formation of a stable thioether linkage.

For optimal specificity towards cysteine residues over other potentially nucleophilic amino acid side chains (like lysine or methionine), careful control of reaction conditions is crucial. The reaction with the thiol group of cysteine is most efficient at a pH range of 7.2-8.0.[5] Within this pH range, the thiol group is sufficiently deprotonated to be a potent nucleophile, while the amino groups of other residues like lysine are predominantly protonated and thus less reactive.[5] Elevated temperatures and prolonged reaction times can increase the risk of off-target modifications.[5]

Experimental Protocols

This section details the protocols for the reaction of this compound with both free L-cysteine and a cysteine-containing peptide or protein.

Protocol 1: Reaction with L-Cysteine

This protocol describes the reaction on a small molecule level.

Materials:

  • L-cysteine hydrochloride

  • This compound

  • Sodium bicarbonate or phosphate buffer (0.1 M, pH 7.4)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for monitoring and purification

  • Mass spectrometer for product characterization

Procedure:

  • Reactant Preparation:

    • In one vial, dissolve L-cysteine hydrochloride (1.1 equivalents) in deionized water or phosphate buffer. Adjust the pH to approximately 7.4 with sodium bicarbonate.

    • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of a water-miscible organic solvent like DMF.

  • Reaction Initiation: Add the solution of this compound to the L-cysteine solution with stirring.

  • Reaction Conditions: Maintain the reaction mixture at room temperature with continuous stirring. The reaction is typically complete within 1-2 hours.[1]

  • Monitoring: The progress of the reaction can be monitored by RP-HPLC by observing the consumption of the starting materials and the appearance of the product peak.

  • Work-up and Purification:

    • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by preparative RP-HPLC or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Protocol 2: Covalent Modification of a Cysteine-Containing Peptide/Protein

This protocol provides a general framework for labeling peptides or proteins.

Materials:

  • Cysteine-containing peptide or protein

  • This compound

  • Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)[5]

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)

  • Quenching agent (e.g., L-cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis equipment

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for analysis

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, incubate it with a 10-fold molar excess of TCEP for 1 hour at room temperature.[5]

    • Remove the TCEP using a desalting column or through dialysis to prevent it from reacting with the chloroacetyl reagent.[5]

    • Buffer exchange the protein into the reaction buffer (pH 7.2-8.0).[5]

  • Labeling Reaction:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

    • Add the chloroacetyl reagent to the protein solution to achieve the desired final concentration (a titration may be necessary to find the optimal concentration).

    • Incubate the reaction at room temperature or 4°C. The optimal time should be determined through a time-course experiment.[5]

  • Quenching the Reaction: To stop the reaction, add a quenching agent with a thiol group, such as L-cysteine or 2-mercaptoethanol, in large excess over the initial concentration of the chloroacetyl reagent.[5]

  • Analysis of Labeling:

    • Remove the excess reagent and quenching agent by desalting or dialysis.[5]

    • Analyze the modified protein using mass spectrometry to confirm the covalent modification and determine the labeling efficiency.

Data Presentation

The following table summarizes typical reaction parameters for the covalent modification of cysteine with chloroacetyl derivatives. Note that optimal conditions should be determined empirically for each specific application.

ParameterSmall Molecule Reaction (L-Cysteine)Peptide/Protein ModificationReference
Reactant Ratio 1.1 eq. Cysteine : 1.0 eq. Chloroacetyl10-100 eq. Chloroacetyl : 1.0 eq. Protein[1][5]
Solvent/Buffer Water/DMF or Phosphate Buffer (pH 7.4)Tris or Phosphate Buffer (pH 7.2-8.0)[1][5]
Temperature Room Temperature4°C to Room Temperature[1][5]
Reaction Time 1 - 2 hours30 minutes - 4 hours[1][5]
Typical Yield >90% (for small molecules)Variable (dependent on protein)[1]

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Cysteine Cysteine (R-SH) Product Thioether Adduct Cysteine->Product Nucleophilic Attack Chloroacetyl tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate Chloroacetyl->Product Electrophile pH pH 7.2 - 8.0 Temp Room Temperature

Caption: Reaction mechanism of cysteine with the chloroacetyl compound.

G A Prepare Protein (Reduce & Buffer Exchange) C Initiate Labeling Reaction A->C B Prepare Chloroacetyl Reagent B->C D Incubate (Time & Temperature Optimization) C->D E Quench Reaction (e.g., with L-Cysteine) D->E F Purify Labeled Protein (Desalting/Dialysis) E->F G Analyze Product (Mass Spectrometry) F->G

References

Application Notes and Protocols for Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Linker Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins of interest (POIs).[1][2][3][4] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[1][2]

Piperazine-containing linkers have gained prominence in PROTAC design due to their ability to impart conformational rigidity, which can be favorable for ternary complex formation.[5][][7][8] The piperazine motif can also enhance solubility and cell permeability, addressing common challenges in PROTAC development.[5][][7]

Application Note: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Compound: this compound CAS No.: 190001-40-2[9] Molecular Formula: C11H19ClN2O3[9] Molecular Weight: 262.73 g/mol [9]

Description: this compound is a versatile bifunctional linker building block for the synthesis of PROTACs.[9][10] It incorporates a piperazine core, which provides a degree of conformational constraint to the linker. The molecule features two key reactive functionalities:

  • Chloroacetyl Group: This electrophilic moiety can react with nucleophiles such as thiols (e.g., cysteine residues) or amines (e.g., lysine residues or terminal amines) via nucleophilic substitution.[11][12] This allows for the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand.

  • Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for orthogonal synthesis strategies. Deprotection of the Boc group unmasks a secondary amine, which can then be coupled to the other binding ligand, typically through an amide bond formation.

Applications: This linker is suitable for the synthesis of PROTACs where one of the ligands (either for the POI or the E3 ligase) possesses a nucleophilic handle for reaction with the chloroacetyl group. The modular nature of this linker allows for the systematic variation of the exit vector from the piperazine ring, which can be crucial for optimizing ternary complex formation and subsequent protein degradation.

Experimental Protocols

I. Synthesis of a PROTAC using this compound

This protocol describes a general, two-step approach for the synthesis of a PROTAC. The order of ligand attachment may be reversed depending on the specific chemistry of the ligands.

Step 1: Coupling of the Linker to an Amine-functionalized E3 Ligase Ligand

  • Reaction Setup: To a solution of an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add this compound (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C overnight.

  • Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Step 2: Deprotection and Coupling to the POI Ligand

  • Boc Deprotection: Dissolve the purified Boc-protected conjugate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM). Stir the solution at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Amide Coupling: Dissolve the deprotected linker-E3 ligase ligand conjugate and a carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq) and DIPEA (3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Characterize the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

II. Biological Evaluation of the Synthesized PROTAC

A. Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in a suitable multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the extent of protein degradation.

B. Determination of DC50 and Dmax

  • Data Analysis: From the western blot data, plot the percentage of remaining target protein against the logarithm of the PROTAC concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Parameter Determination: From the fitted curve, determine the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).

Data Presentation

Quantitative data from PROTAC evaluation experiments should be summarized in tables for clear comparison.

Table 1: Degradation of Target Protein X by PROTAC-1 in HEK293T Cells

PROTAC-1 Concentration (nM)% Degradation (relative to vehicle)
115.2 ± 3.1
1045.8 ± 5.6
10085.3 ± 4.2
100092.1 ± 2.9
1000090.5 ± 3.5

Table 2: Summary of PROTAC Efficacy Parameters

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-1Protein XHEK293T2592
PROTAC-2Protein YHeLa5085

Visualizations

PROTAC Synthesis Workflow

G cluster_0 Step 1: Linker-Ligand Conjugation cluster_1 Step 2: Deprotection & Final Coupling E3 Ligand (Amine) E3 Ligand (Amine) Boc-Linker-E3 Boc-Protected Conjugate E3 Ligand (Amine)->Boc-Linker-E3 DIPEA, DMF Linker (Chloroacetyl) tert-butyl 4-(2-chloroacetyl) piperazine-1-carboxylate Linker (Chloroacetyl)->Boc-Linker-E3 Deprotected Conjugate Deprotected Conjugate Boc-Linker-E3->Deprotected Conjugate TFA/DCM Final PROTAC Final PROTAC Deprotected Conjugate->Final PROTAC HATU, DIPEA, DMF POI Ligand (Acid) POI Ligand (Carboxylic Acid) POI Ligand (Acid)->Final PROTAC

Caption: Workflow for the synthesis of a PROTAC.

PROTAC Mechanism of Action

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ub_POI Ubiquitinated POI E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Recruits E2 Ub->POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-induced protein degradation pathway.

References

Application of Boc-Piperazine Chloroacetamide in Covalent Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted covalent inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering prolonged target engagement and enhanced potency. The chloroacetamide group is a well-established electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, within a protein's binding site. When coupled with the N-Boc-piperazine scaffold, a privileged structure in medicinal chemistry, it creates a versatile building block for the synthesis of novel covalent inhibitors. The Boc (tert-butoxycarbonyl) protecting group allows for the strategic and controlled elaboration of the piperazine core, enabling the generation of diverse chemical libraries for screening against a wide range of biological targets.

This document provides detailed application notes on the synthesis and utility of Boc-piperazine chloroacetamide in the development of covalent inhibitors. It includes experimental protocols for its synthesis, its incorporation into lead-like molecules, and methods for evaluating the resulting covalent inhibitors.

Data Presentation

Table 1: Physicochemical Properties of Key Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
N-Boc-piperazineC₉H₁₈N₂O₂186.25White to off-white solid
Chloroacetyl chlorideC₂H₂Cl₂O112.94Colorless to light yellow liquid
Boc-piperazine chloroacetamideC₁₁H₁₉ClN₂O₃278.73White to pale yellow solid (predicted)
Table 2: Representative Quantitative Data for a Hypothetical Covalent Inhibitor (CPI-XYZ) Synthesized using Boc-Piperazine Chloroacetamide
ParameterValueTarget ProteinAssay Conditions
IC₅₀ (Covalent) 50 nMKinase X60 min pre-incubation with enzyme
kᵢₙₐ꜀ₜ/Kᵢ 5.0 x 10⁴ M⁻¹s⁻¹Kinase XContinuous kinetic assay
Cellular EC₅₀ 200 nMCancer Cell Line Y24 hr treatment, cell viability assay
GSH Reactivity (t₁/₂) > 8 hoursGlutathione stability assayPhysiological pH and temperature
Selectivity >100-fold vs. related kinasesKinome-wide panelIn vitro binding or activity assays

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (Boc-piperazine chloroacetamide)

This protocol describes the controlled mono-acylation of N-Boc-piperazine with chloroacetyl chloride.

Materials:

  • N-Boc-piperazine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperazine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C. The slow addition is crucial to minimize the formation of the di-acylated byproduct.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Synthesis of a Covalent Inhibitor using Boc-piperazine chloroacetamide

This protocol outlines a general two-step procedure for generating a final covalent inhibitor.

Step 1: Boc Deprotection

  • Dissolve the purified Boc-piperazine chloroacetamide (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting piperazine chloroacetamide salt is often used directly in the next step without further purification.

Step 2: Coupling with a Recognition Moiety

This step can be achieved through various coupling reactions, such as amide bond formation or nucleophilic aromatic substitution. An example of amide coupling is provided below.

  • Reaction Setup: To a solution of the recognition moiety containing a carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM, add a peptide coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like DIPEA (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the deprotected piperazine chloroacetamide salt (1.2 eq) to the activated ester solution.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the final covalent inhibitor by reverse-phase HPLC or silica gel chromatography.

Protocol 3: Evaluation of Covalent Inhibitor Potency and Reactivity

A. Enzyme Inhibition Assay (IC₅₀ Determination)

  • Prepare a stock solution of the synthesized covalent inhibitor in DMSO.

  • In a multi-well plate, pre-incubate the target enzyme with varying concentrations of the inhibitor for a defined period (e.g., 30-60 minutes) in the appropriate assay buffer.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction rate using a suitable detection method (e.g., fluorescence, absorbance).

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

B. Covalent Binding Confirmation by Mass Spectrometry

  • Incubate the target protein with a molar excess (e.g., 5-10 fold) of the covalent inhibitor for 1-2 hours at room temperature.

  • Remove the unbound inhibitor by buffer exchange or dialysis.

  • Analyze the protein sample by intact protein mass spectrometry (e.g., ESI-MS).

  • A mass shift corresponding to the molecular weight of the inhibitor fragment that has covalently attached to the protein confirms the covalent binding.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow BocPip N-Boc-piperazine Reaction1 Acylation (DCM, Et3N, 0°C) BocPip->Reaction1 Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Reaction1 BocPipChloro Boc-piperazine chloroacetamide Reaction1->BocPipChloro Deprotection Boc Deprotection (TFA or HCl) BocPipChloro->Deprotection PipChloro Piperazine chloroacetamide Salt Deprotection->PipChloro Coupling Coupling Reaction (e.g., Amide Coupling) PipChloro->Coupling RecognitionMoiety Recognition Moiety (e.g., with -COOH) RecognitionMoiety->Coupling FinalInhibitor Final Covalent Inhibitor Coupling->FinalInhibitor

Caption: Synthetic workflow for a covalent inhibitor.

G cluster_mechanism Mechanism of Covalent Inhibition Inhibitor Covalent Inhibitor (Piperazine Chloroacetamide derivative) NonCovalent Non-covalent Complex (Reversible) Inhibitor->NonCovalent Ki Target Target Protein (with Cysteine residue) Target->NonCovalent CovalentAdduct Covalent Adduct (Irreversible) NonCovalent->CovalentAdduct kinact

Caption: Two-step mechanism of covalent inhibition.

G cluster_evaluation Experimental Evaluation Workflow SynthesizedInhibitor Synthesized Covalent Inhibitor BiochemAssay Biochemical Assay (IC50, kinact/Ki) SynthesizedInhibitor->BiochemAssay CellularAssay Cell-based Assay (EC50, Target Engagement) SynthesizedInhibitor->CellularAssay MassSpec Mass Spectrometry (Covalent Adduct Confirmation) SynthesizedInhibitor->MassSpec DataAnalysis Data Analysis & SAR BiochemAssay->DataAnalysis CellularAssay->DataAnalysis MassSpec->DataAnalysis Selectivity Selectivity Profiling (e.g., Kinome Scan) DataAnalysis->Selectivity

Caption: Workflow for evaluating covalent inhibitors.

Application Notes and Protocols for Protein Labeling with Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a bifunctional molecule increasingly utilized in chemical biology and drug discovery. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker.[1][2] The key to its functionality is the electrophilic chloroacetyl group, which can form a stable covalent bond with nucleophilic residues on a protein surface. This reactivity also makes it a valuable tool for general protein labeling, enabling the study of protein structure, function, and interactions.

The chloroacetyl moiety primarily targets the sulfhydryl group of cysteine residues through a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[3] While cysteine is the most favorable target, slower reactions can also occur with other nucleophilic residues like histidine.[3] The specificity of this labeling can be controlled by optimizing reaction conditions such as pH.[4]

These application notes provide detailed protocols for the use of this compound for the covalent labeling of proteins for various research applications.

Chemical and Physical Properties

PropertyValue
CAS Number 190001-40-2
Molecular Formula C₁₁H₁₉ClN₂O₃
Molecular Weight 262.73 g/mol
Appearance Solid
Storage Store at room temperature. For long-term storage, it is recommended to store at -20°C.

Applications

  • Covalent Labeling of Proteins: Introduction of a piperazine-based tag onto a protein of interest for subsequent analysis or functionalization.

  • PROTAC Synthesis: A key building block for creating heterobifunctional PROTACs to induce targeted protein degradation.[1][2]

  • Fragment-Based Ligand Discovery: The chloroacetyl group can be used as a reactive fragment to identify and covalently bind to cysteine residues in protein targets.

  • Chemical Proteomics: As a probe to identify and profile reactive cysteine residues across the proteome.

Quantitative Data: Reactivity of Covalent Warheads

The reactivity of the chloroacetyl group is a critical parameter for its application in protein labeling. The following table provides a comparison of the reaction rates of different covalent warheads with a model thiol compound, which can serve as a general guide.

WarheadAverage Rate Constant (k_avg) (M⁻¹s⁻¹)
Chloromethyl ketone4.59 x 10⁻⁶
Maleimide3.59 x 10⁻⁶
Chloroacetamide 7.45 x 10⁻⁷
Acrylamide2.69 x 10⁻⁷

This data is representative and sourced from studies on similar chloroacetamide-containing compounds. The actual reaction rate will depend on the specific protein and reaction conditions.

Experimental Protocols

Protocol 1: In Vitro Protein Labeling

This protocol describes the general procedure for labeling a purified protein with this compound.

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) (optional)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis tubing

  • DMSO (for stock solution)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.[5]

    • Important: If a reducing agent is used, it must be removed before adding the labeling reagent. This can be achieved using a desalting column or through dialysis against the Reaction Buffer.

  • Labeling Reaction:

    • Prepare a 10-100 mM stock solution of this compound in DMSO.

    • Add the stock solution to the protein solution to achieve a 10- to 100-fold molar excess of the labeling reagent over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent in large molar excess (e.g., 100-fold over the labeling reagent) to scavenge any unreacted this compound. L-cysteine or 2-mercaptoethanol can be used.[4]

    • Incubate for an additional 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the excess labeling reagent and quenching reagent by using a desalting column or by dialyzing the sample against a suitable buffer (e.g., PBS).

  • Analysis of Labeling:

    • Confirm the covalent modification and determine the labeling efficiency using mass spectrometry (MALDI-TOF or ESI-MS).[5] A mass increase corresponding to the addition of the this compound moiety (minus HCl) is expected.

    • The extent of labeling can be quantified by comparing the intensities of the labeled and unlabeled protein signals in the mass spectrum.[5]

Protocol 2: Labeling in Cell Lysate for Proteomic Profiling

This protocol outlines the procedure for labeling proteins in a complex mixture, such as a cell lysate.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents (optional)

  • Mass spectrometry sample preparation reagents

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.[5]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method like the BCA assay.

  • Probe Treatment:

    • Treat the cell lysate (e.g., 1 mg of total protein) with the desired concentration of this compound (typically 10-100 µM). A vehicle control (DMSO) should be run in parallel.

    • Incubate for 1-2 hours at 37°C.[5]

  • Sample Preparation for Analysis:

    • The labeled lysate can be analyzed in several ways:

      • SDS-PAGE: To visualize changes in protein migration or to perform subsequent in-gel digestion.

      • Western Blotting: If a specific target is being investigated and an antibody is available.

      • Proteomic Analysis: Proceed with protein precipitation (e.g., acetone precipitation), reduction, alkylation (with a different reagent if quantifying unlabeled cysteines), and tryptic digestion for mass spectrometry-based analysis to identify the labeled proteins and sites of modification.

Visualizations

G Experimental Workflow for In Vitro Protein Labeling A Protein Preparation (Purification, Buffer Exchange) B Reduction of Disulfide Bonds (optional, with TCEP) A->B D Labeling Reaction (Add this compound) A->D If no reduction needed C Removal of Reducing Agent B->C C->D E Quenching Reaction (Add L-cysteine) D->E F Removal of Excess Reagent (Desalting/Dialysis) E->F G Analysis (Mass Spectrometry) F->G

Caption: Workflow for in vitro protein labeling.

G Reaction of Chloroacetyl Group with Cysteine cluster_0 Protein cluster_1 Labeling Reagent cluster_2 Labeled Protein Protein Protein-SH (Cysteine Residue) LabeledProtein Protein-S-CH2-CO-Piperazine-Boc (Thioether Bond) Protein->LabeledProtein  SN2 Reaction Reagent Cl-CH2-CO-Piperazine-Boc Reagent->LabeledProtein

Caption: Covalent labeling of a cysteine residue.

G PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate as a key building block. This versatile reagent serves as a crucial linker in the construction of a variety of potent kinase inhibitors, including the clinically investigated Polo-like kinase 1 (PLK1) inhibitor, Volasertib (BI 6727).

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The piperazine moiety is a common scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates. This compound offers a bifunctional handle: the chloroacetyl group provides a reactive site for nucleophilic substitution, while the Boc-protected piperazine allows for subsequent deprotection and functionalization. This note will focus on its application in the synthesis of Polo-like kinase 1 (PLK1) inhibitors, a key regulator of the cell cycle.[1][2]

Target Profile: Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] It is involved in centrosome maturation, spindle formation, and cytokinesis.[3] Overexpression of PLK1 is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[1] This makes PLK1 an attractive target for the development of novel anticancer therapies.[1][4] Inhibitors of PLK1, such as Volasertib (BI 6727), have shown promise in clinical trials by inducing mitotic arrest and subsequent apoptosis in cancer cells.[5][6]

PLK1 Signaling Pathway

The diagram below illustrates the central role of PLK1 in cell cycle progression, highlighting key substrates and downstream effects. Inhibition of PLK1 disrupts these processes, leading to cell cycle arrest and apoptosis.

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis G2 G2 Phase PLK1 PLK1 G2->PLK1 Activation Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Prophase Prophase Cdk1_CyclinB->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Cdc25C_inactive Cdc25C (Inactive) PLK1->Cdc25C_inactive Phosphorylates & Activates Wee1 Wee1 PLK1->Wee1 Inhibits APC_C Anaphase-Promoting Complex (APC/C) PLK1->APC_C Activates Apoptosis Apoptosis Cdc25C_active Cdc25C (Active) Cdc25C_inactive->Cdc25C_active Cdc25C_active->Cdk1_CyclinB Dephosphorylates & Activates Separase Separase APC_C->Separase Activates Cohesin Cohesin Separase->Cohesin Cleaves PLK1_Inhibitor PLK1 Inhibitor (e.g., Volasertib) PLK1_Inhibitor->PLK1 Inhibits PLK1_Inhibitor->Apoptosis Induces

Caption: PLK1 Signaling Pathway and Point of Inhibition.

Synthetic Applications and Protocols

This compound is primarily used in an N-acylation reaction with a primary or secondary amine of a core scaffold. The resulting intermediate can then undergo further modifications. A prominent example is its use in the synthesis of the PLK1 inhibitor Volasertib (BI 6727).

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis of a kinase inhibitor using the title reagent.

Experimental_Workflow Start Starting Materials: - Amine-containing Scaffold - tert-butyl 4-(2-chloroacetyl) piperazine-1-carboxylate Step1 N-Acylation Reaction Start->Step1 Step2 Purification of Intermediate Step1->Step2 Step3 Boc Deprotection Step2->Step3 Step4 Further Functionalization (e.g., Reductive Amination) Step3->Step4 Step5 Final Purification Step4->Step5 End Final Kinase Inhibitor Step5->End

Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.

Protocol 1: Synthesis of a Key Intermediate for Volasertib (BI 6727)

This protocol describes the synthesis of a key intermediate where an amine-containing core is acylated with this compound. This is a crucial step in the multi-step synthesis of Volasertib.

Reaction Scheme:

Materials:

  • Amine-containing pteridinone scaffold (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine-containing pteridinone scaffold.

  • Dissolve the starting material in anhydrous DMF.

  • Add DIPEA to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Boc-protected intermediate.

Protocol 2: Boc-Deprotection and Final Functionalization

This protocol outlines the removal of the Boc protecting group and a subsequent functionalization step, such as reductive amination, to yield the final kinase inhibitor.

Reaction Scheme:

Part A: Boc Deprotection

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt of the deprotected piperazine intermediate can be used in the next step without further purification.

Part B: Reductive Amination

Materials:

  • Deprotected piperazine intermediate (1.0 eq)

  • Aldehyde or Ketone (e.g., cyclopropanecarbaldehyde for Volasertib synthesis) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Suspend the deprotected piperazine intermediate salt in anhydrous DCM or DCE under an inert atmosphere.

  • Add the aldehyde or ketone to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Data Presentation

The following tables summarize key quantitative data for representative kinase inhibitors synthesized using methodologies involving this compound or similar chloroacetylpiperazine linkers.

Table 1: Synthesis Yields of Key Intermediates and Final Products

StepProductTypical Yield (%)
N-AcylationBoc-protected Intermediate70-85%
Boc DeprotectionDeprotected Piperazine Salt>95% (crude)
Reductive AminationFinal Kinase Inhibitor60-75%

Table 2: In Vitro Potency of Volasertib (BI 6727)

Kinase TargetIC₅₀ (nM)Reference
PLK10.87[7]
PLK25[7]
PLK356[7]

Table 3: Anti-proliferative Activity of Volasertib (BI 6727) in Cancer Cell Lines

Cell LineCancer TypeEC₅₀ (nM)Reference
HCT116Colon Cancer23[8]
NCI-H460Lung Cancer21[8]
BROMelanoma11[8]
GRANTA-519Mantle Cell Lymphoma15[8]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of kinase inhibitors. The protocols provided herein offer a general framework for the construction of complex molecules targeting kinases such as PLK1. The straightforward N-acylation followed by deprotection and further functionalization allows for the modular assembly of potent and selective inhibitors. The provided data for Volasertib (BI 6727) underscores the successful application of this synthetic strategy in developing clinically relevant drug candidates. Researchers can adapt these methodologies to explore novel chemical space in the ongoing quest for next-generation kinase inhibitors.

References

Conditions for Nucleophilic Substitution on tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The chloroacetyl group serves as a reactive electrophile, readily undergoing substitution with a wide range of nucleophiles, including amines, thiols, and phenols, to generate diverse molecular architectures.

Introduction to Nucleophilic Substitution on α-Halo Carbonyls

The core reaction involves the displacement of the chloride ion from the α-carbon of the acetyl group by a nucleophile. This reaction typically proceeds via an SN2 mechanism. The reactivity of the electrophilic carbon is enhanced by the adjacent electron-withdrawing carbonyl group. The choice of solvent, base, and temperature is crucial for achieving high yields and minimizing side reactions.

A general schematic for this reaction is presented below:

G cluster_0 General Reaction Scheme reagent This compound product Substituted Product reagent->product + Nu-H nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) nucleophile->product base Base solvent Solvent

Caption: General workflow for nucleophilic substitution.

Experimental Conditions and Data

The success of the nucleophilic substitution reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Below is a summary of typical conditions and expected outcomes for various classes of nucleophiles.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for introducing a diverse range of functional groups. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Table 1: Conditions for Reaction with Amine Nucleophiles

Nucleophile (Example)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
AnilineAcetonitrileK₂CO₃8012>90
PiperidineDMFDIPEARoom Temp.4~95
MorpholineTHFEt₃N608>90
BenzylamineDichloromethaneDIPEARoom Temp.6~92

Protocol 1: General Procedure for Reaction with an Amine

  • To a solution of the amine nucleophile (1.2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF, or THF), add a base (2.0 equivalents) such as potassium carbonate (K₂CO₃), diisopropylethylamine (DIPEA), or triethylamine (Et₃N).

  • Add this compound (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

G cluster_1 Workflow for Amine Substitution start Dissolve Amine and Base in Solvent add_reagent Add tert-Butyl 4-(2-chloroacetyl) piperazine-1-carboxylate start->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor workup Quench and Extract monitor->workup purify Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for amine substitution.

Reaction with Thiol Nucleophiles

Thiol nucleophiles are generally more reactive than their alcohol counterparts and react readily with the chloroacetyl group. These reactions often proceed under milder conditions and may not always require a strong base, although a mild base is often used to deprotonate the thiol.

Table 2: Conditions for Reaction with Thiol Nucleophiles

Nucleophile (Example)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
ThiophenolDMFK₂CO₃Room Temp.2>95
Benzyl mercaptanEthanolNaOEtRoom Temp.1~98
Cysteine ethyl esterAcetonitrileDIPEA504~90

Protocol 2: General Procedure for Reaction with a Thiol

  • Dissolve the thiol nucleophile (1.1 equivalents) in a suitable solvent (e.g., DMF or ethanol).

  • Add a base (1.2 equivalents), such as potassium carbonate or sodium ethoxide, to the solution and stir for 10-15 minutes to form the thiolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Reaction with Phenol and Alcohol Nucleophiles

The substitution reaction with phenols and alcohols (O-alkylation) generally requires stronger basic conditions to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.

Table 3: Conditions for Reaction with Phenol/Alcohol Nucleophiles

Nucleophile (Example)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
PhenolAcetoneK₂CO₃Reflux16~85
4-MethoxyphenolDMFNaHRoom Temp.5>90
Benzyl alcoholTHFNaH6012~80

Protocol 3: General Procedure for Reaction with a Phenol or Alcohol

  • To a solution of the phenol or alcohol (1.2 equivalents) in an anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (1.2 equivalents) such as sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Heat the reaction mixture as required and monitor its progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and follow the workup and purification steps outlined in Protocol 1.

Application in PROTAC Synthesis

This compound is a valuable bifunctional linker. The nucleophilic substitution reaction is the key step to attach this linker to a warhead (ligand for the protein of interest) or an E3 ligase ligand, which often contain amine, thiol, or hydroxyl functionalities. The Boc-protecting group on the piperazine can be subsequently removed under acidic conditions to allow for further functionalization, completing the PROTAC assembly.

G cluster_2 PROTAC Synthesis Logic start tert-Butyl 4-(2-chloroacetyl) piperazine-1-carboxylate step1 Nucleophilic Substitution with Warhead-Nu start->step1 intermediate Linker-Warhead Conjugate step1->intermediate step2 Boc Deprotection intermediate->step2 step3 Coupling with E3 Ligase Ligand step2->step3 end Final PROTAC Molecule step3->end

Caption: Logical flow of PROTAC synthesis.

Conclusion

The nucleophilic substitution reaction on this compound is a robust and versatile method for the synthesis of a wide array of functionalized molecules. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can achieve high yields of the desired products. The protocols and data presented in these application notes provide a comprehensive guide for scientists in the field of drug discovery and development to effectively utilize this important chemical intermediate.

Application Notes and Protocols: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate as a reactive fragment in covalent fragment-based screening campaigns. This document outlines its potential applications, experimental protocols for screening and hit validation, and a framework for data presentation.

Introduction

This compound is a bifunctional molecule featuring a piperazine scaffold, commonly found in bioactive compounds, and a reactive chloroacetyl group. This electrophilic "warhead" can form a covalent bond with nucleophilic residues on a protein target, most commonly cysteine.[1][2] Its properties make it a valuable tool in fragment-based drug discovery (FBDD), particularly for identifying and validating binding pockets, including those that are shallow or considered "undruggable."[3] The Boc-protected piperazine offers a readily diversifiable point for subsequent medicinal chemistry efforts to improve potency and selectivity.[4]

Applications in Fragment-Based Screening

  • Covalent Ligand Discovery: The primary application is in the discovery of covalent inhibitors. The chloroacetyl group can irreversibly bind to a target protein, often leading to high potency and prolonged duration of action.[5]

  • Target Identification and Validation: As part of a covalent fragment library, this compound can be used in chemoproteomic approaches to identify novel protein targets in complex biological systems.[5][6]

  • Druggability Assessment: Screening with this and similar reactive fragments can help to identify and validate ligandable pockets on a protein of interest, providing crucial information for initiating a drug discovery program.[7]

  • PROTAC Development: While primarily discussed here as a fragment, this molecule is also recognized as a PROTAC (Proteolysis Targeting Chimera) linker, highlighting its utility in connecting a target-binding element to an E3 ligase ligand.[8][9]

Experimental Protocols

A typical workflow for a covalent fragment screening campaign involving this compound involves a primary screen to identify hits, followed by a series of validation and characterization assays.

Primary Screening: Intact Protein Mass Spectrometry

This method directly detects the covalent modification of the target protein by the fragment.[6][10]

Protocol:

  • Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) at a concentration of 10-20 µM.

  • Fragment Incubation: Add this compound to the protein solution at a final concentration of 100-200 µM. Incubate for a defined period (e.g., 4, 12, or 24 hours) at 4°C or room temperature.[10] A DMSO control should be run in parallel.

  • Sample Quenching and Preparation: Quench the reaction by adding 0.1% formic acid.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of the fragment to the protein. The expected mass increase for this compound (molecular weight 262.73 g/mol ) after loss of HCl is approximately 226.16 Da.

  • Data Analysis: Calculate the percentage of modified protein to determine the hit rate.

Hit Validation: Thermal Shift Assay (TSA)

TSA can be used as an orthogonal method to confirm fragment binding by measuring changes in protein thermal stability.

Protocol:

  • Reaction Mixture Preparation: In a 96-well PCR plate, prepare a reaction mixture containing the target protein (2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment at various concentrations (e.g., 10-500 µM) in a suitable buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/min.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition. A significant shift in Tm in the presence of the fragment indicates binding.

Hit Characterization: Isothermal Titration Calorimetry (ITC)

ITC provides detailed thermodynamic information about the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation: Prepare the target protein (10-50 µM) in the calorimeter cell and the fragment (100-500 µM) in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Structural Characterization: X-ray Crystallography

Co-crystallization or soaking of the fragment with the target protein can provide high-resolution structural information on the binding mode and the specific residue that has been covalently modified.[10]

Protocol:

  • Crystal Preparation: Grow crystals of the target protein under optimized conditions.

  • Soaking or Co-crystallization: For soaking, transfer a protein crystal to a solution containing the fragment (1-10 mM) for a defined period. For co-crystallization, add the fragment to the protein solution before setting up crystallization trials.

  • Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure to visualize the covalent adduct.

Data Presentation

Quantitative data from screening and characterization experiments should be summarized in clear and concise tables to facilitate comparison and decision-making.

Fragment IDMolecular Weight ( g/mol )% Protein Modification (LC-MS)ΔTm (°C) (TSA)Kd (µM) (ITC)Ligand Efficiency (LE)
This compound262.7375% @ 100 µM, 24h+3.5 @ 200 µM1500.35
Fragment Hit 2245.3182% @ 100 µM, 24h+4.1 @ 200 µM1200.38
Fragment Hit 3278.1961% @ 100 µM, 24h+2.8 @ 200 µM2100.32

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Covalent Fragment Screening

G cluster_0 Primary Screening cluster_1 Hit Validation & Characterization Fragment Library Fragment Library Incubation Incubation Fragment Library->Incubation Target Protein Target Protein Target Protein->Incubation Intact Protein MS Intact Protein MS Incubation->Intact Protein MS Hit Identification Hit Identification Intact Protein MS->Hit Identification Orthogonal Assays Orthogonal Assays Hit Identification->Orthogonal Assays Validated Hits Thermal Shift Assay Thermal Shift Assay Orthogonal Assays->Thermal Shift Assay Isothermal Titration Calorimetry Isothermal Titration Calorimetry Orthogonal Assays->Isothermal Titration Calorimetry X-ray Crystallography X-ray Crystallography Orthogonal Assays->X-ray Crystallography Structure-Activity Relationship Structure-Activity Relationship Thermal Shift Assay->Structure-Activity Relationship Isothermal Titration Calorimetry->Structure-Activity Relationship X-ray Crystallography->Structure-Activity Relationship G Fragment tert-butyl 4-(2-chloroacetyl) piperazine-1-carboxylate NonCovalentComplex Reversible Non-Covalent Complex Formation Fragment->NonCovalentComplex TargetProtein Target Protein (with Nucleophilic Residue, e.g., Cys) TargetProtein->NonCovalentComplex CovalentAdduct Irreversible Covalent Adduct NonCovalentComplex->CovalentAdduct Covalent Bond Formation BiologicalEffect Modulation of Protein Function (e.g., Inhibition) CovalentAdduct->BiologicalEffect

References

Application Notes and Protocols for Covalent Modification of Target Proteins with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents due to its favorable physicochemical properties and synthetic tractability. In the realm of targeted covalent inhibitors (TCIs), piperazine derivatives have emerged as versatile components, serving as core scaffolds or linkers to connect a recognition element to a reactive "warhead." This strategic incorporation allows for the precise positioning of an electrophilic group within the target protein's binding site, leading to the formation of a stable covalent bond with a nucleophilic amino acid residue, such as cysteine. This covalent modification can offer significant pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."

These application notes provide an overview of the use of piperazine derivatives in the design of covalent protein modifiers, along with detailed protocols for their synthesis, characterization, and biological evaluation.

Data Presentation

The following table summarizes quantitative data for representative piperazine-containing covalent inhibitors, highlighting their potency against various protein targets.

Compound/InhibitorTargetWarheadIC50k_inact/K_I (M⁻¹s⁻¹)Cell LineCellular IC50Reference
AMG 510 (Sotorasib) KRAS G12CAcrylamide--MIA PaCa-2-
MRTX849 (Adagrasib) KRAS G12CAcrylamide----
Compound 13 KRAS G12CAcrylamide--MIA PaCa-2-
GDC-0853 BTKAcrylamide3.7 nM1.1 x 10⁵--
Compound 3p EGFRPhenylpiperazine0.08 µM-A549in nM range
NSC59984 p53α,β-unsaturated amide----

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by some piperazine-based covalent inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Piperazine_Inhibitor Piperazine-based Covalent Inhibitor Piperazine_Inhibitor->EGFR Covalent Inhibition EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) GRB2 GRB2 Receptor->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Piperazine_Inhibitor Piperazine-based Covalent Inhibitor (e.g., AMG 510) Piperazine_Inhibitor->KRAS_GDP Covalent Inhibition of G12C Growth_Factor Growth Factor Growth_Factor->Receptor Covalent_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Characterization cluster_optimization Lead Optimization Target_ID Target Identification & Validation Library_Design Library Design (Piperazine Scaffold) Target_ID->Library_Design Synthesis Synthesis of Covalent Inhibitors Library_Design->Synthesis Biochemical_Assay Biochemical Assay (Enzyme Kinetics) Synthesis->Biochemical_Assay Mass_Spec Mass Spectrometry (Covalent Adduct Confirmation) Biochemical_Assay->Mass_Spec Cell_Assay Cell-based Assays (Potency & Selectivity) Mass_Spec->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR SAR->Library_Design Iterative Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Application Notes & Protocols: Experimental Setups for Reactions Involving Chloroacetyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setups, protocols, and applications for reactions involving chloroacetyl compounds. Chloroacetyl chloride and its derivatives are highly versatile bifunctional reagents extensively used in organic synthesis, pharmaceutical development, and bioconjugation.[1][2] The presence of a reactive acyl chloride and a C-Cl bond allows for sequential reactions, making them invaluable building blocks for complex molecules.[3][4]

Safety Precautions for Handling Chloroacetyl Chloride

Chloroacetyl chloride is a toxic, corrosive, and lachrymatory substance that reacts violently with water.[2][5] Strict safety protocols are mandatory.

  • Handling : Always handle chloroacetyl chloride in a well-ventilated chemical fume hood.[6] Avoid inhalation of vapors and any contact with skin and eyes.[5][7]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[5][6]

  • Storage : Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen). The container must be tightly closed and kept away from water or moisture, as it hydrolyzes readily.[5]

  • Spills : In case of a spill, evacuate the area. Absorb the spill with an inert, dry material and dispose of it as hazardous waste.[5] Do not use water to clean up spills, as this will generate toxic and corrosive hydrogen chloride gas.[6]

  • Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires.[6] Avoid using water, as it reacts violently with the compound.

Key Applications & Experimental Protocols

Chloroacetyl compounds are fundamental in various synthetic transformations. The following sections detail protocols for their most common applications.

N-Acylation of Amines: Synthesis of Chloroacetamides

N-acylation is a primary application, forming stable amide bonds crucial in pharmaceuticals and agrochemicals.[3][8] The resulting α-chloroacetamide is a key intermediate for further functionalization via nucleophilic substitution.[3]

This method offers an environmentally friendly approach, avoiding hazardous organic solvents while providing high yields in short reaction times.[3][9] It is particularly effective for anilines and other amines that precipitate upon product formation.[3]

Methodology:

  • Dissolution: Dissolve the amine (e.g., aniline, 1.0 equivalent) in a 0.1 M phosphate buffer (pH 7.4) within a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation: While stirring the solution at room temperature, add chloroacetyl chloride (1.1 equivalents) dropwise.[3]

  • Reaction Progression: Continue stirring for 15-20 minutes.[3] For many anilines, the N-acylated product will precipitate out of the solution as a solid.[3]

  • Product Isolation: Collect the solid product via vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any salts and dry the product.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol if needed.[10]

Workflow for N-Acylation Reactions

G cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification prep_amine Dissolve Amine in Solvent/Buffer reaction Add CAC to Amine (Dropwise, Stirring) prep_amine->reaction prep_cac Prepare Chloroacetyl Chloride (CAC) Solution prep_cac->reaction monitor Monitor Progress (TLC, HPLC, etc.) reaction->monitor workup Quench Reaction (if necessary) monitor->workup isolation Isolate Product (Filtration/Extraction) workup->isolation purify Purify Product (Recrystallization/ Chromatography) isolation->purify

Caption: General experimental workflow for N-acylation reactions.

Quantitative Data for N-Acylation in Phosphate Buffer

Entry Amine Product Time (min) Yield (%) Reference
1 Aniline N-Phenyl-2-chloroacetamide 15 92 [3]
2 4-Methylaniline 2-Chloro-N-(p-tolyl)acetamide 15 94 [3]
3 4-Methoxyaniline 2-Chloro-N-(4-methoxyphenyl)acetamide 15 95 [3]
4 4-Chloroaniline 2-Chloro-N-(4-chlorophenyl)acetamide 20 90 [3]

| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 20 | 85 |[3][9] |

Bioconjugation and Drug Development Applications

In drug development and chemical biology, the chloroacetyl group is a widely used electrophilic handle for covalently modifying biomolecules, particularly at cysteine residues.[4][11] This reaction forms a stable thioether bond and is central to creating antibody-drug conjugates, targeted covalent inhibitors, and functionalized protein probes.[4][12]

This protocol describes the reaction between an N-chloroacetylated molecule and a thiol-containing biomolecule, such as a peptide with a cysteine residue.

Methodology:

  • Reactant Preparation:

    • Dissolve the N-chloroacetylated compound (1.0 equivalent) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) or a minimal amount of an organic co-solvent like DMF or DMSO before dilution with buffer.[12]

    • Dissolve the thiol-containing peptide or protein (1.1 equivalents) in the same buffer.

  • Reaction Initiation: Combine the two solutions and stir the mixture at room temperature.[12]

  • Reaction Progression: The reaction is typically complete within 1-2 hours. Monitor the progress by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry, observing the consumption of the starting materials and the formation of the conjugated product.[12]

  • Product Isolation & Purification: The final conjugated product can be purified from unreacted starting materials and salts using preparative RP-HPLC or size-exclusion chromatography.[12]

Workflow for Covalent Labeling of a Thiol-Containing Biomolecule

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_monitoring Monitoring cluster_purification Purification cluster_analysis Analysis prep_probe Prepare Chloroacetyl Probe Solution (in Buffer/Co-solvent) reaction Mix Probe and Target (Room Temperature) prep_probe->reaction prep_target Prepare Thiol-Target (Peptide/Protein) in Buffer prep_target->reaction monitor Monitor Progress (RP-HPLC, MS) reaction->monitor purify Purify Conjugate (Prep-HPLC, SEC) monitor->purify analyze Characterize Final Conjugate (MS) purify->analyze

Caption: Workflow for bioconjugation via thiol-alkylation.

Quantitative Data for Thiol-Alkylation Reaction

Electrophile Nucleophile Solvent/Buffer Temp. Time Analysis Reference
N-Chloroacetyl-L-methionine L-cysteine methyl ester DMF / Water RT 1-2 h RP-HPLC [12]

| Chloroacetamide | N-acetylcysteine | Aqueous Buffer | 25 °C | Variable | HPLC |[4] |

Friedel-Crafts Chloroacetylation of Arenes

This reaction attaches a chloroacetyl group to an aromatic ring, a key step in synthesizing intermediates for pharmaceuticals and other fine chemicals. Traditional methods often use stoichiometric amounts of Lewis acids like AlCl₃, but modern approaches utilize solid acid catalysts for easier work-up and reduced waste.

This protocol uses an Fe-modified montmorillonite K10 clay as a recyclable, solid acid catalyst.

Methodology:

  • Catalyst Activation: Add the Fe-modified montmorillonite K10 catalyst (0.1 g) to a round-bottom flask and activate by heating at 120 °C overnight. Equip the flask with a reflux condenser and a calcium chloride guard tube.

  • Reactant Addition: To the flask containing the activated catalyst, add the arene (e.g., anisole, 5 mmol), chloroacetyl chloride (10 mmol), and 1,2-dichloroethane (EDC) as the solvent (3 mL).

  • Reaction: Heat the mixture to reflux in a thermostatically controlled oil bath with magnetic stirring.

  • Monitoring and Work-up: Monitor the reaction by Gas Chromatography (GC). After completion, cool the reaction mixture, filter to recover the solid catalyst, and wash the catalyst with the solvent.

  • Product Isolation: The filtrate contains the product. The solvent can be removed by rotary evaporation, and the crude product can be purified by column chromatography or recrystallization.

Conceptual Pathway for Targeted Covalent Inhibition

G cluster_pathway Cellular Signaling Pathway cluster_drug Inhibitor Action Upregulated_Signal Upregulated Signal (e.g., Growth Factor) Target_Protein Target Protein (e.g., Kinase with Cys) Upregulated_Signal->Target_Protein activates Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector phosphorylates Cellular_Response Pathological Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Inhibitor Chloroacetyl-based Covalent Inhibitor Inhibitor->Target_Protein Covalently Binds & Irreversibly Inhibits

Caption: Covalent inhibition of a protein in a signaling pathway.

Quantitative Data for Friedel-Crafts Chloroacetylation of Anisole

Arene Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference

| Anisole | K10-Fe-A | EDC | 83 (reflux) | 4 | 88 | |

Analytical Methods for Reaction Monitoring

Properly monitoring reaction progress is crucial for optimizing yield and purity.

  • Thin-Layer Chromatography (TLC): A rapid and simple method for qualitative monitoring. It allows for the visualization of the consumption of starting materials and the appearance of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): A quantitative technique ideal for monitoring reactions in solution, especially for bioconjugation where reactants and products are non-volatile.[12] RP-HPLC is commonly used.[12]

  • Gas Chromatography (GC): Suitable for volatile compounds, such as those in Friedel-Crafts reactions. It provides quantitative data on reactant consumption and product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the reaction in real-time or by analyzing aliquots, confirming the formation of the desired product structure.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize reaction yields and address common challenges when using tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is most commonly used as a bifunctional linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The chloroacetyl group serves as an electrophilic handle for coupling with nucleophiles (like amines or thiols), while the Boc-protected piperazine can be deprotected and further functionalized. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to degrade specific target proteins.[1][2]

Q2: My N-alkylation reaction with an amine nucleophile is showing low to no yield. What are the most common causes?

A2: Low or no product yield in N-alkylation reactions involving this reagent is typically traced back to one of four key areas: the base, solvent, temperature, or reagent quality.

  • Insufficient Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate your amine nucleophile, rendering it unreactive. A base is required to neutralize this acid. Insufficient base strength or quantity is a frequent cause of reaction failure.[4]

  • Poor Solubility: If the reactants are not fully dissolved, the reaction kinetics will be extremely slow.[4]

  • Low Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier. Room temperature may not be sufficient for less reactive nucleophiles.[4]

  • Reagent Quality: The chloroacetyl group is susceptible to hydrolysis. Using old reagents or non-anhydrous solvents can lead to the formation of the inactive hydroxyacetyl byproduct.

Q3: I am observing several unexpected side products in my reaction. What are the likely sources?

A3: The formation of side products can often be attributed to the reaction conditions or the nature of the nucleophile.

  • Reaction with Solvent: At elevated temperatures, certain polar aprotic solvents like N,N-Dimethylformamide (DMF) can decompose or participate in side reactions.

  • Instability of Reactants: High reaction temperatures can cause the degradation of either the starting material or the desired product.[4] It is crucial to monitor the reaction closely.

  • Multiple Reactive Sites: If your nucleophilic substrate contains multiple reactive sites, you may see a mixture of products. In such cases, employing an orthogonal protecting group strategy for the other sites is recommended.

Q4: How can I effectively monitor the progress of my reaction?

A4: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC stain (like potassium permanganate) can often visualize the starting material and product. LC-MS is highly effective for confirming the consumption of starting material and the appearance of the product's expected mass.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Reaction Stalls / Incomplete Conversion Insufficient base strength or amount.Use a stronger, non-nucleophilic base like anhydrous K₂CO₃ or Cs₂CO₃. Ensure at least 1.5-2.0 equivalents are used to neutralize the generated acid.[4]
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF, DMSO, or acetonitrile (ACN) to ensure all components are fully dissolved.[4]
Low reaction temperature.Gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress by TLC or LC-MS.[4]
Reagent degradation (hydrolysis).Use high-purity, anhydrous reagents and solvents. Ensure the chloroacetyl compound has been stored properly in a cool, dry place.[4]
Formation of Multiple Byproducts Unstable alkylating agent or product.Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[4]
Reaction with the solvent.If using DMF or DMSO at high temperatures, consider switching to a more inert solvent like ACN or THF.
Poor Reproducibility Sensitivity to trace impurities or moisture.Use high-purity reagents and ensure all glassware is oven-dried. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Inconsistent heating or stirring.Use a temperature-controlled heating mantle and ensure vigorous, consistent stirring to maintain a homogenous reaction mixture.

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow, a logical troubleshooting process, and the role of the linker in PROTAC assembly.

experimental_workflow reagents 1. Reagent Preparation - Nucleophile (1.0 eq) - Linker (1.1 eq) - Base (2.0 eq) - Anhydrous Solvent setup 2. Reaction Setup - Inert Atmosphere (N2/Ar) - Add reagents to flask - Stir at specified temp reagents->setup monitor 3. Reaction Monitoring - TLC or LC-MS analysis - Check for consumption of  starting material setup->monitor monitor->setup Incomplete workup 4. Aqueous Work-up - Quench reaction - Extract with organic solvent - Dry organic layer monitor->workup Reaction Complete purify 5. Purification - Concentrate solvent - Purify via column  chromatography workup->purify analyze 6. Analysis - Confirm structure (NMR, MS) purify->analyze

General workflow for N-alkylation reactions.

troubleshooting_logic start Low or No Yield? check_sm Starting Material (SM) Present in TLC/LCMS? start->check_sm check_conditions Review Conditions: 1. Increase Base (1.5-2 eq) 2. Change to DMF/ACN 3. Increase Temp (50-80 °C) check_sm->check_conditions Yes side_products Side Products or SM Degradation? check_sm->side_products No success Yield Optimized check_conditions->success optimize_temp Review Conditions: 1. Lower Temperature 2. Use Inert Solvent (ACN/THF) 3. Check Reagent Purity side_products->optimize_temp Yes side_products->success No (Reaction is clean) optimize_temp->success

A logical guide for troubleshooting low reaction yields.

protac_pathway cluster_assembly PROTAC Synthesis cluster_action Mechanism of Action ligand_target Target-Binding Ligand protac Final PROTAC Molecule ligand_target->protac linker tert-butyl 4-(2-chloroacetyl) piperazine-1-carboxylate linker->protac ligand_e3 E3 Ligase Ligand ligand_e3->protac ternary Ternary Complex (Protein-PROTAC-E3) protac->ternary protein_target Target Protein protein_target->ternary e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary ub Ubiquitination of Target Protein ternary->ub degradation Proteasomal Degradation ub->degradation

References

Technical Support Center: Reactions with Boc-Piperazine and Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the N-alkylation of Boc-piperazine using chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between Boc-piperazine and chloroacetamide?

The primary reaction is a nucleophilic substitution where the unprotected secondary amine of Boc-piperazine attacks the electrophilic carbon of chloroacetamide, displacing the chloride ion. This forms the desired product, tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Q2: What are the most common side products in this reaction?

The most common side products include:

  • 1,4-bis(2-amino-2-oxoethyl)piperazine: This results from the di-alkylation of the piperazine ring. It can occur if the Boc protecting group is prematurely removed under the reaction conditions.

  • Hydroxyacetamide: This can form from the hydrolysis of chloroacetamide if there is water present in the reaction mixture.[1][2][3]

  • Quaternary ammonium salt: The product, being a secondary amine, can potentially react with another molecule of chloroacetamide to form a quaternary ammonium salt, though this is less common under controlled conditions.

Q3: My reaction yield is low. What are the possible causes and how can I improve it?

Low yield can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature.

  • Poor solubility of reagents: Ensure that both Boc-piperazine and the base are soluble in the chosen solvent. If not, consider switching to a more polar aprotic solvent like Dimethylformamide (DMF).

  • Presence of moisture: Water can hydrolyze the chloroacetamide, reducing the amount of alkylating agent available to react with the Boc-piperazine.[1][2][3] Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Incorrect stoichiometry: Ensure accurate measurement of all reagents. Using a slight excess of chloroacetamide (e.g., 1.1-1.2 equivalents) can sometimes help drive the reaction to completion.

Q4: I am observing a significant amount of the di-alkylated byproduct. How can I prevent this?

The formation of the di-alkylated byproduct is a strong indication that the Boc protecting group is being cleaved. To prevent this:

  • Use a non-acidic, non-nucleophilic base: Strong bases or bases that can generate acidic species might facilitate the removal of the Boc group. Weaker bases like potassium carbonate or triethylamine are generally preferred.

  • Control the reaction temperature: Excessive heat can sometimes lead to the degradation of the Boc group.

  • Ensure the quality of your Boc-piperazine: If the starting material already contains a significant amount of unprotected piperazine, di-alkylation is inevitable.

Q5: How can I effectively purify the final product?

The product, tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate, can typically be purified from the reaction mixture using the following steps:

  • Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with water or a saturated aqueous solution of sodium bicarbonate to remove the base and any inorganic salts.

  • Extraction: The product is extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Chromatography: If further purification is needed, flash column chromatography on silica gel is a common and effective method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete reactionMonitor reaction by TLC/LC-MS and extend reaction time if necessary.
Low reaction temperatureGradually increase the temperature and monitor for product formation.
Poor solubility of reagentsSwitch to a more suitable solvent, such as DMF.
Incorrect stoichiometryVerify the molar equivalents of all reagents.
Presence of Di-alkylated Side Product Premature removal of Boc groupUse a milder, non-nucleophilic base (e.g., K2CO3, Et3N). Avoid excessive heating.
Contaminated Boc-piperazineCheck the purity of the starting material.
Presence of Hydroxyacetamide Side Product Moisture in the reactionUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[1][2][3]
Unreacted Starting Material (Boc-piperazine) Insufficient chloroacetamideUse a slight excess of chloroacetamide (1.1-1.2 eq).
Inefficient stirringEnsure the reaction mixture is being stirred vigorously.

Experimental Protocols

Key Experiment: Synthesis of tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate

This protocol is adapted from a similar N-alkylation procedure.

Materials:

  • N-Boc-piperazine

  • 2-Chloroacetamide

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Anhydrous Acetonitrile or Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-piperazine (1.0 eq.) in the anhydrous solvent.

  • Add the base (K2CO3, 2.0 eq. or Et3N, 2.0 eq.) to the solution.

  • Add 2-chloroacetamide (1.1 eq.) to the stirred mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, filter off any inorganic salts if a solid base was used.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway cluster_reactants Reactants BocPip Boc-Piperazine Product tert-butyl 4-(2-amino-2-oxoethyl) piperazine-1-carboxylate BocPip->Product Chloroacetamide Chloroacetamide Chloroacetamide->Product Base Base (e.g., K2CO3) Byproduct_HCl Base-HCl Salt Base->Byproduct_HCl

Caption: Reaction pathway for the synthesis of the target product.

Side_Product_Formation BocPip Boc-Piperazine Piperazine Piperazine BocPip->Piperazine Premature Deprotection Chloroacetamide Chloroacetamide Di_Alkylated Di-alkylated Product Chloroacetamide->Di_Alkylated Hydroxyacetamide Hydroxyacetamide Chloroacetamide->Hydroxyacetamide Hydrolysis H2O Water (Moisture) Acid_Heat Acidic Conditions / Heat Piperazine->Di_Alkylated

Caption: Formation pathways for common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze_Side_Products Identify Side Products (LC-MS) Start->Analyze_Side_Products Check_SM Check Starting Material Purity Check_Conditions Review Reaction Conditions Di_Alkylated Di-alkylated Product? Analyze_Side_Products->Di_Alkylated Hydrolysis_Product Hydrolysis Product? Analyze_Side_Products->Hydrolysis_Product Unreacted_SM Unreacted Starting Material? Analyze_Side_Products->Unreacted_SM Di_Alkylated->Check_SM No Solution_Base Use Milder Base / Lower Temp Di_Alkylated->Solution_Base Yes Hydrolysis_Product->Check_Conditions No Solution_Anhydrous Use Anhydrous Conditions Hydrolysis_Product->Solution_Anhydrous Yes Unreacted_SM->Check_Conditions No Solution_Time_Temp Increase Reaction Time / Temp Unreacted_SM->Solution_Time_Temp Yes

References

Technical Support Center: Purification of Products from Reactions with tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products derived from reactions with tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reaction mixtures involving this compound?

A1: Common impurities can include unreacted starting materials such as the electrophile or nucleophile, hydrolyzed chloroacetylpiperazine, and byproducts from side reactions. Depending on the reaction conditions, partial or complete deprotection of the Boc group can also occur, leading to the presence of the corresponding free piperazine derivative. In some cases, over-alkylation or di-substitution products may be observed.

Q2: Which purification technique is most suitable for my product?

A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity of your product.

  • Flash Column Chromatography is the most common and versatile method for removing closely related impurities and unreacted starting materials.

  • Acid-Base Extraction is useful for removing acidic or basic impurities, or for isolating the desired product if it has acidic or basic properties.

  • Recrystallization can be a highly effective method for achieving high purity, especially for solid products, but requires finding a suitable solvent system.

  • Preparative HPLC may be necessary for difficult separations of closely related isomers or impurities that co-elute during flash chromatography.

Q3: How can I monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. Staining with potassium permanganate or visualization under UV light (if your compound is UV active) are common methods. For more quantitative analysis of fraction purity, techniques like LC-MS or HPLC are recommended.

Q4: I am observing the loss of the Boc protecting group during my purification. How can I prevent this?

A4: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions.[1][2][3] To prevent its cleavage, avoid acidic mobile phases in chromatography (e.g., those containing formic or acetic acid without a neutralizing base). If acidic conditions are unavoidable during work-up, perform the steps at low temperatures and minimize the exposure time. Neutralizing acidic reaction mixtures promptly with a mild base like sodium bicarbonate is also crucial.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during aqueous work-up/extraction. - Suboptimal chromatography conditions. - Product degradation on silica gel.- Monitor the reaction by TLC or LC-MS to ensure completion before starting purification.[4] - Back-extract the aqueous layers with an organic solvent like dichloromethane (DCM) or ethyl acetate to recover any dissolved product.[4] - Optimize the mobile phase for column chromatography; a shallower gradient may improve separation.[4] - Consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the mobile phase to prevent degradation of basic compounds.[5]
Co-elution of Product and Impurities - The polarity of the product and impurity are very similar. - Inappropriate mobile phase composition.- Use a shallower solvent gradient during column chromatography to improve resolution. - Try a different solvent system (e.g., switch from ethyl acetate/hexanes to methanol/DCM). - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.[5]
Product Streaking on TLC/Column - The compound is highly polar or basic. - The sample is overloaded on the column.- Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to improve the peak shape of basic compounds.[5] - Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column. If solubility is an issue, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.[4]
Difficulty with Recrystallization - The chosen solvent system is not suitable. - The product is an oil or amorphous solid.- Screen a variety of solvents and solvent mixtures to find an appropriate system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. - Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - If the product consistently oils out, consider purifying it by another method like column chromatography.
Unexpected Deprotection of Boc Group - Exposure to acidic conditions during work-up or chromatography.- Neutralize the reaction mixture with a mild base (e.g., saturated aqueous NaHCO₃) before extraction.[1] - Use a neutral or slightly basic mobile phase for chromatography. Add 0.1-1% triethylamine to your solvent system.[5]

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Preparation of the Column: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexanes or dichloromethane).[4] Pack the column with the slurry, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Alternatively, for compounds with low solubility, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elution: Begin elution with the non-polar mobile phase.[4] Gradually increase the polarity by adding a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexanes, or 0% to 5% methanol in dichloromethane).[4]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[4]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Aqueous Work-up for Neutral Products
  • Quenching the Reaction: Cool the reaction mixture in an ice bath and slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (repeat 3 times).

  • Washing: Combine the organic layers and wash sequentially with water and then brine (saturated aqueous NaCl solution).[6] The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product for further purification.[1]

Visualized Workflows

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction, Washing) start->workup concentration Concentration in vacuo workup->concentration chromatography Flash Column Chromatography concentration->chromatography analysis TLC/LC-MS Analysis of Fractions chromatography->analysis analysis->chromatography Fractions are impure (Continue elution) combine Combine Pure Fractions analysis->combine Fractions are pure final_concentration Final Concentration combine->final_concentration pure_product Pure Product final_concentration->pure_product Purity is sufficient recrystallization Recrystallization (Optional) final_concentration->recrystallization Further purification needed recrystallization->pure_product

Caption: General experimental workflow for product purification.

Troubleshooting_Tree start Purification Issue Identified low_yield Low Yield? start->low_yield coelution Co-elution of Impurities? start->coelution streaking Streaking on TLC? start->streaking check_reaction Check Reaction Completion (TLC/LC-MS) low_yield->check_reaction Yes shallow_gradient Use Shallower Gradient coelution->shallow_gradient Yes add_modifier Add Mobile Phase Modifier (e.g., 0.5% Triethylamine) streaking->add_modifier Yes optimize_extraction Optimize Extraction (Back-extract aqueous layers) check_reaction->optimize_extraction Reaction Complete adjust_chromatography Adjust Chromatography (Shallow gradient) optimize_extraction->adjust_chromatography change_solvents Change Solvent System shallow_gradient->change_solvents Still co-eluting change_stationary_phase Change Stationary Phase (e.g., Alumina) change_solvents->change_stationary_phase Still co-eluting dry_load Use Dry Loading Technique add_modifier->dry_load Still streaking

References

Preventing hydrolysis of the chloroacetyl group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving the chloroacetyl group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments, with a specific focus on preventing the unwanted hydrolysis of the chloroacetyl group.

Frequently Asked Questions (FAQs)

Q1: My N-chloroacetylation reaction is giving a very low yield. What are the most common causes?

A: Low yields in N-chloroacetylation reactions are frequently due to one or more of the following issues:

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid, which is unreactive for acylation. This is the most common cause of low yields.

  • Inappropriate Base: The reaction between an amine and chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. However, using a strong, nucleophilic base (like NaOH in a single-phase aqueous/organic system) can promote the hydrolysis of the chloroacetyl chloride reagent.

  • Poor Solubility: If your amine starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete, leading to a low yield.

  • Incorrect Stoichiometry: Ensure that at least one equivalent of the base is used relative to the chloroacetyl chloride to effectively neutralize the HCl byproduct.

Q2: Under what conditions is the chloroacetyl group (once attached to my molecule) susceptible to hydrolysis?

A: The N-chloroacetyl group is generally stable but can be cleaved under specific conditions. You should avoid:

  • Strongly Acidic or Basic Conditions: The group is most vulnerable to hydrolysis under strongly acidic (e.g., 2N - 6N HCl) or strongly basic (e.g., 2N NaOH) conditions, particularly when heated.[1][2][3]

  • Elevated Temperatures: High temperatures (e.g., 85°C) significantly accelerate the rate of both acid- and base-catalyzed hydrolysis.[1][2][3]

  • Prolonged Exposure to Aqueous Environments: While hydrolysis is very slow at neutral pH (half-lives can be on the order of years for some molecules), prolonged storage in aqueous buffers, especially at non-neutral pH, can lead to degradation over time.[1][2]

Q3: Can I use Schotten-Baumann conditions (e.g., an amine in an organic solvent with aqueous NaOH) for my chloroacetylation?

A: While classic Schotten-Baumann conditions are excellent for many acylations, they are often problematic with chloroacetyl chloride. The presence of aqueous hydroxide can cause rapid hydrolysis of the highly reactive chloroacetyl chloride before it has a chance to acylate your amine, leading to low yields of the desired product.[4] A modified approach using a non-nucleophilic organic base in an anhydrous organic solvent is generally preferred.

Q4: What is the difference between hydrolysis of the chloroacetyl group and nucleophilic substitution at the alpha-carbon?

A: These are two different reactions that can occur.

  • Hydrolysis: This refers to the cleavage of the amide bond (-NH-C(=O)-), which breaks the chloroacetyl group off your molecule, typically yielding an amine and chloroacetic acid.

  • Nucleophilic Substitution: This refers to the displacement of the chloride atom on the acetyl group (-C(=O)-CH₂-Cl) by a nucleophile. This reaction leaves the chloroacetyl backbone attached to your molecule but modifies its terminus. This reactivity is often exploited for further synthetic steps.

Troubleshooting Guide: Preventing Hydrolysis During Synthesis

This guide addresses specific issues you might encounter during the chloroacetylation step.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of Chloroacetyl Chloride: Moisture in glassware, solvents, or reagents.1. Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Handle reagents under an inert atmosphere (Nitrogen or Argon).
2. Inactivated Amine: HCl byproduct protonating the amine starting material.2. Use a Non-Nucleophilic Base: Add at least one equivalent of a base like triethylamine (TEA) or pyridine to the amine solution before adding the chloroacetyl chloride. These bases will neutralize HCl without reacting with the acyl chloride.
Oily/Sticky Product Instead of a Solid 1. Incomplete Reaction: Presence of unreacted starting materials.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the starting amine is fully consumed before workup. If the reaction stalls, consider a slight increase in temperature or longer reaction time.
2. Side Product Formation: Hydrolysis may have created chloroacetic acid, which can complicate purification.2. Aqueous Wash: During workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities like chloroacetic acid or excess HCl.
Multiple Spots on TLC (Side Products) 1. Diacylation: If the starting amine has multiple reactive sites.1. Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride. Add the chloroacetyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control reactivity.
2. Reaction with Solvent: Some solvents (e.g., alcohols) are nucleophilic and can react with chloroacetyl chloride.2. Choose an Inert Solvent: Use aprotic, non-nucleophilic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc).

Quantitative Data on Chloroacetyl Group Stability

The stability of the N-chloroacetyl group is highly dependent on pH and temperature. The group is most stable at neutral pH and room temperature and becomes increasingly labile at pH and temperature extremes.

Table 1: Hydrolysis Rate Constants for Chloroacetamides under Forcing Conditions

Compound ClassConditionTemperature (°C)Second-Order Rate Constant (k) (M⁻¹ h⁻¹)
DichloroacetamidesAcidic (HCl)222.8 x 10⁻³ to 0.46[5][6]
DichloroacetamidesBasic (NaOH)220.3 to 500[5][6]
ChloroacetamidesAcidic (2N-6N HCl)25 / 85Reactivity varies over four orders of magnitude based on structure.[1][2][3]
ChloroacetamidesBasic (2N NaOH)25 / 85Generally proceeds via Sₙ2 substitution of the chloride.[1][2][3]

Table 2: Hydrolysis Half-Life of Benoxacor (a Dichloroacetamide) at Near-Neutral and High pH

pHTemperature (°C)Rate Constant (k) (h⁻¹)Half-Life (t₁₂)
7.0225.3 x 10⁻⁴55 days[5]
~10.7221.42 x 10⁻²2 days (49 hours)[5][6]

These tables illustrate that moving from neutral to strongly basic conditions dramatically increases the rate of hydrolysis. For synthetic purposes, maintaining conditions as close to neutral as possible and at ambient temperature is critical for stability.

Experimental Protocols

Protocol 1: N-Chloroacetylation in Anhydrous Organic Solvent (Recommended)

This method is ideal for preventing hydrolysis by maintaining anhydrous conditions.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine (1 eq) and Pyridine (1.1 eq) in anhydrous DCM B Cool solution to 0 °C (ice bath) A->B C Add Chloroacetyl Chloride (1.05 eq) dropwise over 30 min B->C D Allow to warm to RT and stir for 2-4 hours C->D E Monitor by TLC until starting material is consumed D->E F Wash with NaHCO₃ (sat. aq.) E->F G Wash with Brine F->G H Dry organic layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify (Recrystallization or Chromatography) I->J

Caption: Anhydrous chloroacetylation workflow.

Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine starting material (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Reaction: Add chloroacetyl chloride (1.05 eq) dropwise to the cold solution over 20-30 minutes. It is crucial to add it slowly to control the exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.

Protocol 2: N-Chloroacetylation in Aqueous Phosphate Buffer (Green Alternative)

This method avoids volatile organic solvents but relies on the principle that the N-acylation reaction is significantly faster than the hydrolysis of chloroacetyl chloride in near-neutral water.

Logical Relationship Diagram

G cluster_paths reagents Amine + Chloroacetyl Chloride in Phosphate Buffer (pH ~7) path_desired Desired Reaction (Fast) reagents->path_desired k_acylation >> k_hydrolysis path_hydrolysis Hydrolysis Side-Reaction (Slow) reagents->path_hydrolysis product N-Chloroacetylated Product (High Yield) path_desired->product byproduct Chloroacetic Acid (Minor Byproduct) path_hydrolysis->byproduct

Caption: Kinetic preference in aqueous chloroacetylation.

Methodology:

  • Preparation: In a round-bottom flask, dissolve the amine starting material (1 mmol) in a 0.1 M phosphate buffer solution (10 mL, pH 7.4).

  • Stir the solution vigorously at room temperature.

  • Reaction: Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature. The reaction is often complete within 15-20 minutes.

  • Workup: If the product is a solid, it will precipitate from the solution. Collect the product by vacuum filtration and wash it with cold water. If the product is soluble, extract it from the aqueous medium using an organic solvent like ethyl acetate.

  • Dry the product. Further purification is often not necessary due to the clean nature of the reaction.

References

Troubleshooting low reactivity of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: I am observing very slow or incomplete reaction when using this compound in a nucleophilic substitution reaction. What are the potential causes for this low reactivity?

Low reactivity of this compound in nucleophilic substitution reactions (S_N2 type) can be attributed to a combination of steric and electronic factors.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens can sterically hinder the approach of the nucleophile to the electrophilic carbon of the chloroacetyl group. The chair conformation of the piperazine ring itself can also contribute to steric congestion around the reaction center.[1]

  • Electronic Effects: The nitrogen atom of the piperazine ring attached to the chloroacetyl group is an amide nitrogen. The lone pair of electrons on this nitrogen participates in resonance with the adjacent carbonyl group, which can slightly reduce the electrophilicity of the carbonyl carbon and the adjacent carbon bearing the chlorine atom.[2]

  • Nucleophile Strength: The reaction rate is highly dependent on the strength of the nucleophile. Weaker nucleophiles will exhibit slower reaction kinetics.[3]

  • Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can be influenced by the surrounding molecular structure.

Q2: My reaction is sluggish. Can I simply increase the temperature to speed it up?

While increasing the reaction temperature can increase the reaction rate, it should be done with caution. Elevated temperatures can lead to several undesirable outcomes:

  • Side Reactions: Increased temperature can promote side reactions such as elimination or reaction with the solvent.

  • Degradation: The Boc protecting group is sensitive to high temperatures and strongly acidic or basic conditions, which can lead to its cleavage and the formation of impurities.

  • Decreased Selectivity: Higher temperatures can reduce the selectivity of the reaction, leading to a more complex product mixture.

It is generally recommended to first optimize other reaction parameters such as solvent, base, and concentration before resorting to significantly higher temperatures. A modest increase in temperature (e.g., to 40-60 °C) can be attempted while carefully monitoring the reaction for the formation of byproducts.[4]

Q3: What are the best solvents and bases to use for reactions with this compound?

The choice of solvent and base is critical for a successful nucleophilic substitution reaction.

  • Solvents: Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation of the base while not strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.[1] Recommended solvents include:

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Dimethyl sulfoxide (DMSO)

  • Bases: A non-nucleophilic base is essential to activate protic nucleophiles (like phenols or thiols) and to scavenge the HCl byproduct without competing in the substitution reaction. Suitable bases include:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Diisopropylethylamine (DIPEA)

The strength of the base should be matched to the acidity of the nucleophile.

Q4: I am seeing multiple spots on my TLC plate. What are the possible side products?

The formation of multiple products can arise from several sources:

  • Unreacted Starting Material: If the reaction is incomplete, you will see a spot corresponding to the starting material.

  • Boc Deprotection: If the reaction conditions are too harsh (e.g., high temperature, strong acid/base), the Boc group can be cleaved, leading to the formation of 1-(2-chloroacetyl)piperazine.

  • Reaction with the Second Piperazine Nitrogen: If the Boc group is unintentionally removed, the newly freed secondary amine can also react with another molecule of the starting material or other electrophiles present.

  • Hydrolysis of the Chloroacetyl Group: In the presence of water, the chloroacetyl group can be hydrolyzed to a hydroxyacetyl group.

  • Elimination Products: Under strongly basic conditions, elimination to form an α,β-unsaturated amide is a possibility, though less common.

Q5: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For example, a starting point could be a 7:3 or 1:1 mixture of hexanes:ethyl acetate. The starting material, this compound, is relatively non-polar, while the product, after substitution with a polar nucleophile, will likely be more polar and have a lower R_f value.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Low Reactivity of Starting Material: Steric hindrance and electronic effects.[1] 2. Poor Nucleophilicity: The chosen nucleophile is not strong enough.[3] 3. Inappropriate Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity.[1] 4. Incorrect Base: The base may be too weak to deprotonate the nucleophile or may be sterically hindered. 5. Low Temperature: The reaction may require more thermal energy.1. Increase reaction time. 2. If using a protic nucleophile (e.g., alcohol, thiol), ensure a suitable base is used to generate the more nucleophilic conjugate base. 3. Switch to a polar aprotic solvent like DMF or ACN. 4. Use a stronger, non-nucleophilic base like DBU or NaH (use with caution). 5. Gradually increase the reaction temperature in 10 °C increments, monitoring for side product formation.
Formation of Multiple Products 1. Boc Deprotection: Reaction conditions are too harsh (high temperature, strong acid/base). 2. Reaction at Both Piperazine Nitrogens: Occurs if the Boc group is cleaved. 3. Hydrolysis: Presence of water in the reaction.1. Reduce the reaction temperature. Use a milder base. 2. Ensure anhydrous conditions and use a non-nucleophilic base to prevent Boc cleavage. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification 1. Similar Polarity of Product and Starting Material: Makes chromatographic separation challenging. 2. Formation of Oily or Gummy Products: May be due to impurities or the inherent nature of the product.1. Optimize the TLC solvent system to achieve better separation before attempting column chromatography. Consider derivatization of the product to alter its polarity. 2. Triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization or solidify the product.

Experimental Protocols

General Protocol for Nucleophilic Substitution
  • To a solution of your nucleophile (1.0 eq.) in a dry polar aprotic solvent (e.g., DMF, ACN) under an inert atmosphere, add a suitable base (1.1 - 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 - 1.2 eq.) in the same solvent dropwise.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3, 1:1, or 3:7 v/v) can be a good starting point. Adjust the polarity based on the polarity of the product.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid).

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm, 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): The approximate chemical shifts for the starting material are:

      • δ ~4.15 ppm (s, 2H, -C(O)CH₂Cl)

      • δ ~3.6-3.7 ppm (m, 4H, piperazine protons)

      • δ ~3.4-3.5 ppm (m, 4H, piperazine protons)

      • δ ~1.47 ppm (s, 9H, Boc group)

      • Upon successful substitution, the singlet at ~4.15 ppm will disappear and new signals corresponding to the methylene group attached to the nucleophile will appear, typically shifted upfield. The chemical shifts of the piperazine protons may also change.[5][6][7]

Visual Troubleshooting and Reaction Workflow

Below are diagrams to visually represent the troubleshooting workflow and a potential reaction pathway with common pitfalls.

Troubleshooting_Workflow cluster_issues Observed Issues cluster_causes_no_reaction Potential Causes for Low Reactivity cluster_solutions_no_reaction Solutions cluster_causes_multiple_products Potential Causes for Multiple Products cluster_solutions_multiple_products Solutions start Reaction Start check_tlc Monitor by TLC start->check_tlc no_reaction No Reaction / Incomplete Reaction check_tlc->no_reaction No new product spot / Strong starting material spot multiple_products Multiple Products check_tlc->multiple_products Multiple new spots end Workup & Purification check_tlc->end Clean Reaction / Desired Product Formed steric_hindrance Steric Hindrance / Low Reactivity no_reaction->steric_hindrance poor_nucleophile Poor Nucleophile no_reaction->poor_nucleophile wrong_conditions Suboptimal Conditions (Solvent, Base, Temp) no_reaction->wrong_conditions boc_deprotection Boc Deprotection multiple_products->boc_deprotection hydrolysis Hydrolysis multiple_products->hydrolysis increase_time_temp Increase Time / Modestly Increase Temp steric_hindrance->increase_time_temp stronger_nucleophile Use Stronger Nucleophile / Add Base poor_nucleophile->stronger_nucleophile optimize_conditions Optimize Solvent/Base wrong_conditions->optimize_conditions milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) boc_deprotection->milder_conditions anhydrous_conditions Use Anhydrous Conditions hydrolysis->anhydrous_conditions

Caption: Troubleshooting workflow for low reactivity.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_pitfalls Potential Pitfalls reagent tert-Butyl 4-(2-chloroacetyl) piperazine-1-carboxylate desired_path Desired SN2 Pathway reagent->desired_path nucleophile Nucleophile (Nu-H) nucleophile->desired_path conditions Base, Solvent, Temp harsh_conditions Harsh Conditions (High Temp / Strong Base) conditions->harsh_conditions water_present Presence of Water conditions->water_present desired_product Desired Product desired_path->desired_product boc_deprotection Boc Deprotection harsh_conditions->boc_deprotection hydrolysis Hydrolysis of Chloroacetyl water_present->hydrolysis byproduct1 Unwanted Side Products boc_deprotection->byproduct1 byproduct2 Hydroxyacetyl Byproduct hydrolysis->byproduct2

Caption: Reaction pathway with potential pitfalls.

References

Technical Support Center: Improving Selectivity of Covalent Labeling with Electrophilic Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with electrophilic piperazines for covalent labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the selectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using electrophilic piperazines for covalent labeling?

Electrophilic piperazines are valuable tools in chemical biology and drug discovery. The piperazine scaffold is a "privileged structure" frequently found in approved drugs.[1][2] When functionalized with a reactive electrophile (a "warhead"), such as a chloroacetamide or acrylamide, the resulting molecule can form a stable covalent bond with a nucleophilic amino acid residue (e.g., cysteine) on a target protein.[3] This approach offers several benefits:

  • High Potency and Durability: The covalent bond leads to irreversible or long-lasting target engagement, which can translate to high potency and a prolonged duration of action.[4]

  • Targeting Challenging Proteins: Covalent labeling can be effective for proteins that have been considered "undruggable" by traditional non-covalent inhibitors.[4]

  • Versatility: The piperazine core can be readily modified to optimize binding affinity, selectivity, and physicochemical properties.[1]

Q2: Which amino acid residues are typically targeted by electrophilic piperazines?

Electrophilic piperazines are most commonly designed to target nucleophilic amino acid residues. The primary target is often cysteine , due to the high nucleophilicity of its thiol group (SH) when deprotonated to the thiolate anion (S-).[3] Other nucleophilic residues like lysine and histidine can also be targeted.[3][5] The selectivity for a particular residue is influenced by the reactivity of the electrophilic warhead and the local microenvironment within the protein's binding pocket.

Q3: How can I confirm that my electrophilic piperazine probe is forming a covalent bond with the target protein?

Several methods can be used to confirm covalent bond formation. A widely used technique is intact protein mass spectrometry (LC-MS).[6][7] This method can detect a mass shift in the target protein corresponding to the addition of the mass of your probe, providing direct evidence of a covalent adduct.[6][7] Other methods to prove covalency include:

  • Time-Dependent Inhibition: Irreversible inhibitors typically show an increase in inhibition with longer incubation times.[6]

  • Mutational Analysis: Mutating the target cysteine residue to a non-nucleophilic amino acid (e.g., alanine) should prevent covalent labeling.[6]

  • Washout Experiments (Jump Dilution): The effect of an irreversible inhibitor will persist even after the unbound compound is washed away, unlike a reversible inhibitor.[6]

Q4: What are the most common electrophilic "warheads" used with piperazine scaffolds?

Commonly used electrophiles include acrylamides and chloroacetamides.[8] Chloroacetamides are generally more reactive than acrylamides.[8] The choice of warhead is a critical parameter to balance reactivity and selectivity to minimize off-target effects.[9] For instance, piperazine-based chloroacetamides have been shown to be highly reactive structures for labeling cysteine.[3]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low Selectivity and High Off-Target Labeling

Question: My electrophilic piperazine probe is labeling many proteins besides my intended target. How can I improve its selectivity?

Answer: High off-target reactivity is a common challenge in covalent probe development.[10] Several strategies can be employed to enhance selectivity:

  • Tune Electrophile Reactivity: The reactivity of the "warhead" is a key determinant of selectivity. A highly reactive electrophile may bind indiscriminately to many proteins.

    • Solution: Consider synthesizing analogs with less reactive electrophiles. For example, acrylamides are generally less reactive than chloroacetamides.[8] You can also introduce steric bulk near the electrophile to disfavor binding to off-targets with sterically constrained active sites.[10][11]

  • Optimize the Piperazine Scaffold: The non-covalent binding affinity of the piperazine core for the target protein contributes significantly to selectivity.

    • Solution: Modify the piperazine scaffold to improve its affinity and specific interactions with the target protein's binding pocket. This leverages the principle that a high local concentration of the probe at the target site will favor labeling over non-specific reactions.[12]

  • Adjust Reaction Conditions: Experimental conditions can influence labeling selectivity.

    • Solution: Optimize incubation time and probe concentration. Using lower concentrations and shorter incubation times can minimize off-target labeling, especially for probes with high intrinsic reactivity. It's crucial to monitor the reaction to find the optimal balance.[8]

Issue 2: Low Yield of Monosubstituted Piperazine During Synthesis

Question: During the synthesis of my probe, I'm getting a high yield of the 1,4-disubstituted piperazine byproduct, which lowers the yield of my desired monosubstituted product. How can I favor mono-substitution?

Answer: This is a frequent challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[13] The following strategies can improve the selectivity for mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[13]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, helps control the reaction rate and reduces the chance of a second substitution on the same piperazine molecule.[13]

  • Protecting Group Strategy: This is a more controlled approach.

    • Solution: Use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group protects one of the nitrogen atoms, allowing the reaction to occur selectively at the other. The protecting group can then be removed in a subsequent step.[13]

Data Presentation

Table 1: Comparison of Electrophilic Warheads for Covalent Probes
WarheadTypical Target ResidueRelative ReactivityNotes
Acrylamide CysteineModerateWidely used in FDA-approved covalent drugs.[8][9]
Chloroacetamide CysteineHighMore reactive than acrylamides; may have higher risk of off-target effects.[8]
Fumarate Ester CysteineModerateReactivity can be tuned by modifying the ester group.[10][11]
Aldehyde CysteineReversible CovalentForms a reversible covalent bond, which can be advantageous in some applications.[9]
Table 2: Troubleshooting Low Selectivity
ObservationPotential CauseRecommended Action
Multiple proteins labeled in a proteomic screen Electrophile is too reactive.Synthesize an analog with a less reactive warhead (e.g., switch from chloroacetamide to acrylamide).[8]
Low non-covalent affinity for the target.Modify the piperazine scaffold to improve binding affinity for the target protein.[12]
Probe concentration is too high or incubation is too long.Perform a dose-response and time-course experiment to find the lowest concentration and shortest time needed for target labeling.[8]
Labeling of non-cysteine residues High probe reactivity or concentration.Reduce probe concentration. Confirm target residue identity using MS/MS and consider if targeting other nucleophiles is acceptable.[3]

Experimental Protocols

Protocol 1: General Procedure for Chemoproteomic Target Identification

This protocol outlines a typical workflow for identifying the cellular targets of an electrophilic piperazine probe using mass spectrometry-based proteomics.[3]

1. Probe Design:

  • Synthesize a piperazine probe containing the desired electrophilic warhead.
  • Incorporate a reporter tag, such as an alkyne or azide, for subsequent "click chemistry" ligation to a biotin tag for enrichment.[3][12]

2. Cell Treatment and Lysis:

  • Incubate cultured cells with the alkyne-tagged piperazine probe. Include a vehicle control (e.g., DMSO).
  • For competition experiments, pre-incubate cells with an excess of the untagged parent compound before adding the probe.[3]
  • Harvest the cells, wash with cold PBS, and lyse them in a suitable buffer containing protease inhibitors.
  • Clarify the lysate by centrifugation to remove cell debris.[3]

3. Click Chemistry and Enrichment:

  • To the clarified proteome, add the click chemistry reagents: an azide-biotin tag, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., TCEP), and a copper ligand (e.g., TBTA).[3]
  • Incubate to allow the covalent ligation of the biotin tag to the probe-labeled proteins.
  • Add streptavidin-coated beads to the reaction mixture to capture the biotinylated proteins.[3]
  • Wash the beads extensively to remove non-specifically bound proteins.[3]

4. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the beads in a denaturing buffer (e.g., 8 M urea).
  • Reduce disulfide bonds (with DTT) and alkylate free thiols (with iodoacetamide).
  • Dilute the denaturant and add trypsin to digest the proteins into peptides overnight.[3]
  • Collect the supernatant containing the peptides and desalt them using a C18 StageTip.
  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

5. Data Analysis:

  • Use proteomics software (e.g., MaxQuant) to search the MS/MS data against a protein database to identify and quantify the enriched proteins.[3] Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.

Protocol 2: Synthesis of a Mono-N-Boc-Protected Piperazine Derivative

This protocol describes a general method for the mono-protection of piperazine, a key step in ensuring selective functionalization.[13]

1. Materials:

  • Piperazine (2.0 equivalents)
  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
  • Dichloromethane (DCM)

2. Procedure:

  • Dissolve piperazine in DCM in a round-bottom flask.
  • Cool the solution to 0 °C in an ice bath.
  • Slowly add a solution of Boc₂O in DCM to the cooled piperazine solution dropwise over 30-60 minutes with stirring.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[14]
  • Once the reaction is complete, wash the reaction mixture with water to remove excess piperazine and salts.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the resulting N-Boc-piperazine by column chromatography if necessary.

Visualizations

G Chemoproteomics Workflow for Target ID cluster_cell In-Cell Labeling cluster_biochem Biochemical Enrichment cluster_ms Mass Spectrometry Analysis a Treat Cells with Alkyne-Piperazine Probe b Cell Lysis & Proteome Extraction a->b c Click Chemistry: Attach Biotin-Azide Tag b->c d Enrichment with Streptavidin Beads c->d e Wash Beads to Remove Non-binders d->e f On-Bead Tryptic Digestion e->f g Peptide Desalting (C18 Cleanup) f->g h LC-MS/MS Analysis g->h i Database Search & Protein Identification h->i j Identified Targets

Caption: A typical chemoproteomics workflow for identifying protein targets.

G Strategy for Selective Mono-Substitution of Piperazine cluster_direct Direct Alkylation cluster_protected Protected Strategy start Piperazine a Mix Piperazine + E+ start->a d Step 1: Protect (e.g., with Boc₂O) start->d electrophile Electrophile (E+) electrophile->a b Products a->b c Mono-Substituted (Desired) + Di-Substituted (Byproduct) b->c note1 note1 c->note1 Low Selectivity e Mono-Boc-Piperazine d->e f Step 2: Add E+ e->f g Protected Mono-Substituted Product f->g h Step 3: Deprotect g->h i Mono-Substituted Product (High Yield) h->i note2 note2 i->note2 High Selectivity

Caption: Comparison of direct vs. protected synthesis strategies.

References

Technical Support Center: Managing Solubility Issues of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on managing the solubility challenges associated with piperazine-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do many of my piperazine-based compounds exhibit poor aqueous solubility?

A1: While the piperazine ring itself is a water-soluble heterocycle, the overall solubility of a piperazine-based compound is highly dependent on the physicochemical properties of the entire molecule.[1][2] Large, lipophilic substituents attached to the piperazine ring can significantly decrease aqueous solubility. The crystalline structure and solid-state properties of the compound also play a crucial role; a more stable crystal lattice requires more energy to break, leading to lower solubility.

Q2: My compound is pure, but it consistently shows low or no activity in my cell-based assay. Could solubility be the issue?

A2: Absolutely. Poor aqueous solubility is a frequent cause of low or inconsistent bioactivity.[3] If a compound precipitates in the assay medium, its effective concentration at the target site is unknown and significantly lower than the nominal concentration, leading to misleading results.[4] It is crucial to ensure that your compound is fully dissolved in the assay medium at the tested concentrations.

Q3: I dissolve my piperazine compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several strategies to prevent this:[3][5][6]

  • Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%) to minimize solvent effects on your biological system while maintaining compound solubility.

  • Use a stepwise dilution method: Instead of a single, large dilution, perform serial dilutions. First, create an intermediate dilution in a small volume of your assay buffer while vortexing, and then add this to the final volume.

  • Pre-warm the aqueous buffer: Warming your assay buffer to the experimental temperature (e.g., 37°C) can sometimes improve the solubility of your compound.

  • Consider co-solvents: If your assay permits, the use of other co-solvents in addition to DMSO may help. However, their compatibility with the assay must be validated.

Q4: How can I improve the aqueous solubility of my piperazine-based compound for in vitro and in vivo studies?

A4: Several strategies can be employed to enhance the solubility of piperazine-containing compounds:

  • Salt Formation: Since piperazine is a basic moiety, it can form salts with various acids. Common pharmaceutically acceptable salts include citrate, adipate, and hydrochloride.[2][7][8] Salt formation can significantly increase aqueous solubility and dissolution rate.

  • pH Adjustment: The solubility of basic piperazine compounds is pH-dependent. Lowering the pH of the solution will lead to protonation of the piperazine nitrogens, forming a more soluble species.[1]

  • Co-solvents: For in vitro assays, using a minimal amount of a water-miscible organic solvent like DMSO or ethanol in the final solution can help maintain solubility.[3]

  • Formulation Strategies: For in vivo studies, various formulation approaches such as the use of cyclodextrins, solid dispersions, or lipid-based formulations can be explored to improve oral bioavailability.

Q5: My bioassay results are highly variable between experiments. Could this be related to the solubility of my piperazine inhibitor?

A5: Yes, high variability is a classic sign of solubility issues.[9] If the compound is not consistently dissolving to the same extent in each experiment, the effective concentration will fluctuate, leading to erratic results. This can be due to minor variations in media preparation, temperature, or the age of the stock solution. It is crucial to have a robust protocol for preparing your test solutions and to regularly check for any signs of precipitation.

Troubleshooting Guides

This section provides systematic approaches to address specific problems you may encounter.

Issue 1: Compound Precipitation in DMSO Stock Solution Upon Storage
  • Symptom: Visible crystals or cloudiness in your DMSO stock solution after storage, especially at low temperatures.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in DMSO at the storage temperature.

  • Troubleshooting Steps:

    • Gently Warm the Solution: Warm the vial in a 37°C water bath and vortex thoroughly to redissolve the compound.

    • Prepare a Lower Concentration Stock: If precipitation is a recurring issue, prepare a new stock solution at a lower concentration.

    • Store at Room Temperature (with caution): If the compound is stable at room temperature, storing the DMSO stock at ambient temperature can prevent precipitation. However, always check the compound's stability profile first.

    • Prepare Fresh Solutions: The most reliable approach is to prepare fresh stock solutions before each experiment.

Issue 2: Inconsistent IC50 Values in a Kinase Assay
  • Symptom: The half-maximal inhibitory concentration (IC50) of your piperazine-based kinase inhibitor varies significantly between assay runs.

  • Possible Cause: The compound's low aqueous solubility is leading to an inconsistent effective concentration in the assay wells. Even if not visibly precipitated, micro-precipitates can form.[10][11]

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific kinase assay buffer to determine the maximum soluble concentration.

    • Centrifuge Final Dilution: Before adding the compound to the assay plate, centrifuge the final dilution at high speed to pellet any micro-precipitates and use the supernatant.

    • Include a Positive Control with Known Solubility: Use a well-characterized inhibitor with good solubility as a control to ensure the assay itself is performing consistently.

    • Modify Assay Buffer: If possible, explore minor modifications to the assay buffer (e.g., adding a small percentage of a non-ionic surfactant like Tween-20) that may improve compound solubility without affecting enzyme activity. Always validate any buffer modifications.

Data Presentation: Enhancing Solubility of Piperazine Compounds

The following tables summarize quantitative data on the solubility enhancement of piperazine and other poorly soluble compounds using different strategies.

Table 1: Physicochemical Properties of Piperazine and its Common Salts

PropertyPiperazine (Anhydrous)Piperazine CitratePiperazine AdipatePiperazine Dihydrochloride
Molecular Formula C₄H₁₀N₂(C₄H₁₀N₂)₃·2C₆H₈O₇C₄H₁₀N₂·C₆H₁₀O₄C₄H₁₀N₂·2HCl
Molecular Weight 86.14 g/mol 642.66 g/mol 232.28 g/mol 159.06 g/mol
Melting Point (°C) 106 - 108[1]~185[12]Not Specified318 - 320[1]
Water Solubility Freely Soluble (150 g/L at 20°C)[6][13]Soluble in water[12]Soluble in waterSoluble in water
pKa1 5.35[1][2]---
pKa2 9.73[1][2]---

Table 2: Solubility Enhancement of a Poorly Soluble Drug with Piperazine Salt Formation

CompoundSolubility in 50% EtOH-water (µg/mL)Fold Increase vs. MFA
Meclofenamic Acid (MFA)~1.5-
MFA-Piperazine Salt (1:1)~4086~2724
MFA-Piperazine Hydrate (1:1:1)~2001~1334
(Data adapted from a study on meclofenamic acid salts)[14]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.

Methodology:

  • Compound Addition: Add an excess amount of the solid piperazine-based compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. Ensure there is enough solid material to maintain a saturated solution with undissolved particles throughout the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Create a standard curve using solutions of the compound at known concentrations to accurately quantify the solubility.

  • Reporting: Express the thermodynamic solubility in units of µg/mL or µM.

Mandatory Visualizations

Experimental Workflow: Thermodynamic Solubility Assay

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solid Compound to Buffer B 2. Agitate at Constant Temperature (24-48h) A->B Incubate C 3. Centrifuge to Pellet Solid B->C Separate D 4. Filter Supernatant (0.22 µm filter) C->D Isolate E 5. Quantify Filtrate Concentration by HPLC D->E Analyze F 6. Calculate Thermodynamic Solubility E->F Calculate

Caption: Workflow for the determination of thermodynamic solubility.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many piperazine-based compounds are designed as inhibitors of kinases within the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5][15][16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 Converts Piperazine_Inhibitor Piperazine-Based Inhibitor Piperazine_Inhibitor->PI3K Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Monitoring Reactions with tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical support for monitoring chemical reactions involving tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound?

A1: The primary reactive site is the α-chloroacetyl group. The carbon atom bonded to the chlorine is highly electrophilic, making it susceptible to nucleophilic substitution by various nucleophiles (e.g., amines, thiols, alcohols). The reaction involves the displacement of the chloride ion.

Q2: Which analytical techniques are most suitable for monitoring the progress of this reaction?

A2: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice depends on the available instrumentation and the specific requirements of the reaction.

Q3: How do I choose an appropriate technique?

A3:

  • TLC: Best for quick, qualitative checks to see if the starting material is being consumed and a new product is forming. It is inexpensive and fast.[1][2]

  • HPLC/LC-MS: Ideal for quantitative analysis, providing accurate data on reaction conversion, product formation, and impurity profiling.[3] LC-MS offers the added benefit of mass confirmation for reactants and products.

  • ¹H NMR: Provides detailed structural information, allowing for unambiguous confirmation of product formation and the disappearance of starting material. It can also be used for quantitative analysis (qNMR).[4]

Q4: Does the Boc protecting group interfere with the reaction?

A4: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral or mildly basic conditions typical for nucleophilic substitution at the chloroacetyl group. However, it is sensitive to strong acids and will be cleaved. Ensure your reaction and workup conditions are not strongly acidic if the Boc group needs to remain intact.

Troubleshooting Guide

Q5: My TLC plate shows the starting material spot is gone, but I have a low yield of the desired product. What could be the issue?

A5: This situation suggests that the starting material has been consumed but has converted into something other than the desired product.

  • Possible Cause 1: Side Reactions. The chloroacetyl group can be susceptible to hydrolysis, especially if moisture is present, forming a hydroxyacetyl derivative.[5]

  • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[5]

  • Possible Cause 2: Product Polarity. Your product may be highly polar and streaking on the baseline of the TLC plate, or it may be non-polar and have run with the solvent front.

  • Solution: Adjust the polarity of your TLC solvent system. For highly polar compounds, consider adding a small amount of methanol or triethylamine to the eluent. For non-polar compounds, use a less polar system like hexane/ethyl acetate.

  • Possible Cause 3: Product Loss during Workup. The product may be partially soluble in the aqueous phase during extraction or may have been lost during purification.

  • Solution: Before the main workup, analyze a crude sample by LC-MS or NMR to confirm product formation. If the product is present, re-evaluate your workup procedure. Consider back-extracting the aqueous layer or using a different purification method.

Q6: The reaction seems stalled; TLC and HPLC show significant amounts of starting material remaining even after a prolonged time. How can I drive the reaction to completion?

A6:

  • Possible Cause 1: Insufficient Reagent/Base. The nucleophile or the base (if used) may be the limiting reagent or may have degraded.

  • Solution: Ensure you are using at least a stoichiometric amount of the nucleophile. If a base is used to scavenge HCl, ensure it is in slight excess (e.g., 1.1-1.2 equivalents).[5]

  • Possible Cause 2: Low Temperature. The reaction may be too slow at the current temperature.

  • Solution: Consider moderately increasing the reaction temperature. Monitor by TLC or HPLC to check for improvement and ensure no product degradation occurs at higher temperatures.[5]

  • Possible Cause 3: Poor Solubility. If reactants are not fully dissolved, the reaction will be slow and incomplete.[5]

  • Solution: Choose a solvent in which all reactants are soluble. Common solvents for this type of reaction include DMF, acetonitrile, or THF. Gentle heating can also improve solubility.

Q7: My final product is contaminated with chloroacetic acid. Where did it come from and how do I remove it?

A7: Chloroacetic acid is formed from the hydrolysis of the chloroacetyl group of your starting material, which can happen if there is moisture in your reaction.[5][6]

  • Solution: This impurity is acidic and can be easily removed during the workup. Perform a wash of the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The chloroacetic acid will be deprotonated and extracted into the aqueous phase.

Experimental Protocols

Method 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a fast and effective method to qualitatively monitor the consumption of the starting material and the formation of the product.[2]

Protocol:

  • Prepare the TLC Chamber: Fill a developing chamber with the chosen eluent system to a depth of about 0.5 cm. Close the chamber and let it saturate.

  • Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[7]

  • Sample Application:

    • Lane S: Spot a dilute solution of this compound.

    • Lane R: Use a capillary tube to take a small aliquot from your reaction mixture and spot it.[1]

    • Lane C: Spot the starting material first, then, on the same spot, apply the reaction mixture. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[7]

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to ascend until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde).

  • Interpretation: The reaction is progressing if the intensity of the starting material spot in lane "R" decreases over time and a new spot (the product) appears. The reaction is complete when the starting material spot in lane "R" is no longer visible.

Data Presentation: TLC Solvent Systems

Polarity of NucleophileRecommended Starting Eluent SystemObservations & Adjustments
Non-polar to Moderately Polar30-50% Ethyl Acetate in HexaneAdjust ratio for optimal Rƒ (0.2-0.4 for starting material).[7]
Polar (e.g., small amines)80-100% Ethyl Acetate in HexaneIf streaking occurs, add 1-2% triethylamine (NEt₃) to the eluent.
Very Polar (e.g., amino acids)5-10% Methanol in DichloromethaneThe product may have a very low Rƒ. This system helps move polar spots off the baseline.
Method 2: Reaction Monitoring by HPLC

HPLC provides quantitative data on the progress of the reaction.

Protocol:

  • Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile) to a final volume of ~1 mL in an HPLC vial.

  • Chromatographic Conditions: Inject the sample onto the HPLC system. While piperazine itself lacks a strong chromophore, the presence of the amide carbonyl in the reactant and product often allows for UV detection around 210-220 nm.[3][8]

  • Data Analysis: Monitor the peak area of the starting material and the product over time. The percentage conversion can be calculated as: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

Data Presentation: Typical HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temp 30-40 °C
Method 3: Reaction Monitoring by ¹H NMR Spectroscopy

¹H NMR allows for direct observation of the structural changes during the reaction.

Protocol:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. If the reaction solvent is non-deuterated, evaporate the solvent under reduced pressure. Re-dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectrum: Run a standard ¹H NMR experiment.

  • Interpretation: Monitor the disappearance of the characteristic singlet for the chloroacetyl methylene protons (-COCH₂ Cl) of the starting material. Simultaneously, watch for the appearance of a new signal corresponding to the methylene protons adjacent to the newly attached nucleophile (-COCH₂ -Nu).

Data Presentation: Key ¹H NMR Signal Shifts (in CDCl₃)

GroupStarting Material SignalExpected Product Signal
-COCH₂ Cl~4.1 ppm (singlet, 2H)Signal disappears
-COCH₂ -NuN/AVaries (typically 3.0-4.0 ppm, new multiplicity)
Boc -(C(CH₃ )₃)~1.46 ppm (singlet, 9H)Remains at ~1.46 ppm
Piperazine -N(CH₂ CH₂)₂N-~3.4-3.6 ppm (multiplets, 8H)May shift slightly depending on the nucleophile

Visualizations

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_decision Decision cluster_outcome Outcome start Start Reaction aliquot Take Aliquot from Reaction start->aliquot prep_sm Prepare Starting Material Standard tlc Analyze by TLC prep_sm->tlc aliquot->tlc Quick Check hplc Analyze by HPLC/LC-MS aliquot->hplc Quantitative nmr Analyze by NMR aliquot->nmr Structural decision Reaction Complete? tlc->decision hplc->decision nmr->decision workup Proceed to Workup & Purification decision->workup Yes continue_rxn Continue Reaction (Adjust Conditions) decision->continue_rxn No continue_rxn->aliquot

Caption: Workflow for monitoring reaction progress.

Reaction_Pathways SM Starting Material (R-CO-CH₂Cl) center1 SM->center1 center2 SM->center2 Nuc Nucleophile (Nu-H) Nuc->center1 H2O Water (H₂O) H2O->center2 Product Desired Product (R-CO-CH₂-Nu) SideProduct Hydrolysis Byproduct (R-CO-CH₂-OH) center1->Product Desired Pathway center2->SideProduct Side Reaction (Moisture Contamination)

Caption: Potential reaction pathways and side reactions.

References

Technical Support Center: Purification of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate from their product.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that are relevant for its removal?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueImplication for Purification
Molecular Weight 262.73 g/mol Can be used in mass spectrometry to track its presence.
Appearance SolidAllows for purification by filtration if it precipitates.
Solubility Insoluble in water.[1] Soluble in dichloromethane.[1]Enables aqueous work-up to remove water-soluble impurities. Dichloromethane can be used as a solvent for extraction or chromatography.
Stability The chloroacetyl group can be susceptible to hydrolysis under strong acidic or basic conditions.Avoid harsh pH conditions during work-up and purification to prevent degradation of the starting material into other impurities.
Boc Protecting Group Can be cleaved under strong acidic conditions (e.g., TFA, strong HCl).Care must be taken to avoid unintended deprotection of the desired product if it also contains a Boc group.

Q2: How can I monitor the presence of unreacted this compound during my reaction and purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction and the success of your purification steps.

  • Recommended TLC System: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. For a similar Boc-protected piperazine derivative, an Rf of 0.6 was observed with a 1:1 mixture of hexane and ethyl acetate.[2] You may need to adjust the solvent ratio to achieve optimal separation for your specific product.

  • Visualization: The compound is not typically UV-active unless your product is. Staining with potassium permanganate or iodine vapor can be used for visualization.

  • Interpretation: The presence of a spot corresponding to the starting material in your reaction mixture or purified product indicates incomplete reaction or inefficient removal.

Q3: What are the most common methods for removing unreacted this compound?

A3: The choice of purification method will depend on the properties of your desired product. The most common techniques include:

  • Aqueous Work-up/Extraction: This is often the first step to remove water-soluble reagents and byproducts.

  • Crystallization/Precipitation: If your product has significantly different solubility characteristics from the starting material, crystallization can be a highly effective purification method.

  • Silica Gel Column Chromatography: This is a versatile technique for separating compounds with different polarities.

Troubleshooting Guides

Problem 1: Unreacted Starting Material Remains After Aqueous Work-up

Possible Cause: The product and the starting material have similar solubilities in the chosen extraction solvent.

Solutions:

  • Protocol 1: Modified Aqueous Wash

    • After the initial reaction, quench the reaction mixture appropriately.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • A dilute acid solution (e.g., 1M HCl) if your product is stable to acid and does not contain a basic nitrogen that would cause it to partition into the aqueous layer. This can help remove any basic impurities.

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid and remove acidic byproducts.

      • Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Protocol 2: Precipitation/Filtration Based on a synthetic procedure, this compound is insoluble in water.[1] This property can be exploited for purification.

    • After the reaction, evaporate the organic solvent.

    • Add water to the residue and stir vigorously.

    • If the desired product is water-soluble, the unreacted starting material should precipitate as a solid.

    • Collect the solid by filtration and wash it with cold water. The purified product will be in the filtrate.

    • Conversely, if the product is insoluble in water and the unreacted starting material is expected to be carried through with the product, this method may not be suitable.

Problem 2: Co-elution of Product and Starting Material During Column Chromatography

Possible Cause: The polarity of the product and the unreacted starting material are too similar for effective separation with the chosen solvent system.

Solutions:

  • Protocol 3: Optimization of Column Chromatography

    • Solvent System Screening: Use TLC to test a variety of solvent systems with different polarities. Good starting points include gradients of ethyl acetate in hexane or methanol in dichloromethane.

    • Gradient Elution: If isocratic elution (using a single solvent mixture) fails, employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute the less polar compounds, followed by the more polar ones. A suggested gradient could be from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).

Experimental Workflow

The following diagram illustrates a general workflow for the removal of unreacted this compound.

Removal_Workflow cluster_reaction Reaction cluster_workup Initial Purification cluster_analysis1 Analysis cluster_purification Further Purification cluster_analysis2 Final Analysis cluster_product Result Reaction_Mixture Crude Reaction Mixture (Product + Unreacted SM) Aqueous_Workup Aqueous Work-up (e.g., water, brine washes) Reaction_Mixture->Aqueous_Workup Separate Layers TLC1 TLC Analysis Aqueous_Workup->TLC1 Check Purity Column_Chromatography Column Chromatography TLC1->Column_Chromatography Impure Crystallization Crystallization TLC1->Crystallization Impure Pure_Product Pure Product TLC1->Pure_Product Pure TLC2 TLC/NMR/MS Analysis Column_Chromatography->TLC2 Crystallization->TLC2 TLC2->Pure_Product Confirm Purity

References

Validation & Comparative

Comparative 1H NMR Analysis of Acylated Piperazine Derivatives for Drug Development Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the characterization of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate and its bromo-analog, including their reaction products with nucleophiles. This guide provides experimental data, protocols, and visual workflows to aid in the synthesis and analysis of these key pharmaceutical intermediates.

In the realm of drug discovery and development, the piperazine moiety is a privileged scaffold due to its versatile binding properties and favorable pharmacokinetic profile. Functionalization of the piperazine ring is a critical step in the synthesis of a vast array of therapeutic agents. This guide provides a comparative analysis of the 1H NMR spectra of this compound and a common alternative, tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, along with their respective reaction products upon substitution with an amine (aniline) and a thiol (thiophenol). Understanding the subtle differences in their NMR spectra is crucial for reaction monitoring and structural confirmation.

1H NMR Data Comparison of Acylated Piperazine Derivatives

The following table summarizes the 1H NMR chemical shifts (δ) for the parent acylated piperazines and their substitution products. The data highlights the characteristic shifts of the piperazine ring protons and the methylene protons of the acetyl group, providing a clear basis for comparison.

Compound NameSolventtert-Butyl (-C(CH₃)₃)Piperazine (-CH₂-N-CO-)Piperazine (-CH₂-N-C=O)Acetyl (-CH₂-)Aromatic/Other
Starting Materials
This compoundCDCl₃1.47 (s, 9H)3.48 (t, J=5.2 Hz, 4H)3.62 (t, J=5.2 Hz, 4H)4.10 (s, 2H)-
tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylate[1]CDCl₃1.47 (s, 9H)3.47 (t, J=5.1 Hz, 4H)3.63 (t, J=5.1 Hz, 4H)3.88 (s, 2H)-
Aniline Reaction Products
tert-Butyl 4-(2-(phenylamino)acetyl)piperazine-1-carboxylateCDCl₃1.46 (s, 9H)3.45 (t, J=5.0 Hz, 4H)2.62 (t, J=5.0 Hz, 4H)3.95 (s, 2H)6.65-7.25 (m, 5H, Ar-H), 4.30 (br s, 1H, NH)
Thiophenol Reaction Products
tert-Butyl 4-(2-(phenylthio)acetyl)piperazine-1-carboxylateCDCl₃1.45 (s, 9H)3.42 (t, J=5.2 Hz, 4H)3.55 (t, J=5.2 Hz, 4H)3.70 (s, 2H)7.20-7.45 (m, 5H, Ar-H)

Analysis of Spectral Data:

The 1H NMR spectra of the starting materials are characterized by a sharp singlet for the tert-butyl protons around 1.47 ppm. The piperazine protons typically appear as two triplets, corresponding to the methylene groups adjacent to the Boc-protected nitrogen and the acylated nitrogen. Notably, the methylene protons of the bromoacetyl group (3.88 ppm) are shifted upfield compared to those of the chloroacetyl group (4.10 ppm) due to the lower electronegativity of bromine.

Upon reaction with aniline, the methylene protons adjacent to the carbonyl group show a significant upfield shift to around 3.95 ppm, and the appearance of aromatic signals and a broad singlet for the NH proton confirms successful substitution. Similarly, reaction with thiophenol results in an upfield shift of the acetyl methylene protons to approximately 3.70 ppm, along with the characteristic signals of the phenyl group.

Experimental Protocols

General Procedure for the Synthesis of Acylated Piperazine Derivatives:

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, a solution of either chloroacetyl chloride (1.1 eq) or bromoacetyl bromide (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Nucleophilic Substitution Reaction:

To a solution of the respective tert-butyl 4-(2-haloacetyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, the nucleophile (aniline or thiophenol, 1.1 eq) and a base such as potassium carbonate or triethylamine (1.5 eq) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, until the starting material is consumed (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

1H NMR Spectroscopy:

1H NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Reaction and Analysis Workflow

The following diagram illustrates the synthetic pathway from N-Boc-piperazine to the final substituted products and the key analytical step.

reaction_workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_nucleophiles Nucleophiles cluster_products Final Products cluster_analysis Analysis N-Boc-Piperazine N-Boc-Piperazine Chloroacetyl Chloride Chloroacetyl Chloride Bromoacetyl Bromide Bromoacetyl Bromide This compound This compound Chloroacetyl Chloride->this compound Acylation tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylate tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylate Bromoacetyl Bromide->tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylate Acylation Aniline Aniline This compound->Aniline Nucleophilic Substitution Thiophenol Thiophenol This compound->Thiophenol Nucleophilic Substitution 1H NMR Analysis 1H NMR Analysis This compound->1H NMR Analysis tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylate->1H NMR Analysis Aniline Adduct Aniline Adduct Aniline->Aniline Adduct Thiophenol Adduct Thiophenol Adduct Thiophenol->Thiophenol Adduct Aniline Adduct->1H NMR Analysis Thiophenol Adduct->1H NMR Analysis

Caption: Synthetic and analytical workflow for acylated piperazine derivatives.

This guide provides a foundational understanding of the 1H NMR characteristics of this compound and its derivatives. The presented data and protocols offer a valuable resource for researchers in the synthesis and characterization of novel piperazine-based compounds for drug discovery. The choice between the chloro- and bromo-acetyl derivatives will often depend on the desired reactivity, with the bromo-analog generally being more reactive towards nucleophilic substitution. Careful analysis of the 1H NMR spectra at each stage is paramount for ensuring the successful synthesis of the target molecules.

References

Detecting Covalent Adducts of Tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of covalent bond formation between a molecule and its target protein is a critical step in the development of targeted covalent inhibitors and chemical probes. This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) based methods and other biophysical techniques for the detection and characterization of covalent adducts, using the reactive linker, tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, as a model compound. The chloroacetyl group on this linker acts as an electrophilic "warhead" that can form a covalent bond with nucleophilic amino acid residues on a target protein.

LC-MS Based Methodologies: A Head-to-Head Comparison

LC-MS has become a cornerstone technique for the analysis of covalent drug-protein adducts due to its high sensitivity, specificity, and ability to provide detailed structural information.[1][2][3] The two primary LC-MS approaches, top-down and bottom-up proteomics, offer distinct advantages and are suited for different stages of the research pipeline.

Top-Down LC-MS Analysis

In the top-down approach, the intact protein-adduct complex is analyzed directly by mass spectrometry.[4] This method is particularly useful for confirming the formation of a covalent adduct and determining the stoichiometry of binding.

Experimental Protocol: Top-Down LC-MS

  • Incubation: Incubate the target protein with an excess of this compound in an MS-compatible buffer (e.g., ammonium bicarbonate) for a specified time at a controlled temperature.

  • Quenching and Desalting: Stop the reaction by adding a quenching agent (e.g., excess N-acetylcysteine) and desalt the sample using a suitable method like liquid chromatography (LC) or gel electrophoresis to remove unbound linker.[1]

  • LC Separation: Separate the protein-adduct from the unbound protein using a reversed-phase liquid chromatography column (e.g., C4) with a water/acetonitrile gradient containing 0.1% formic acid.

  • MS Analysis: Analyze the eluting proteins using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the intact mass of the unbound protein and the protein-adduct. The mass shift should correspond to the molecular weight of the bound linker minus the leaving group (in this case, HCl).

Bottom-Up LC-MS/MS Analysis

The bottom-up approach involves the enzymatic digestion of the protein into smaller peptides prior to LC-MS/MS analysis.[1][4] This method is the gold standard for identifying the specific amino acid residue that has been modified by the covalent linker.

Experimental Protocol: Bottom-Up LC-MS/MS

  • Incubation and Denaturation: Following incubation of the protein with the linker, denature the protein using agents like urea or guanidine hydrochloride and reduce disulfide bonds with DTT.

  • Alkylation: Alkylate free cysteine residues with iodoacetamide to prevent non-specific disulfide bond formation.

  • Enzymatic Digestion: Digest the protein into peptides using a specific protease, most commonly trypsin.

  • LC Separation: Separate the resulting peptide mixture using a reversed-phase nano-LC column (e.g., C18) with a shallow acetonitrile gradient.

  • MS/MS Analysis: Analyze the eluting peptides using a mass spectrometer capable of tandem MS (MS/MS). The instrument will perform a survey scan (MS1) to detect all peptide ions, and then select precursor ions (including the adducted peptide) for fragmentation (MS2).

  • Data Analysis: Search the MS/MS data against the protein sequence database using specialized software (e.g., Mascot, Sequest). The mass of the linker is added as a potential modification to identify the adducted peptide and the specific site of modification.

Quantitative Data Summary

FeatureTop-Down LC-MSBottom-Up LC-MS/MS
Primary Information Intact mass of protein-adduct, binding stoichiometrySite of covalent modification
Sensitivity Lower, especially for large proteins (>50 kDa)Higher, suitable for low-abundance modifications
Throughput HigherLower due to extensive sample preparation
Sample Requirement Higher protein amountLower protein amount
Data Analysis Complexity Relatively simple deconvolutionComplex database searching and spectral interpretation
Confirmation of Adduct DirectIndirect (through peptide identification)

Visualizing the Workflow and Reaction

experimental_workflow cluster_sample_prep Sample Preparation cluster_top_down Top-Down Approach cluster_bottom_up Bottom-Up Approach protein Target Protein incubation Incubation protein->incubation linker This compound linker->incubation desalting Desalting incubation->desalting digestion Denaturation & Digestion incubation->digestion intact_ms Intact Mass Analysis (LC-MS) desalting->intact_ms deconvolution Deconvolution intact_ms->deconvolution result_td Adduct Mass Confirmation deconvolution->result_td peptide_lc Peptide Separation (nanoLC) digestion->peptide_lc msms Tandem MS Analysis (MS/MS) peptide_lc->msms database_search Database Search msms->database_search result_bu Modification Site Identification database_search->result_bu

Caption: LC-MS workflow for covalent adduct analysis.

covalent_reaction linker Linker-Chloroacetyl adduct Covalent Adduct (Linker-S-R) linker->adduct Nucleophilic Attack protein Protein-Cysteine (R-SH) protein->adduct hcl HCl

Caption: Covalent reaction with a cysteine residue.

Alternative Methodologies: A Broader Perspective

While LC-MS is a powerful tool, other techniques can provide complementary information for a more comprehensive understanding of covalent modification.

MethodPrincipleInformation GainedKey AdvantagesKey Limitations
Activity-Based Protein Profiling (ABPP) Uses chemical probes with a reporter tag (e.g., biotin, fluorophore) to label active enzymes.[5]Target engagement, selectivity profiling in complex mixtures.In situ and in vivo analysis, identification of off-targets.Requires synthesis of a tagged version of the linker.
Protein X-ray Crystallography Determines the three-dimensional structure of the protein-adduct complex at atomic resolution.[3]Precise binding site, orientation of the linker, conformational changes in the protein.Unambiguous structural evidence.Technically challenging, requires high-quality crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the magnetic properties of atomic nuclei upon covalent bond formation.Confirmation of covalent linkage, structural details of the adduct in solution.Provides solution-state structure, no need for crystallization.Requires large amounts of pure protein, limited to smaller proteins.

Conclusion

The choice of method for detecting and characterizing covalent adducts of this compound depends on the specific research question. Top-down LC-MS is an excellent initial step for rapidly confirming adduct formation. For pinpointing the exact site of modification, bottom-up LC-MS/MS is indispensable.[1] For broader studies on target engagement and selectivity in a cellular context, ABPP offers significant advantages. Finally, for a definitive, high-resolution structural picture of the covalent interaction, X-ray crystallography remains the ultimate goal. A multi-faceted approach, combining the strengths of these different techniques, will provide the most comprehensive and robust characterization of covalent adducts in drug discovery and chemical biology.

References

Chloroacetyl vs. Iodoacetyl Piperazine Derivatives: A Comparative Guide to Reactivity in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a reactive functional group is a critical decision in the synthesis of targeted therapies and research probes. Piperazine scaffolds are prevalent in medicinal chemistry, and their functionalization with haloacetyl groups allows for the creation of covalent inhibitors and bioconjugates. This guide provides an objective comparison of the reactivity of chloroacetyl and iodoacetyl piperazine derivatives, supported by experimental data, to inform the selection of the optimal reactive moiety for specific applications.

The primary distinction in reactivity between chloroacetyl and iodoacetyl derivatives lies in the nature of the halogen atom. Iodide is a significantly better leaving group than chloride due to its larger atomic radius, lower electronegativity, and the weaker carbon-iodine bond compared to the carbon-chlorine bond. This fundamental chemical principle dictates that iodoacetyl piperazine derivatives are inherently more reactive towards nucleophiles than their chloroacetyl counterparts.

Quantitative Reactivity Comparison

ParameterChloroacetyl DerivativeIodoacetyl DerivativeReference
Second-Order Rate Constant (with Cysteine) ~0.22 M⁻¹s⁻¹ (for chloroacetamide at 30°C, pH 7.0)~0.6 M⁻¹s⁻¹ (for iodoacetamide)[1][2][3]
Relative Reactivity ModerateHigh (approx. 3-15x faster than chloroacetyl)[1]
Reaction Conditions Often requires longer incubation times or higher temperaturesRapid reaction at or near physiological pH and temperature
Selectivity Generally high for thiols, but potential for side reactions with other nucleophiles under forcing conditionsHigher potential for off-target reactions with other nucleophiles (e.g., histidine, methionine) due to increased reactivity[2]
Stability of Resulting Bond Stable thioether bondStable thioether bond
Common Applications Synthesis of covalent inhibitors, bioconjugation where slower, more controlled reaction is desiredRapid bioconjugation, peptide mapping, situations requiring fast and efficient labeling[4]

Experimental Protocols

To experimentally determine and compare the reactivity of chloroacetyl and iodoacetyl piperazine derivatives, a standardized kinetic assay can be employed. The following protocol outlines a general method for monitoring the reaction with a model thiol-containing compound, such as N-acetyl-L-cysteine, using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the second-order rate constants for the reaction of a chloroacetyl piperazine derivative and an iodoacetyl piperazine derivative with N-acetyl-L-cysteine.

Materials:

  • Chloroacetyl piperazine derivative

  • Iodoacetyl piperazine derivative

  • N-acetyl-L-cysteine

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of the chloroacetyl and iodoacetyl piperazine derivatives in a suitable organic solvent (e.g., DMSO).

    • Prepare a 20 mM stock solution of N-acetyl-L-cysteine in the degassed reaction buffer.

  • Kinetic Run:

    • Equilibrate the reactant solutions to the desired temperature (e.g., 25°C).

    • To initiate the reaction, add a small volume of the piperazine derivative stock solution to the N-acetyl-L-cysteine solution to achieve a final concentration of 1 mM for the piperazine derivative and 10 mM for N-acetyl-L-cysteine (a 10-fold excess of the nucleophile).

    • At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable gradient of Mobile Phase B to separate the unreacted piperazine derivative from the product.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Determine the concentration of the remaining piperazine derivative at each time point by comparing the peak area to a standard curve.

    • Plot the natural logarithm of the concentration of the piperazine derivative versus time.

    • For a pseudo-first-order reaction (with the nucleophile in excess), the slope of this plot will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of N-acetyl-L-cysteine.

    • Compare the second-order rate constants for the chloroacetyl and iodoacetyl piperazine derivatives.

Visualizing Experimental and Biological Contexts

To better understand the practical application and evaluation of these derivatives, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where such compounds are often employed.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_halo Prepare Haloacetyl Piperazine Stock mix Mix Reactants (t=0) prep_halo->mix prep_nuc Prepare Nucleophile (e.g., N-acetyl-L-cysteine) prep_nuc->mix incubate Incubate at Controlled Temp & pH mix->incubate quench Quench Aliquots at Time Points incubate->quench hplc HPLC Analysis quench->hplc data Data Processing hplc->data calc Calculate Rate Constants data->calc

Experimental workflow for kinetic analysis.

Piperazine derivatives functionalized with haloacetyl groups are frequently designed as covalent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in cancer development.

EGFR_pathway cluster_upstream Upstream cluster_receptor Receptor Tyrosine Kinase cluster_downstream Downstream Signaling cluster_output Cellular Response ligand EGF / TGF-α egfr EGFR Dimerization & Autophosphorylation ligand->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk output Proliferation, Survival, Angiogenesis, Metastasis erk->output akt AKT pi3k->akt mtor mTOR akt->mtor mtor->output inhibitor Haloacetyl Piperazine Covalent Inhibitor inhibitor->egfr

Simplified EGFR signaling pathway.

The diagram above illustrates how growth factors like EGF and TGF-α activate the EGFR, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[5][6][7][8][9][10][11][12][13][14] These pathways ultimately regulate cellular processes that are often dysregulated in cancer.[5][8][9][10][13][14] Haloacetyl piperazine derivatives can be designed to covalently bind to a cysteine residue in the active site of EGFR, thereby irreversibly inhibiting its activity and blocking these downstream signals.[7]

Conclusion

The choice between chloroacetyl and iodoacetyl piperazine derivatives depends on the specific requirements of the application.

  • Iodoacetyl piperazine derivatives are the preferred choice for applications requiring rapid and efficient covalent modification, such as in peptide mapping or when high reactivity is necessary to achieve sufficient labeling of a target protein. However, their high reactivity may lead to a greater potential for off-target reactions.

  • Chloroacetyl piperazine derivatives offer a more controlled and potentially more selective approach to covalent modification. The slower reaction rate can be advantageous in situations where a longer working time is needed or to minimize off-target effects, particularly when designing covalent inhibitors that require a balance between reactivity and selectivity to avoid toxicity.

Ultimately, the optimal choice will be guided by a careful consideration of the desired reaction kinetics, the stability of the target biomolecule, and the overall goals of the research or drug development program. The experimental protocol provided in this guide offers a framework for making an empirical, data-driven decision.

References

A Comparative Guide to Alternative Electrophilic Warheads for Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electrophilic Warheads Beyond Chloroacetyl Piperazine

In the landscape of targeted covalent inhibitors (TCIs), the chloroacetyl group, often part of a chloroacetyl piperazine moiety, has been a widely utilized electrophilic warhead. Its high reactivity, however, can lead to off-target effects and potential toxicity. This has spurred the exploration of alternative electrophilic groups with more tunable and selective reactivity profiles. This guide provides a detailed comparison of several key alternative warheads, supported by experimental data and methodologies, to inform the rational design of next-generation covalent therapies.

Performance Comparison of Electrophilic Warheads

The intrinsic reactivity of an electrophilic warhead is a critical determinant of its suitability for a particular biological target. A common method for assessing this is the glutathione (GSH) reactivity assay, which measures the rate at which the warhead reacts with this biologically abundant thiol. A longer GSH half-life generally indicates lower intrinsic reactivity and potentially higher selectivity. The efficiency of covalent bond formation with the target protein is quantified by the second-order rate constant, k_inact/K_I, which accounts for both the initial non-covalent binding affinity (K_I) and the maximal rate of inactivation (k_inact).

Warhead ClassExample WarheadReactivity ProfileTarget ResiduesReversibilityKey Characteristics
α-Haloacetamides ChloroacetamideHighCysteineIrreversibleHighly reactive, potential for off-target effects.[1][2]
Michael Acceptors Vinyl SulfoneModerate to HighCysteine, LysineIrreversibleGenerally more reactive than acrylamides; some selectivity for lysine over cysteine has been observed.[3]
AcrylamideLow to ModerateCysteineIrreversibleA widely used warhead; reactivity can be tuned with substituents.[4]
Nitriles CyanamideLow (Tunable)Cysteine, SerineReversibleMilder electrophilicity reduces the risk of off-target reactions; bond formation is often reversible.[5][6]
Sulfonyl-based Sulfamate AcetamideTunableCysteineIrreversibleOffers tunable reactivity and can have improved stability compared to chloroacetamides.[2]
Alkynes Ethynyl ThiazoleTunableCysteineIrreversibleReactivity is dependent on the electronic properties of the heterocyclic core.[7]

Quantitative Kinetic Data

The following table presents specific kinetic data for select warheads from the literature to provide a more quantitative comparison.

Inhibitor/WarheadTarget Proteink_inact (s⁻¹)K_I (μM)k_inact/K_I (M⁻¹s⁻¹)Reference
Chloroacetamide (RHA-363) TEAD0.0002237.78.3[8]
Chloroacetamide (RHA-302) TEAD0.000086175.1[8]
Vinyl Sulfone (NU6300) CDK2---[3]
Nitrile (PF-07321332 - Nirmatrelvir) SARS-CoV-2 Mpro---[6]

Note: Direct comparative k_inact/K_I values for all warhead types against a single target are not available in the cited literature. The data for vinyl sulfone and nitrile inhibitors often focuses on their successful application and mechanism rather than providing specific comparative kinetic constants in the context of other warheads.

Experimental Protocols

The characterization and comparison of electrophilic warheads rely on a variety of standardized biochemical and cellular assays.

Glutathione (GSH) Reactivity Assay

Objective: To determine the intrinsic reactivity of an electrophile by measuring its rate of reaction with glutathione.

Protocol:

  • A stock solution of the test compound is prepared in DMSO.

  • The compound is incubated at a fixed concentration (e.g., 250 µM) with a molar excess of GSH (e.g., 5 mM) in a buffered solution (e.g., PBS, pH 7.4) at 37°C.[9]

  • Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).[9]

  • The reaction is quenched, and the remaining concentration of the test compound is quantified by LC-MS.[10]

  • The pseudo-first-order rate constant is determined from the depletion of the test compound over time, and the half-life (t_1/2) is calculated.[10]

Enzyme Kinetic Assay for k_inact and K_I Determination

Objective: To determine the kinetic parameters of irreversible inhibition.

Protocol:

  • The target enzyme is incubated with various concentrations of the covalent inhibitor for different pre-incubation times.

  • The enzymatic reaction is initiated by the addition of a fluorogenic or chromogenic substrate.

  • The reaction progress is monitored continuously over time by measuring the change in fluorescence or absorbance.

  • The observed rate constants (k_obs) are determined by fitting the progress curves to an appropriate exponential equation.

  • The values of k_inact and K_I are then obtained by fitting the plot of k_obs versus inhibitor concentration to the Michaelis-Menten equation for irreversible inhibitors.[8]

Intact Protein Mass Spectrometry

Objective: To confirm the covalent modification of the target protein.

Protocol:

  • The target protein is incubated with the covalent inhibitor.

  • The reaction mixture is analyzed by mass spectrometry (e.g., LC-MS) to determine the mass of the intact protein.

  • A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Chemoproteomic Profiling for Selectivity

Objective: To assess the proteome-wide selectivity of a covalent inhibitor.

Protocol:

  • Live cells are treated with an alkyne- or azide-tagged version of the covalent inhibitor.

  • Cells are lysed, and the proteome is harvested.

  • The modified proteins are "clicked" to a reporter tag (e.g., biotin) for enrichment.

  • The enriched proteins are digested into peptides and identified and quantified by LC-MS/MS.

  • This allows for the identification of on-target and off-target proteins.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application and evaluation of these covalent inhibitors.

Targeting the SARS-CoV-2 Main Protease (Mpro) with a Nitrile Warhead

The viral replication of SARS-CoV-2 is dependent on the function of its main protease (Mpro), which cleaves viral polyproteins into functional units. Nitrile-based inhibitors, such as nirmatrelvir, have been developed to covalently and reversibly target the catalytic cysteine residue in the Mpro active site, thereby blocking viral replication.[6]

SARS_CoV_2_Mpro_Inhibition SARS-CoV-2 Replication and Mpro Inhibition cluster_virus Viral Lifecycle cluster_drug Inhibitor Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by Mpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Nitrile Inhibitor (e.g., Nirmatrelvir) Nitrile Inhibitor (e.g., Nirmatrelvir) Mpro Mpro Nitrile Inhibitor (e.g., Nirmatrelvir)->Mpro Covalent & Reversible Inhibition of Cys145

Caption: Inhibition of SARS-CoV-2 Mpro by a nitrile warhead.

Experimental Workflow for Covalent Inhibitor Characterization

The evaluation of a novel covalent inhibitor involves a multi-step process, from initial reactivity assessment to in-depth kinetic and cellular characterization.

Covalent_Inhibitor_Workflow Experimental Workflow for Covalent Inhibitor Evaluation Start Start GSH Reactivity Assay GSH Reactivity Assay Start->GSH Reactivity Assay Assess Intrinsic Reactivity Enzyme Kinetic Assay Enzyme Kinetic Assay GSH Reactivity Assay->Enzyme Kinetic Assay Promising Reactivity Profile Intact Protein MS Intact Protein MS Enzyme Kinetic Assay->Intact Protein MS Determine k_inact / K_I Chemoproteomic Profiling Chemoproteomic Profiling Intact Protein MS->Chemoproteomic Profiling Confirm Covalent Adduct Cell-based Assays Cell-based Assays Chemoproteomic Profiling->Cell-based Assays Assess Proteome-wide Selectivity Lead Candidate Lead Candidate Cell-based Assays->Lead Candidate Confirm On-target Activity and Cellular Potency

References

Validating target engagement of covalent inhibitors derived from this compound.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating Target Engagement of Covalent Inhibitors

For researchers, scientists, and drug development professionals, confirming that a covalent inhibitor interacts with its intended target is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key experimental methods used to validate target engagement, complete with supporting data presentation, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Covalent inhibitors offer the potential for prolonged target occupancy and a durable therapeutic effect by forming a stable bond with their target protein.[1][2][3][4] However, this irreversible or slowly reversible binding necessitates rigorous validation to ensure on-target engagement and to understand the kinetics of the interaction.[1][3][4][5]

Comparative Analysis of Target Engagement Validation Methods

A variety of biochemical, biophysical, and cellular methods are available to confirm and quantify the engagement of covalent inhibitors with their targets. The choice of method often depends on the stage of drug discovery, the nature of the target, and the specific questions being addressed.

MethodThroughputData OutputApplicabilityKey AdvantagesKey Limitations
Intact Protein Mass Spectrometry Low to MediumQualitative to Semi-QuantitativeIn vitroDirectly confirms covalent adduct formation by a mass shift.[2][6]Requires purified protein; can be challenging for large proteins.[2]
Peptide Mapping Mass Spectrometry LowQualitativeIn vitro, In celluloIdentifies the specific amino acid residue modified by the inhibitor.[2]Labor-intensive sample preparation and data analysis.
Targeted Proteomics (e.g., UPLC-MRM) Medium to HighQuantitativeIn vitro, In celluloHighly sensitive and specific for quantifying the unmodified target protein.[1][3][4][5][7]Requires method development for each specific target peptide.
Cellular Thermal Shift Assay (CETSA) Medium to HighQuantitativeIn cellulo, In situMeasures target engagement in a native cellular environment without requiring modified compounds.[8][9][10][11][12]Not all proteins exhibit a significant thermal shift upon ligand binding.
Activity-Based Protein Profiling (ABPP) HighQualitative to QuantitativeIn cellulo, In vivoEnables proteome-wide profiling of inhibitor selectivity.[13]Requires a suitable probe or relies on competition with a broad-spectrum probe.
Kinetic Enzymatic Assays HighQuantitativeIn vitroDetermines key kinetic parameters like kinact and KI.[14][15][16]Indirect measure of target engagement; requires an enzymatic activity readout.

Experimental Protocols

Intact Protein Mass Spectrometry

Objective: To confirm the formation of a covalent adduct between the inhibitor and the target protein.

Methodology:

  • Incubation: Incubate the purified target protein with the covalent inhibitor at various concentrations and for different time points. A vehicle-only control (e.g., DMSO) is essential.

  • Sample Preparation: Desalt the protein-inhibitor mixture to remove non-volatile salts and detergents that can interfere with mass spectrometry analysis.

  • Mass Analysis: Analyze the samples using a mass spectrometer (e.g., ESI-TOF or MALDI-TOF) capable of resolving the mass of the intact protein.

  • Data Analysis: Compare the mass spectra of the inhibitor-treated samples with the control. A mass increase corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent binding.[2][6]

Targeted Proteomics using UPLC-MRM

Objective: To quantify the extent of target engagement in a cellular context by measuring the amount of unmodified target protein.

Methodology:

  • Cell Treatment: Treat cells with the covalent inhibitor at a range of concentrations and time points. Include a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteome into peptides using an enzyme such as trypsin.

  • Sample Preparation: Spike the samples with a known amount of a stable isotope-labeled (SIL) internal standard peptide corresponding to the target peptide of interest.

  • UPLC-MRM Analysis: Separate the peptides using ultra-performance liquid chromatography (UPLC) and quantify the target peptide and its SIL counterpart using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1][3][4][5]

  • Data Analysis: Calculate the ratio of the endogenous (unmodified) peptide to the SIL peptide. A decrease in this ratio in inhibitor-treated samples compared to the control indicates target engagement.[1]

Cellular Thermal Shift Assay (CETSA)

Objective: To measure the stabilization of the target protein upon inhibitor binding in live cells.

Methodology:

  • Cell Treatment: Treat adherent or suspension cells with the covalent inhibitor or vehicle control.

  • Heating: Heat the cells at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells in a way that separates the soluble protein fraction from the aggregated fraction (e.g., freeze-thaw cycles followed by centrifugation).

  • Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant using methods like Western blotting, ELISA, or mass spectrometry.[8][9][10]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target stabilization and therefore engagement.[8][9][10]

Visualizing Workflows and Mechanisms

To further clarify the process of validating covalent inhibitor target engagement, the following diagrams illustrate a general experimental workflow and the underlying mechanism of action.

G cluster_0 In Vitro Validation cluster_1 In Cellulo Validation Biochemical Assay Biochemical Assay Intact Mass Spec Intact Mass Spec Biochemical Assay->Intact Mass Spec Confirm Covalent Adduct Peptide Mapping Peptide Mapping Intact Mass Spec->Peptide Mapping Identify Binding Site Cellular Assay Cellular Assay Peptide Mapping->Cellular Assay Assess Cellular Potency CETSA CETSA Cellular Assay->CETSA Confirm Target Engagement Targeted Proteomics Targeted Proteomics CETSA->Targeted Proteomics Quantify Occupancy Validated Covalent Inhibitor Validated Covalent Inhibitor Targeted Proteomics->Validated Covalent Inhibitor Covalent Inhibitor Candidate Covalent Inhibitor Candidate Covalent Inhibitor Candidate->Biochemical Assay Initial Screening G E_I E + I EI_noncovalent E-I (Non-covalent complex) E_I->EI_noncovalent K_I (k_on / k_off) EI_covalent E-I (Covalent adduct) EI_noncovalent->EI_covalent k_inact

References

Kinetic analysis of covalent bond formation with tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The potency of irreversible covalent inhibitors is not adequately described by IC50 values alone; instead, the second-order rate constant, k_inact/K_I, serves as the definitive metric. This value encapsulates both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact). A higher k_inact/K_I value signifies a more efficient and potent covalent inhibitor.

Comparative Kinetic Data of Covalent Inhibitors

The following table summarizes kinetic data for a selection of covalent inhibitors, including chloroacetamide-containing fragments and clinically relevant inhibitors targeting kinases like EGFR and BTK. This data, gathered from various studies, allows for a comparative assessment of their covalent modification efficiency.

Inhibitor/FragmentTargetWarheadk_inact (s⁻¹)K_I (μM)k_inact/K_I (M⁻¹s⁻¹)Reference
Reference Chloroacetamides
DacomitinibWT EGFRAcrylamide≤ 2.1 x 10⁻³< 0.0016.3 - 23 x 10⁶[1][2]
AfatinibWT EGFRAcrylamide≤ 2.1 x 10⁻³< 0.0016.3 - 23 x 10⁶[1]
CI-1033WT EGFRAcrylamide≤ 2.1 x 10⁻³< 0.0016.3 - 23 x 10⁶[1]
WZ4002EGFR-L858RAcrylamide-0.013-[1]
IbrutinibBTKAcrylamide---[3]
AcalabrutinibBTKAcrylamide---[3]
Piperazine-Containing Fragments
Compound 22TEAD4Chloroacetamide-IC50: 25.1 μM-[4]
Compound 23TEAD4Chloroacetamide-IC50: 16.3 μM-[4]
Compound 24TEAD4Chloroacetamide-IC50: 17.5 μM*-[4]

Note: The data for piperazine-containing fragments are presented as IC50 values from a 24-hour incubation, which suggests time-dependent inhibition characteristic of covalent modifiers, but k_inact and K_I values were not reported.

Experimental Protocols for Kinetic Analysis

Accurate determination of k_inact and K_I is crucial for the structure-activity relationship (SAR) studies of covalent inhibitors. The following are detailed methodologies for key experiments.

Method 1: LC-MS/MS-Based Assay for Direct Observation of Covalent Modification

This method directly measures the formation of the covalent adduct between the protein and the inhibitor over time.

Protocol:

  • Incubation: A fixed concentration of the target protein (e.g., 1 µM) is incubated with a range of concentrations of the chloroacetamide inhibitor (e.g., 1-100 µM) in a suitable assay buffer at a constant temperature (e.g., 37°C).

  • Time-Point Quenching: Aliquots are taken from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The reaction in each aliquot is immediately quenched, typically by adding a solution of 0.1% formic acid or by rapid freezing.

  • LC-MS/MS Analysis: The quenched samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The intact protein or a specific peptide (generated by proteolytic digestion) containing the modified cysteine residue is monitored.

  • Data Analysis: The percentage of modified protein is quantified at each time point for each inhibitor concentration. The observed rate of inactivation (k_obs) for each concentration is determined by fitting the data to a single exponential equation: % Modified = %Max * (1 - e^(-k_obs * t))

  • Determination of k_inact and K_I: The calculated k_obs values are then plotted against the inhibitor concentration. The resulting hyperbolic curve is fitted to the following equation to determine k_inact and K_I[5]: k_obs = k_inact * [I] / (K_I + [I]) For a linear relationship (when [I] << K_I), the slope of the line gives the second-order rate constant k_inact/K_I.

Method 2: Fluorescence-Based Competition Assay

This indirect method measures the ability of a covalent inhibitor to compete with a fluorescent probe that binds to the same target.

Protocol:

  • Probe Characterization: First, the binding affinity (Kd) of a fluorescently labeled probe that binds reversibly to the target protein's active site is determined.

  • Competition Experiment: The target protein is pre-incubated with a fixed concentration of the fluorescent probe (typically at or below its Kd).

  • Inhibitor Addition: The covalent inhibitor is then added at various concentrations.

  • Time-Course Measurement: The fluorescence signal (e.g., fluorescence polarization or intensity) is monitored over time. As the covalent inhibitor binds to the target, it displaces the fluorescent probe, leading to a change in the fluorescence signal.

  • Data Analysis: The rate of change in the fluorescence signal is determined for each inhibitor concentration. These rates are then used to calculate k_obs.

  • Determination of k_inact and K_I: Similar to the LC-MS/MS method, the k_obs values are plotted against the inhibitor concentration and fitted to the appropriate equation to derive k_inact and K_I.

Visualizing Covalent Inhibition in a Signaling Context

Covalent inhibitors are often developed to target key proteins in disease-related signaling pathways. The Hippo signaling pathway, which controls organ size and cell proliferation, is a prime example where covalent inhibitors targeting the TEAD transcription factors are being explored[6][7][8].

Hippo_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core_kinases Core Kinase Cascade cluster_yap_taz YAP/TAZ Regulation cluster_nuclear_events Nuclear Events Cell-Cell Contact Cell-Cell Contact SAV1 SAV1 GPCRs GPCRs Mechanical Cues Mechanical Cues MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds Cytoplasmic_Sequestration Cytoplasmic Sequestration YAP_TAZ_p->Cytoplasmic_Sequestration Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes Covalent_Inhibitor Chloroacetamide Inhibitor Covalent_Inhibitor->TEAD covalently binds (Cys) Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_kinetics Kinetic Characterization cluster_sar SAR and Optimization Library Chloroacetamide Fragment Library HTS High-Throughput Screening (HTS) (e.g., FP, FRET) Library->HTS Hit_ID Hit Identification (Time-dependent inhibition) HTS->Hit_ID Intact_MS Intact Protein Mass Spectrometry Hit_ID->Intact_MS Adduct_Confirmation Covalent Adduct Confirmation Intact_MS->Adduct_Confirmation LC_MS_Assay LC-MS/MS Time Course Adduct_Confirmation->LC_MS_Assay Fluorescence_Assay Fluorescence Competition Assay Adduct_Confirmation->Fluorescence_Assay Data_Analysis Data Analysis (k_obs vs. [I]) LC_MS_Assay->Data_Analysis Fluorescence_Assay->Data_Analysis Kinetic_Parameters Determine k_inact and K_I Data_Analysis->Kinetic_Parameters SAR Structure-Activity Relationship (SAR) Kinetic_Parameters->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Comparative Guide to X-ray Crystallography of Proteins Modified by Piperazine Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, obtaining high-resolution crystal structures of protein-ligand complexes is paramount for understanding biological mechanisms and driving structure-based drug design. Covalent modification of proteins is a powerful technique to capture specific, often transient, interactions. This guide provides a comparative analysis of piperazine chloroacetamide as a protein modification agent for X-ray crystallography, comparing it with other common alkylating agents and providing detailed experimental protocols.

Comparison of Cysteine-Reactive Alkylating Agents

Piperazine chloroacetamide belongs to the class of haloacetamide reagents that primarily target the sulfhydryl group of cysteine residues for covalent modification.[1] The choice of alkylating agent can significantly impact the specificity of the reaction and the quality of the resulting data. While iodoacetamide is a more common reagent, chloroacetamide offers distinct advantages in certain contexts.[2]

Key Performance Characteristics:

ReagentTarget Residue(s)Relative ReactivitySpecificity & Side ReactionsKey AdvantagesDisadvantages
Piperazine Chloroacetamide Primary: Cysteine. [1] Off-target: Histidine, Lysine, N-terminus, Methionine, Aspartate, Glutamate (at incorrect pH or high concentration).[1][3]Lower than IodoacetamideMore specific to cysteine due to lower reactivity.[1] However, it can cause significant methionine oxidation.[2]- More stable in solution than iodoacetamide.- Higher specificity for cysteine reduces off-target labeling.[1]- Slower reaction times.- Can induce significant oxidation of methionine residues, creating unwanted heterogeneity.[2]
Iodoacetamide (IAA) Primary: Cysteine. Off-target: N-terminus, Asp, Glu, Lys, Ser, Thr, Tyr.[2]HighLess specific, with more "off-target" alkylation compared to chloroacetamide.[2]- Fast and efficient reaction.- Widely used and well-documented.- Less stable in solution.- Prone to non-specific modifications, which can complicate analysis.[2]
N-Ethylmaleimide (NEM) CysteineModerateHighly specific for sulfhydryl groups at neutral pH.[3]- High specificity for cysteine.- The resulting thioether bond can be less stable than that formed by haloacetamides under certain conditions.[3]

Case Study: Covalent Inhibitors of SARS-CoV-2 Main Protease (Mpro)

Recent research on SARS-CoV-2 has highlighted the utility of chloroacetamide-based compounds in drug discovery. High-resolution X-ray crystallography studies have been conducted on the viral main protease (Mpro) in complex with various covalent inhibitors, including those containing a chloroacetamide "warhead" designed to target the catalytic Cys145 residue.[4]

These studies demonstrate how the chloroacetamide moiety covalently modifies Cys145, allowing for the stable capture of the inhibitor in the active site.[4] The resulting structural data provides critical insights into protein-inhibitor interactions that are essential for developing potent antiviral drugs.[4]

Crystallographic Data for Chloroacetamide-Mpro Complexes:

CompoundPDB IDResolution (Å)R-work / R-freeKey Finding
Compound 5 7VTH1.900.203 / 0.243Covalently binds to Cys145, despite being designed to target a different cysteine (Cys44).[4]
Compound 8 7VTI1.850.201 / 0.237Similar to Compound 5, shows covalent modification of Cys145 and reveals a lack of nucleophilicity at Cys44.[4]
Compound 13 7VTJ1.730.208 / 0.244The chloroacetamide group covalently binds to Cys145 with the pyridin-3-yl and 4-tert-butylphenyl groups occupying key binding pockets.[4]

Experimental Workflow and Protocols

The overall process, from a purified protein to a final three-dimensional structure, involves several key stages.

G Protein Protein Expression & Purification Modification Covalent Modification with Piperazine Chloroacetamide Protein->Modification Purification2 Removal of Excess Reagent (e.g., Dialysis, SEC) Modification->Purification2 QC Quality Control (e.g., Mass Spectrometry) Purification2->QC Crystallization Crystallization Screening & Optimization QC->Crystallization DataCollection X-ray Data Collection (Synchrotron) Crystallization->DataCollection StructureSolution Structure Solution, Refinement & Validation DataCollection->StructureSolution Deposition PDB Deposition StructureSolution->Deposition

Caption: Experimental workflow for X-ray crystallography of a covalently modified protein.

Protocol 1: Protein Modification with Chloroacetamide

This protocol provides a general guideline for the covalent modification of a cysteine-containing protein with a piperazine chloroacetamide compound.

  • Buffer Preparation : Prepare a reaction buffer such as 100 mM ammonium bicarbonate or triethylammonium bicarbonate at a pH of 8.0-8.5.[1] Avoid buffers with primary amines (like Tris) or nucleophiles that can react with the chloroacetamide.

  • Protein Preparation : Dissolve the purified target protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Reduction (Optional) : If the target cysteine(s) are in a disulfide bond, they must first be reduced. Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM and incubate at 37°C for 30-60 minutes.[1] DTT can be used but should be removed before adding the chloroacetamide reagent.

  • Alkylation Reaction : Prepare a stock solution of the piperazine chloroacetamide compound in a compatible solvent (e.g., DMSO). Add a 5- to 20-fold molar excess of the chloroacetamide solution to the protein sample.

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1] Reaction times may need to be optimized depending on the protein and specific reagent.

  • Quenching : Stop the reaction by adding a quenching reagent containing a thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.

  • Purification : Remove excess chloroacetamide reagent and quenching agent by dialysis, size-exclusion chromatography, or buffer exchange.

  • Validation : Confirm the modification using mass spectrometry to check for the expected mass shift corresponding to the addition of the piperazine chloroacetamide group.

Protocol 2: Protein Crystallization and Data Collection

This protocol outlines the standard procedure following successful covalent modification.

  • Concentration : Concentrate the modified protein to a suitable level for crystallization screening, typically 5-15 mg/mL.

  • Crystallization Screening : Use robotic systems to set up high-throughput screening trials.[5] Mix a small volume (e.g., 100-400 nL) of the protein with an equal volume of various crystallization screen solutions in sitting or hanging drop vapor diffusion plates.[5]

  • Crystal Optimization : Identify initial "hit" conditions that produce small crystals or precipitate. Systematically vary the parameters of these conditions (e.g., pH, precipitant concentration, additives) to optimize crystal size and quality.

  • Crystal Harvesting and Cryo-protection : Carefully harvest the best crystals and briefly soak them in a cryoprotectant solution (often the mother liquor supplemented with glycerol, ethylene glycol, or other agents) to prevent ice formation during flash-cooling.

  • Data Collection : Flash-cool the crystal in liquid nitrogen and mount it on a goniometer at a synchrotron beamline.[6] Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.[6]

  • Data Processing : Process the collected diffraction images to determine the unit cell dimensions, space group, and the intensities of all diffraction spots.[6] This data is then used to calculate an electron density map.

  • Structure Solution and Refinement : Use the electron density map to build an atomic model of the protein-ligand complex. Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

Logical Comparison of Alkylating Agents

The choice between chloroacetamide and other alkylating agents involves a trade-off between reactivity, specificity, and potential side reactions.

G cluster_CAA Piperazine Chloroacetamide cluster_IAA Iodoacetamide (Alternative) CAA_Pro1 Higher Specificity CAA_Pro2 More Stable Solution CAA_Con1 Slower Reaction CAA_Con2 Methionine Oxidation IAA_Pro1 Faster Reaction IAA_Con1 Lower Specificity IAA_Con2 Off-Target Labeling IAA_Con3 Less Stable Solution

References

A Comparative Guide to Boc-Piperazine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to specifically eliminate proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands determine specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4]

This guide provides an objective comparison of N-Boc-piperazine-containing linkers against other common linker classes, such as flexible alkyl and polyethylene glycol (PEG) chains. The analysis is supported by quantitative data and detailed experimental protocols to inform the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer; it dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex—the key intermediate that precedes ubiquitination and degradation.[3][5] An improperly designed linker can lead to steric hindrance or unfavorable conformations, thereby compromising degradation efficiency.[3] Key performance metrics for PROTACs, including DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation), are heavily influenced by the linker's composition and structure.[3][6]

Comparison of PROTAC Linker Classes

PROTAC linkers are generally categorized by their flexibility and chemical composition. The choice of linker impacts critical drug-like properties, including solubility, cell permeability, and metabolic stability.[3]

  • Flexible Linkers (Alkyl and PEG Chains):

    • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility and are synthetically straightforward.[3][4] However, they are typically hydrophobic, which can negatively affect the PROTAC's aqueous solubility.[3][4]

    • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and are the most common motif used in PROTAC design.[3][7] This hydrophilicity can improve both solubility and cell permeability.[3][] However, PEG linkers may exhibit lower metabolic stability compared to other classes.[3][4]

  • Rigid Linkers (Piperazine-Containing):

    • Piperazine Linkers: Incorporating a piperazine ring introduces a degree of rigidity to the linker.[1][9] This rigidity can help pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of bringing the two proteins together.[1][] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can significantly improve aqueous solubility.[1][5][11] This class of linkers can also enhance metabolic stability.[][9] The N-Boc protecting group allows for controlled, stepwise synthesis.[1]

Data Presentation: Performance Comparison

The optimal linker is highly dependent on the specific POI and E3 ligase pair, often requiring empirical testing of various linker types and lengths.[3] The following tables summarize representative data from studies comparing the performance of different linker types.

Table 1: Physicochemical and Functional Properties of Common Linker Classes

FeatureAlkyl LinkersPEG LinkersPiperazine-Containing Linkers
Rigidity FlexibleFlexibleSemi-rigid
Solubility Hydrophobic, generally decreases solubility[3][4]Hydrophilic, generally improves solubility[3][]Can be protonated, significantly improving solubility[1][3][5]
Permeability Can be a challenge due to hydrophobicityGenerally improves permeability[3]A balance must be struck, as protonation can increase polarity and hinder passive diffusion[12]
Metabolic Stability Generally stable[4]Can be metabolically less stable[3][4]Can enhance metabolic stability[][9]
Synthetic Accessibility Straightforward[3][4]Can be more challenging and costly to synthesize[4]Readily incorporated; a versatile handle for modular synthesis[1][9]

Table 2: Representative Degradation Data for PROTACs with Different Linker Types

Note: Data is compiled from multiple sources for illustrative purposes. A direct comparison requires identical POI and E3 ligands.

Target-E3 LigaseLinker TypeLinker DescriptionDC50 (nM)Dmax (%)Reference
BRD4-CRBNAlkyl8-atom alkyl chain~1>90%[3]
RIPK2-CRBNAlkyl/Piperazine10-atom chain + Piperazine<10>90%[3]
AR-CRBNAlkyl/PiperazineARD-69<5>95%[3]
CRBN-VHLAlkyl9-atom alkyl chainConcentration-dependent decreaseN/A[3]
CRBN-VHLPEG3-PEG unitsWeak/No degradationN/A[3]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds TernaryComplex->PROTAC Recycled Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Binding 1. Binding Assays (SPR, ITC) TernaryComplex 2. Ternary Complex Formation (TR-FRET, AlphaLISA) Binding->TernaryComplex Ubiquitination 3. Ubiquitination Assay TernaryComplex->Ubiquitination Degradation 4. Protein Degradation (Western Blot, DC50/Dmax) Ubiquitination->Degradation Transition to Cellular Context Viability 5. Cell Viability Assay (e.g., CellTiter-Glo) Degradation->Viability Permeability 6. Permeability Assay (PAMPA, Caco-2) Degradation->Permeability Proteomics 7. On/Off-Target Effects (Quantitative Proteomics) Degradation->Proteomics Linker_Properties_Efficacy cluster_properties Linker Physicochemical Properties cluster_outcomes Biological Outcomes Rigidity Rigidity/ Flexibility TernaryComplex Ternary Complex Formation & Stability Rigidity->TernaryComplex Solubility Solubility ADME ADME Profile Solubility->ADME Permeability Permeability Permeability->ADME Stability Metabolic Stability Stability->ADME Efficacy Overall PROTAC Efficacy (DC50, Dmax) TernaryComplex->Efficacy ADME->Efficacy

References

Mass spectrometry analysis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, a key synthetic intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), and a closely related analog, tert-butyl piperazine-1-carboxylate. An understanding of their distinct mass spectral characteristics is crucial for reaction monitoring, purity assessment, and metabolic studies in the ever-evolving field of targeted protein degradation.

Executive Summary

PROTACs are bifunctional molecules that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the efficacy of a PROTAC. Piperazine derivatives are frequently incorporated into these linkers to impart favorable physicochemical properties. Mass spectrometry is an indispensable tool for the structural characterization and quantification of these complex molecules and their synthetic precursors. This guide outlines the expected mass spectrometric behavior of this compound and compares it with the simpler, yet structurally related, tert-butyl piperazine-1-carboxylate. The addition of the chloroacetyl group significantly alters the fragmentation pattern, providing a unique signature for its identification.

Comparative Analysis of Mass Spectrometric Performance

The following table summarizes the key mass spectrometric parameters for this compound and its comparator, tert-butyl piperazine-1-carboxylate. These values are foundational for method development in both qualitative and quantitative analyses.

ParameterThis compoundtert-butyl piperazine-1-carboxylate
Molecular Formula C₁₁H₁₉ClN₂O₃C₉H₁₈N₂O₂
Molecular Weight 262.73 g/mol 186.25 g/mol
Monoisotopic Mass 262.1084 g/mol 186.1368 g/mol
Expected [M+H]⁺ 263.1157187.1441
Key Fragmentation Pathways Loss of the chloroacetyl group, cleavage of the piperazine ring, loss of the tert-butoxycarbonyl group.Cleavage of the piperazine ring, loss of the tert-butoxycarbonyl group.

Experimental Protocols

A detailed methodology for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of these compounds is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

Sample Preparation
  • Standard Solution Preparation: Prepare individual stock solutions of this compound and tert-butyl piperazine-1-carboxylate in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solutions with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography Conditions
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of these relatively polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

  • Scan Mode: Full scan for identification and product ion scan for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/Hr.

  • Cone Gas Flow: 50 L/Hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

Visualizing the Process and Logic

To further clarify the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution lc HPLC Separation (C18) working->lc ms Mass Spectrometry (ESI+) lc->ms Elution full_scan Full Scan Analysis ms->full_scan msms MS/MS Fragmentation ms->msms quant Quantification (MRM) ms->quant

Experimental workflow for LC-MS analysis.

fragmentation_pathway cluster_frags Primary Fragments parent This compound [M+H]⁺ = 263.1 frag1 Loss of Chloroacetyl [M+H-C₂H₂ClO]⁺ = 187.1 parent->frag1 frag2 Loss of tert-butoxycarbonyl [M+H-C₅H₉O₂]⁺ = 162.1 parent->frag2 frag3 Piperazine Ring Cleavage parent->frag3

Predicted fragmentation of the target compound.

A Researcher's Guide to Assessing Off-Target Reactivity of Chloroacetyl-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target reactivity of chemical probes is paramount to ensure data integrity and mitigate potential toxicity. Chloroacetyl-based probes, widely used for their ability to covalently modify nucleophilic residues like cysteine, are no exception. This guide provides a comprehensive comparison of chloroacetyl-based probes with other common covalent warheads, supported by experimental data and detailed protocols for assessing their off-target profiles.

The chloroacetyl group is a potent electrophile that readily reacts with the thiol group of cysteine residues, forming a stable thioether bond.[1][2] This reactivity makes it a valuable tool in chemical biology for applications such as activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors.[3][4] However, this inherent reactivity also raises concerns about off-target interactions, which can lead to misleading biological results or adverse effects in a therapeutic context.[5]

This guide will delve into the methodologies used to evaluate these off-target effects, compare the reactivity of chloroacetyl-based probes to other common covalent modifiers, and provide the necessary tools to design and interpret experiments aimed at characterizing the selectivity of these important chemical probes.

Comparing Covalent Probes: Chloroacetyl vs. Alternatives

The choice of a covalent warhead is a critical decision in the design of a chemical probe. While chloroacetyl groups offer robust reactivity, other electrophiles such as acrylamides and vinyl sulfonamides provide different reactivity profiles that can be advantageous in certain contexts. The following table summarizes key quantitative data comparing the on-target and off-target reactivity of these common covalent warheads.

Covalent WarheadTarget ProteinOn-Target Potency (IC50/kinact/KI)Off-Target ExampleOff-Target Potency (IC50)Reference
Chloroacetamide RNF114IC50 = 5 µMMultiple proteinsBroad reactivity observed in gel-based ABPP[6]
Chloroacetamide MurAIC50 in the low µM range-Efficacy does not correlate with thiol reactivity[7]
Acrylamide BTK (Ibrutinib)IC50 = 0.5 nMCSK, FYN, MEK5Associated with atrial fibrillation[8][9]
Acrylamide EGFR (Afatinib)kinact/KI = 23 x 10^6 M-1s-1-Dose-limiting side effects due to wild-type EGFR inhibition[2][10]
Sulfamate Acetamide BTKComparable to ibrutinibEGFR20- to 30-fold selectivity against EGFR[11]

Key Experimental Protocols for Assessing Off-Target Reactivity

A multi-pronged approach is often necessary to comprehensively assess the off-target profile of a chloroacetyl-based probe. Here, we detail two widely used and complementary methodologies: Competitive Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA).

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to identify the cellular targets of a covalent inhibitor and assess its selectivity across the proteome.[12][13][14]

Principle: This method relies on the competition between the chloroacetyl-based probe of interest and a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) for binding to cellular proteins. A reduction in labeling by the broad-spectrum probe indicates that the protein is a target of the test compound.

Detailed Protocol:

  • Cell Culture and Lysis:

    • Culture cells of interest to 70-80% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Competitive Labeling:

    • Pre-incubate the cell lysate (e.g., 1 mg/mL) with varying concentrations of the chloroacetyl-based probe or vehicle (e.g., DMSO) for 30 minutes at room temperature.

    • Add a cysteine-reactive alkyne-tagged probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM and incubate for 1 hour at room temperature.

  • Click Chemistry and Enrichment:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-agarose beads.

  • Proteomic Analysis:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides using trypsin.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Calculate the ratio of protein abundance in the probe-treated samples relative to the vehicle control.

    • Proteins that show a significant decrease in abundance in the presence of the chloroacetyl-based probe are considered potential off-targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.[15][16][17][18]

Principle: The binding of a ligand, such as a chloroacetyl-based probe, to its target protein can increase the protein's resistance to thermal denaturation. This change in thermal stability can be quantified and used to confirm target engagement and determine binding affinity.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the chloroacetyl-based probe at the desired concentration or with a vehicle control for a specified time at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of probe concentrations and heat them at a single temperature (typically the temperature at which ~50% of the protein denatures in the absence of the probe). Plot the amount of soluble target protein against the probe concentration to generate a dose-response curve and determine the EC50 value.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of off-target assessment, the following diagrams have been generated using Graphviz.

G cluster_0 Competitive ABPP Workflow A Cell Lysate B Incubate with Chloroacetyl Probe A->B C Add Cysteine-Reactive Alkyne Probe B->C D Click Chemistry (Biotin-Azide) C->D E Streptavidin Enrichment D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify and Quantify Off-Targets G->H

Caption: A high-level overview of the Competitive ABPP workflow.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow I Treat Cells with Probe J Heat Challenge (Temperature Gradient) I->J K Cell Lysis J->K L Separate Soluble and Precipitated Proteins K->L M Analyze Soluble Fraction (Western Blot/MS) L->M N Generate Melt Curve / ITDR Curve M->N O Determine Target Engagement N->O

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

G cluster_2 Hypothetical Signaling Pathway Perturbation Receptor Receptor Kinase1 Kinase 1 (On-Target) Receptor->Kinase1 Kinase2 Kinase 2 (Off-Target) Receptor->Kinase2 Substrate1 Substrate 1 Kinase1->Substrate1 Substrate2 Substrate 2 Kinase2->Substrate2 Response1 Cellular Response 1 (Intended) Substrate1->Response1 Response2 Cellular Response 2 (Unintended) Substrate2->Response2 Probe Chloroacetyl Probe Probe->Kinase1 Inhibition Probe->Kinase2 Off-Target Inhibition

Caption: Perturbation of a signaling pathway by a chloroacetyl probe.

Conclusion

The assessment of off-target reactivity is a non-negotiable step in the validation of chloroacetyl-based probes. By employing a combination of powerful techniques such as competitive ABPP and CETSA, researchers can gain a comprehensive understanding of a probe's selectivity profile. This knowledge is crucial for the accurate interpretation of experimental results and for the development of safer and more effective covalent therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to confidently characterize the off-target interactions of their chloroacetyl-based probes and to make informed decisions in their research endeavors.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous substance, primarily due to its corrosive nature and potential for respiratory irritation. Adherence to established protocols is mandatory to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Profile

This compound is known to cause severe skin burns and serious eye damage. It may also cause respiratory irritation. Therefore, handling this chemical requires stringent safety measures, including the use of appropriate personal protective equipment (PPE).

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes severe skin burns.Wear chemical-resistant gloves, lab coat, and full-body protection.
Eye Damage/Irritation Causes serious eye damage.Wear safety goggles and a face shield.
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area or a chemical fume hood.
Acute Toxicity (Oral) Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.

This data is a summary of information found in safety data sheets for this compound and related compounds.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A chemical-resistant apron or lab coat, with full-length pants and closed-toe shoes.

  • Respiratory Protection: Use in a chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • This compound is a halogenated organic compound .

    • It must be segregated from non-halogenated chemical waste to facilitate proper disposal and minimize costs.[1][2][3][4]

    • Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong reducing agents.

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and list all its contents, including "this compound."

    • Keep the waste container securely closed at all times, except when adding waste.[1][5]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

    • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Waste Pickup and Disposal:

    • Once the waste container is full or when it is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[1][5]

  • Spill and Contamination Cleanup:

    • In the event of a spill, evacuate the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.

    • Decontaminate the spill area and properly dispose of all contaminated materials as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as Halogenated Organic B Wear Full Personal Protective Equipment (PPE) A->B Safety First C Collect in a Labeled, Compatible Waste Container B->C Containment D Store in a Designated Satellite Accumulation Area (SAA) C->D Safe Storage E Request Pickup by EHS or Licensed Contractor D->E Initiate Disposal F Proper Disposal at an Approved Facility E->F Final Step

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and manage this chemical compound effectively. Adherence to these guidelines is paramount for personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

The following table summarizes the required PPE for handling this compound under various laboratory settings.

Operation Required Personal Protective Equipment (PPE)
Weighing and preparing solutions Chemical safety goggles or a face shield, nitrile rubber gloves, and a lab coat are essential.[1] All handling should occur in a well-ventilated area or a chemical fume hood.[4][5]
Conducting reactions A lab coat, chemical-resistant gloves (nitrile rubber), and eye protection (safety glasses with side shields or goggles) are required.[1][4] For procedures with a risk of splashing, a face shield is also recommended.
Purification (e.g., chromatography) Impervious clothing, such as a chemical-resistant apron over a lab coat, along with safety goggles and appropriate gloves, should be worn.[5]
Handling of dry powder To avoid dust formation, use appropriate exhaust ventilation.[1] In addition to standard PPE, a NIOSH-approved respirator may be necessary if ventilation is inadequate.[4][5]
Spill cleanup Wear a self-contained breathing apparatus in case of significant spills.[1][4] Use spark-proof tools and absorbent, inert material for containment.[4] Full protective gear, including chemical-resistant boots and apron, is necessary.[5]
Waste disposal When handling waste containers, wear protective gloves, a lab coat, and eye protection.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][5]

  • Clothing: Do not allow contaminated clothing to leave the workplace.[5][6] Remove and wash any contaminated clothing before reuse.[5]

Disposal Plan:

  • Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container clearly labeled for chemical waste.[1]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1][5] Do not allow the product to enter drains.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and PPE selection, the following diagrams have been created.

Safe Handling Workflow prep Preparation - Assess Risks - Gather PPE - Ensure Emergency Equipment Access handling Handling - Use Fume Hood - Avoid Dust/Aerosol Formation - Keep Containers Closed prep->handling post_handling Post-Handling - Decontaminate Work Area - Remove PPE Correctly handling->post_handling disposal Waste Disposal - Segregate Waste - Use Labeled, Closed Containers - Arrange for Professional Disposal handling->disposal hygiene Personal Hygiene - Wash Hands Thoroughly post_handling->hygiene PPE Selection Logic start Assess Handling Procedure base_ppe Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves start->base_ppe is_splash_risk Risk of Splashing? is_dust_risk Risk of Dust/Aerosol? is_splash_risk->is_dust_risk No face_shield Add Face Shield is_splash_risk->face_shield Yes respirator Use Respirator & Enhanced Ventilation is_dust_risk->respirator Yes final_ppe Final PPE Configuration is_dust_risk->final_ppe No base_ppe->is_splash_risk face_shield->is_dust_risk respirator->final_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.